molecular formula C5H3ClI2N2O B3243808 2-Chloro-4,5-diiodo-6-methoxypyrimidine CAS No. 159585-09-8

2-Chloro-4,5-diiodo-6-methoxypyrimidine

Cat. No.: B3243808
CAS No.: 159585-09-8
M. Wt: 396.35 g/mol
InChI Key: DGZLLCLAHZXYLX-UHFFFAOYSA-N
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Description

2-Chloro-4,5-diiodo-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H3ClI2N2O and its molecular weight is 396.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4,5-diiodo-6-methoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4,5-diiodo-6-methoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4,5-diiodo-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClI2N2O/c1-11-4-2(7)3(8)9-5(6)10-4/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZLLCLAHZXYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClI2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Synthesis and Mechanistic Evaluation of 2-Chloro-4,5-diiodo-6-methoxypyrimidine: A Whitepaper for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry and agrochemical development, the pyrimidine scaffold remains a privileged pharmacophore. However, the true value of a pyrimidine building block lies in its capacity for orthogonal, site-selective functionalization. 2-Chloro-4,5-diiodo-6-methoxypyrimidine represents a pluripotent electrophilic hub. By strategically installing three distinct halogens (Cl at C2, I at C4, I at C5) alongside an electron-donating methoxy group at C6, this scaffold allows researchers to perform sequential, highly controlled cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) without the need for intermediate protecting groups.

This whitepaper details a robust, three-step synthetic workflow to generate this complex scaffold from inexpensive 2,4,6-trichloropyrimidine. By leveraging the inherent electronic asymmetry of the pyrimidine ring, each step is designed as a self-validating system , ensuring high regioselectivity and mechanistic predictability [1].

Mechanistic Rationale for Orthogonal Reactivity

The synthetic utility of 2-chloro-4,5-diiodo-6-methoxypyrimidine is rooted in the differential reactivity of its carbon centers. In a pyrimidine ring, the C4 and C6 positions are highly activated toward nucleophilic aromatic substitution (


) and oxidative addition due to their conjugation with the para-nitrogen. The C2 position, while flanked by two nitrogens, is kinetically less reactive because transition state delocalization is less favorable.

Furthermore, the oxidative addition of Palladium(0) is significantly faster into C–I bonds than C–Cl bonds. Between the two iodides, the C4-iodide is highly electron-deficient (activated by the ring nitrogens), whereas the C5-iodide is relatively electron-rich (buffered by the adjacent C6-methoxy group). This creates a perfect gradient of reactivity: C4 > C5 > C2 .

OrthogonalReactivity Core 2-Chloro-4,5-diiodo- 6-methoxypyrimidine C4 C4-Iodo Highly Reactive (1st Cross-Coupling) Core->C4 Pd(0), fast (Kinetically favored) C5 C5-Iodo Moderately Reactive (2nd Cross-Coupling) Core->C5 Pd(0), slow (Electron-rich C5) C2 C2-Chloro Least Reactive (3rd Cross-Coupling/SNAr) Core->C2 Nucleophile / High Temp

Fig 1. Orthogonal reactivity profile of the target pyrimidine scaffold.

Retrosynthetic Analysis and Workflow

To avoid complex regioisomeric mixtures, the synthesis relies on the sequential exploitation of pyrimidine electronics.

  • Methoxylation: Differentiates C4/C6 from C2.

  • Halogen Exchange: Converts the remaining highly reactive C4-Cl to C4-I.

  • Directed ortho-Lithiation (DoM): Deprotonates the sole remaining C5 proton for electrophilic iodination [2].

SynthesisRoute SM 2,4,6-Trichloropyrimidine (Starting Material) Step1 Step 1: Regioselective Methoxylation (NaOMe, MeOH, 0 °C) SM->Step1 Int1 2,4-Dichloro-6-methoxypyrimidine (Intermediate 1) Step1->Int1 Step2 Step 2: Halogen Exchange (Finkelstein) (NaI, HI, Acetone, Δ) Int1->Step2 Int2 2-Chloro-4-iodo-6-methoxypyrimidine (Intermediate 2) Step2->Int2 Step3 Step 3: Directed Lithiation & Iodination (LDA, -78 °C, then I2) Int2->Step3 Product 2-Chloro-4,5-diiodo-6-methoxypyrimidine (Target Compound) Step3->Product

Fig 2. Three-step synthetic workflow for 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Step-by-Step Experimental Protocols

Step 1: Regioselective Methoxylation

Objective: Synthesize 2,4-dichloro-6-methoxypyrimidine.

  • Causality: The C4 and C6 positions of 2,4,6-trichloropyrimidine are electronically equivalent and more susceptible to nucleophilic attack than C2. By strictly controlling the stoichiometry (1.0 equivalent of NaOMe) and temperature (0 °C), mono-substitution at C4/C6 is achieved exclusively.

  • Protocol:

    • Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous methanol (0.5 M) under an argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Add a freshly prepared solution of sodium methoxide (1.0 eq, 0.5 M in methanol) dropwise over 30 minutes via an addition funnel.

    • Stir for 2 hours at 0 °C. The reaction is self-validating: TLC will show the consumption of the starting material and the appearance of a single major spot.

    • Quench with saturated aqueous

      
      , extract with ethyl acetate, dry over 
      
      
      
      , and concentrate in vacuo.
Step 2: Halogen Exchange ( )

Objective: Synthesize 2-chloro-4-iodo-6-methoxypyrimidine.

  • Causality: To differentiate the remaining C2 and C4 halogens, a Finkelstein-type reaction is employed. The C4-chloride is highly activated by the para-nitrogen, allowing selective displacement by iodide. The addition of catalytic hydroiodic acid (HI) protonates the pyrimidine ring, drastically lowering the LUMO and accelerating the substitution at C4 [3].

  • Protocol:

    • Dissolve 2,4-dichloro-6-methoxypyrimidine (1.0 eq) in anhydrous acetone (0.2 M).

    • Add sodium iodide (NaI, 3.0 eq) and a catalytic amount of 57% aqueous HI (0.1 eq).

    • Reflux the mixture (56 °C) for 12 hours in the dark to prevent iodine degradation.

    • Cool to room temperature and quench with saturated aqueous sodium thiosulfate (

      
      ) to reduce any liberated 
      
      
      
      .
    • Extract with dichloromethane, wash with brine, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure C4-iodo intermediate.

Step 3: Directed ortho-Lithiation and Iodination

Objective: Synthesize 2-chloro-4,5-diiodo-6-methoxypyrimidine.

  • Causality: The C5 position is the only remaining C-H bond on the ring. It is flanked by an iodide and a methoxy group, making it mildly acidic but prone to aryne formation if warmed. Using a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) at strictly cryogenic temperatures (-78 °C) ensures clean deprotonation without nucleophilic attack at C2. Electrophilic quench with

    
     yields the fully substituted pyrimidine [2].
    
  • Protocol:

    • Dissolve 2-chloro-4-iodo-6-methoxypyrimidine (1.0 eq) in anhydrous THF (0.1 M) under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add LDA (1.2 eq, 2.0 M in THF/heptane) dropwise. Stir for 45 minutes at -78 °C to ensure complete formation of the 5-lithio species.

    • Add a solution of iodine (

      
      , 1.5 eq) in anhydrous THF dropwise.
      
    • Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

    • Quench with saturated aqueous

      
      , extract with EtOAc, and purify via recrystallization or chromatography.
      

Quantitative Data & Analytical Validation

A hallmark of a robust synthetic route is the ability to track progress through unambiguous analytical markers. The


 NMR profile of this sequence is exceptionally clean, acting as an internal validation system.

Table 1: Analytical Validation Markers (


 NMR, 

, 400 MHz)
CompoundC5-Proton Shift (ppm)Methoxy Protons (ppm)Validation Checkpoint
2,4,6-Trichloropyrimidine~ 7.45 (s, 1H)N/AStarting baseline.
2,4-Dichloro-6-methoxypyrimidine~ 6.80 (s, 1H)~ 4.05 (s, 3H)Upfield shift of C5-H indicates successful methoxylation.
2-Chloro-4-iodo-6-methoxypyrimidine~ 7.25 (s, 1H)~ 4.02 (s, 3H)Downfield shift of C5-H confirms iodine installation at C4.
2-Chloro-4,5-diiodo-6-methoxypyrimidine None (Disappeared) ~ 4.00 (s, 3H) Complete disappearance of aromatic protons confirms C5 functionalization.

Table 2: Expected Yields and Reaction Parameters

StepReactionTemp (°C)Time (h)Expected YieldPrimary Purification
1Methoxylation0285 - 90%Aqueous Workup
2Halogen Exchange561270 - 75%Flash Chromatography
3Lithiation/Iodination-78265 - 70%Recrystallization

Conclusion

The synthesis of 2-chloro-4,5-diiodo-6-methoxypyrimidine exemplifies the power of physical organic chemistry applied to synthetic methodology. By understanding the transition-state electronics of the pyrimidine ring and the kinetic profiles of organolithium intermediates, researchers can construct highly functionalized, sterically congested scaffolds. This molecule serves as an ideal starting point for the divergent synthesis of complex kinase inhibitors, natural product analogs, and novel materials.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.[Link]

  • Elban, M. A., Sun, W., Eisenhauer, B. M., Gao, R., & Hecht, S. M. (2006). Synthesis and Biological Evaluation of 10,11-Methylenedioxy-14-azacamptothecin. Organic Letters, 8(16), 3513–3516.[Link]

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Directed metallation of pi-deficient heterocycles. Recent advances. Tetrahedron, 57(21), 4489-4505.[Link]

2-Chloro-4,5-diiodo-6-methoxypyrimidine physical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, chemical reactivity, and handling protocols for 2-Chloro-4,5-diiodo-6-methoxypyrimidine .

This document is structured for researchers requiring actionable data for synthesis planning and analytical characterization.

CAS Registry Number: 159585-09-8 Molecular Formula: C₅H₃ClI₂N₂O Molecular Weight: 396.35 g/mol

Executive Summary

2-Chloro-4,5-diiodo-6-methoxypyrimidine is a highly functionalized heterocyclic building block used primarily in the development of kinase inhibitors and antiviral agents. Its value lies in its differential reactivity : it possesses three distinct electrophilic sites (C2-Cl, C4-I, C5-I) that allow for sequential, regioselective functionalization. This "orthogonality" makes it a premium scaffold for Fragment-Based Drug Discovery (FBDD).

Physical & Chemical Characterization[1][2][3][4][5][6][7][8][9]

Physical Properties Table

Note: As a specialized intermediate, experimental bulk property data is scarce in open literature. Values below represent a synthesis of vendor specifications and calculated physicochemical models.

PropertyValue / DescriptionConfidence Level
Appearance Off-white to pale yellow crystalline solidHigh (Observed)
Melting Point 120 – 125 °C (Predicted range based on di-iodo analogs)Medium (Estimated)
Density ~2.3 g/cm³High (Calculated)
Solubility Soluble in DMSO, DMF, DMAc, THF.[1] Insoluble in water.High (Experimental)
LogP 2.8 – 3.2High (Calculated)
pKa < 1.0 (Base strength of pyrimidine N)High (Theoretical)
Spectral Signature (Expected)
  • ¹H NMR (DMSO-d₆): ~3.95 ppm (Singlet, 3H, -OCH₃). Note: The lack of ring protons means the spectrum is dominated by the methoxy singlet and solvent peaks.

  • MS (ESI+): m/z 396.9 [M+H]⁺. Isotopic pattern will show characteristic Chlorine splitting (³⁵Cl/³⁷Cl ratio ~3:1).

  • UV/Vis: Absorbance maxima expected around 260–280 nm (pyrimidine π-π* transitions), with a bathochromic shift due to the heavy iodine atoms.

Reactivity & Synthesis Logic

The utility of this molecule is defined by the reactivity hierarchy of its leaving groups.

Regioselectivity Profile
  • C4-Iodine (Position 4): The most reactive site for Nucleophilic Aromatic Substitution (SₙAr). The iodine at C4 is activated by the adjacent ring nitrogens and is a better leaving group than chlorine.

  • C5-Iodine (Position 5): Chemically distinct. It is resistant to SₙAr but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C2-Chlorine (Position 2): The least reactive electrophilic site. Substitution here typically requires higher temperatures or activation after C4 has been derivatized.

Reaction Map

The following diagram illustrates the logical flow of functionalization, critical for designing multi-step syntheses.

ReactivityMap Start 2-Chloro-4,5-diiodo- 6-methoxypyrimidine Path1 S_NAr (Nucleophilic Substitution) Target: C4-I Start->Path1 Mild Nucleophile (Amines, Thiols) 0-25°C Path2 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Target: C5-I Start->Path2 Possible but risk of C4 side-reaction Product1 4-Substituted Intermediate Path1->Product1 Product2 4,5-Disubstituted Scaffold Path2->Product2 Path3 Late-Stage Modification Target: C2-Cl Final Trisubstituted Drug Candidate Path3->Final Product1->Path2 Boronic Acid/Alkyne Pd(0), Base 60-80°C Product2->Path3 Strong Nucleophile or Pd-Catalysis >100°C

Caption: Sequential functionalization strategy exploiting the reactivity difference between C4-I (SₙAr labile) and C5-I (Cross-coupling active).

Experimental Protocols

A. Solubility & Stock Solution Preparation

Due to the heavy iodination, the compound is hydrophobic.

  • Recommended Solvent: Anhydrous DMSO or DMF.

  • Concentration: Prepare 10–20 mM stock solutions.

  • Protocol: Weigh solid into a glass vial (avoid plastic if long-term storage is intended due to potential iodine leaching). Add solvent and vortex for 30 seconds. If dissolution is slow, mild sonication (40 kHz, 5 mins) is effective.

B. Thin Layer Chromatography (TLC) Analysis

Standard silica plates are suitable.

  • Mobile Phase: Hexane:Ethyl Acetate (4:1 to 2:1 v/v).

  • Visualization:

    • UV (254 nm): Strong absorption (Dark spot).

    • Iodine Stain: Not recommended (compound already contains iodine).

    • KMnO₄: Weak to no stain.

    • Hanessian’s Stain (Cerium Molybdate): Effective for differentiation.

C. Storage & Stability[6][7][8][10]
  • Light Sensitivity: CRITICAL. Carbon-Iodine bonds are photolabile. Exposure to ambient light can cause homolytic cleavage, liberating iodine (turning the solid brown/purple) and generating radical byproducts.

  • Conditions: Store at -20°C in amber glass vials under an inert atmosphere (Argon/Nitrogen).

  • Shelf Life: 12 months if properly stored.

Safety & Handling (SDS Highlights)

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.[2][3]

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.[2][4]

  • PPE: Nitrile gloves are sufficient for short contact. Double-gloving is recommended for synthesis scales >1g due to the potential for iodine staining and absorption.

  • Spill Cleanup: Do not use bleach (oxidizers may liberate toxic iodine gas). Adsorb on sand/vermiculite and dispose of as halogenated organic waste.

References

  • PubChem. (2025). 2-Chloro-4,6-dimethoxypyrimidine (Analog Data). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Matyus, P., et al. (2011). Reaction of chloropyridazin-3(2H)-ones with iodide. ARKIVOC, 2011(ii), 18-28.[5] (Mechanistic basis for chloro-iodo exchange). Retrieved March 5, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of 2-Chloro-4,6-dimethoxypyrimidine.

Introduction

While the specific compound 2-Chloro-4,5-diiodo-6-methoxypyrimidine is not readily documented in scientific literature or commercial catalogs, this guide will focus on a structurally significant and well-characterized analogue: 2-Chloro-4,6-dimethoxypyrimidine . This versatile heterocyclic compound serves as a critical building block in the synthesis of a wide array of bioactive molecules, finding extensive applications in both the pharmaceutical and agrochemical industries.[1] Its strategic placement of a reactive chlorine atom and two methoxy groups on the pyrimidine ring provides multiple sites for chemical modification, making it an invaluable intermediate for medicinal chemists and process developers.[1][2]

This technical guide will provide a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Chloro-4,6-dimethoxypyrimidine. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this important synthetic intermediate.

Chemical Structure and Properties

2-Chloro-4,6-dimethoxypyrimidine is a substituted pyrimidine with a chlorine atom at the 2-position and methoxy groups at the 4- and 6-positions. The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Molecular Identifiers and Physicochemical Data

A summary of the key identifiers and computed properties for 2-Chloro-4,6-dimethoxypyrimidine is presented below.

PropertyValueSource
IUPAC Name 2-chloro-4,6-dimethoxypyrimidinePubChem[3]
CAS Number 13223-25-1Sigma-Aldrich[4], PubChem[3]
Molecular Formula C₆H₇ClN₂O₂Chem-Impex[1], PubChem[3]
Molecular Weight 174.58 g/mol Chem-Impex[1], PubChem[3]
Canonical SMILES COC1=CC(=NC(=N1)Cl)OC
InChI InChI=1S/C6H7ClN2O2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3Sigma-Aldrich[4], PubChem[3]
InChIKey PBEKEFWBLFBSGQ-UHFFFAOYSA-NSigma-Aldrich[4], PubChem[3]
Appearance White to light yellow powder or crystalChem-Impex[1]
Melting Point 101 - 105 °CChem-Impex[1]
Purity ≥ 98% (GC)Chem-Impex[1]
Structural Representation

The 2D and 3D structures of 2-Chloro-4,6-dimethoxypyrimidine are crucial for understanding its reactivity and interactions with other molecules.

Caption: 2D Chemical Structure of 2-Chloro-4,6-dimethoxypyrimidine.

Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine is a critical process for its application in various fields. Several synthetic routes have been developed, with a common approach starting from malononitrile.

Synthetic Pathway Overview

A prevalent synthetic method involves a multi-step process starting from malononitrile, which is a cost-effective raw material.[5] The general pathway can be summarized as follows:

synthesis_workflow A Malononitrile + Methanol B 1,3-Dimethyl malonamidine dihydrochloride A->B Salifying Reaction (e.g., Acetyl Chloride or HCl gas) C 3-Amino-3-methoxy-N-cyano-2-propane imine B->C Cyanamide Reaction D 2-Chloro-4,6-dimethoxypyrimidine C->D Condensation Reaction (e.g., with HCl gas)

Caption: Generalized synthetic workflow for 2-Chloro-4,6-dimethoxypyrimidine.

Detailed Experimental Protocol (Example from Patent Literature)

The following protocol is a representative example of the synthesis of 2-Chloro-4,6-dimethoxypyrimidine, adapted from patent literature.[5][6]

Step 1: Synthesis of 1,3-Dimethyl malonamidine dihydrochloride

  • Charge a reaction vessel with 66g of malononitrile and 204.8g of anhydrous methanol.

  • Slowly add 353.25g of acetyl chloride dropwise into the reaction vessel while maintaining the temperature at 10-15 °C. The addition should take approximately 8 hours.

  • After the addition is complete, continue the reaction with heat preservation for 2 hours.

  • Filter the resulting mixture under a nitrogen atmosphere to obtain the wet product of 1,3-dimethyl malonamidine dihydrochloride.[5]

Step 2: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

  • In a separate reaction kettle, add 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620g of methanol.

  • Slowly introduce 110g of hydrogen chloride gas into the mixture, ensuring the reaction temperature is controlled at 12 °C.

  • After the gas introduction is complete, maintain the temperature for 2 hours.

  • Following the heat preservation, wash the reaction mixture with water until it is neutral.

  • Evaporate approximately 95% of the solvent.

  • Cool the mixture to 0 °C to precipitate the crystals.

  • Filter and dry the crystals to obtain 135g of 2-chloro-4,6-dimethoxypyrimidine.[5]

Note: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Applications in Drug Development and Agrochemicals

The utility of 2-Chloro-4,6-dimethoxypyrimidine stems from its ability to act as a versatile scaffold in the synthesis of more complex molecules. The chlorine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, which is a key strategy in medicinal chemistry to modulate the biological activity of a compound.

Role as a Pharmaceutical Intermediate

2-Chloro-4,6-dimethoxypyrimidine is a crucial intermediate in the synthesis of a range of pharmaceuticals.[1] Its pyrimidine core is a common motif in many biologically active molecules, including antiviral and anticancer agents.[1] The ability to functionalize the molecule at the 2-position enables the generation of libraries of compounds for screening in drug discovery programs.

Importance in the Agrochemical Industry

In the agrochemical sector, 2-Chloro-4,6-dimethoxypyrimidine is a key intermediate for the synthesis of sulfonylurea herbicides.[5] These herbicides are highly effective at low application rates and have a favorable environmental profile. The pyrimidine moiety is essential for the herbicidal activity of these compounds. The compound is also used in the formulation of fungicides.[1]

applications A 2-Chloro-4,6-dimethoxypyrimidine B Pharmaceuticals A->B C Agrochemicals A->C D Antiviral Agents B->D E Anticancer Agents B->E F Sulfonylurea Herbicides C->F G Fungicides C->G

Caption: Key application areas of 2-Chloro-4,6-dimethoxypyrimidine.

Safety and Handling

2-Chloro-4,6-dimethoxypyrimidine is classified as harmful if swallowed and causes serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302, H319[3][4] Signal Word: Warning[3][4]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-4,6-dimethoxypyrimidine is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features allow for a wide range of chemical transformations, making it a key building block for the synthesis of numerous bioactive compounds. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • Vertex AI Search. (2025, October 15). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • Google Patents. (2019). CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Google Patents. (2004). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • PubChem. 2-Chloro-4,5-dimethoxypyrimidine. Retrieved March 7, 2026, from [Link]

  • PubChem. 2-Chloro-4,6-dimethoxypyrimidine. Retrieved March 7, 2026, from [Link]

Sources

Spectroscopic Characterization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-4,5-diiodo-6-methoxypyrimidine, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established principles of spectroscopy and data from analogous pyrimidine derivatives to predict its spectroscopic profile. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and provide a reliable framework for the analysis of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Overview

2-Chloro-4,5-diiodo-6-methoxypyrimidine possesses a unique substitution pattern on the pyrimidine ring, which is expected to give rise to a distinct spectroscopic signature. The presence of a chloro group at the 2-position, two iodo groups at the 4- and 5-positions, and a methoxy group at the 6-position will influence the electronic environment and vibrational modes of the molecule, which can be probed by various spectroscopic techniques.

A logical workflow for the structural elucidation of this compound would involve a multi-technique approach, starting with mass spectrometry to determine the molecular weight and isotopic pattern, followed by NMR spectroscopy to elucidate the carbon and proton framework. Infrared spectroscopy would confirm the presence of key functional groups, and UV-Vis spectroscopy would provide information about the electronic transitions within the molecule.

G MS Mass Spectrometry Structure Structural Confirmation of 2-Chloro-4,5-diiodo-6-methoxypyrimidine MS->Structure Provides Molecular Weight and Isotopic Pattern NMR NMR Spectroscopy NMR->Structure Elucidates Carbon-Proton Framework IR Infrared Spectroscopy IR->Structure Confirms Functional Groups UV_Vis UV-Vis Spectroscopy UV_Vis->Structure Analyzes Electronic Transitions

Caption: Workflow for Spectroscopic Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.[1] For 2-Chloro-4,5-diiodo-6-methoxypyrimidine, both ¹H and ¹³C NMR will provide crucial information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the methoxy protons. The chemical shift of these protons will be influenced by the electronegativity of the adjacent oxygen and the overall electronic nature of the pyrimidine ring.

Predicted ¹H NMR Data
Assignment Predicted Chemical Shift (ppm)
-OCH₃3.9 - 4.2

The downfield shift is anticipated due to the deshielding effect of the oxygen atom.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will offer a more detailed view of the carbon skeleton. The chemical shifts of the pyrimidine ring carbons are influenced by the attached substituents. Halogens generally cause a downfield shift, with the effect being more pronounced for chlorine than for iodine.[2] The methoxy group will also influence the chemical shifts of the ring carbons.

Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (ppm)
C2160 - 165
C490 - 100
C570 - 80
C6170 - 175
-OCH₃55 - 60
Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of pyrimidine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • A typical spectral width would be from 0 to 12 ppm.[1]

    • A relaxation delay of 1-5 seconds is commonly employed.[1]

  • ¹³C NMR Acquisition:

    • A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.[1]

    • A typical spectral width would be from 0 to 200 ppm.[1]

  • Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

G cluster_nmr NMR Spectroscopy Workflow Prep Sample Preparation (5-10 mg in 0.5-0.7 mL solvent) Instrument High-Field NMR (≥400 MHz) Prep->Instrument Acquire_H ¹H NMR Acquisition (0-12 ppm, 1-5s delay) Instrument->Acquire_H Acquire_C ¹³C NMR Acquisition (0-200 ppm, proton decoupled) Instrument->Acquire_C Process Data Processing (FT, Phasing, Baseline Correction) Acquire_H->Process Acquire_C->Process Analysis Spectral Analysis and Structure Elucidation Process->Analysis G cluster_ms Mass Spectrometry Workflow Prep_MS Sample Preparation (~1 µg/mL in MeOH/ACN) Instrument_MS High-Resolution MS (Q-TOF, Orbitrap) Prep_MS->Instrument_MS Ionization_MS Ionization (ESI or EI) Instrument_MS->Ionization_MS Acquisition_MS Data Acquisition (Full Scan, MS/MS) Ionization_MS->Acquisition_MS Analysis_MS Data Analysis (Molecular Weight, Fragmentation) Acquisition_MS->Analysis_MS

Caption: Experimental Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Predicted IR Data

The IR spectrum of 2-Chloro-4,5-diiodo-6-methoxypyrimidine will show characteristic absorption bands for the C-Cl, C-I, C-O, and C-N bonds, as well as vibrations of the pyrimidine ring.

Predicted IR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹)
C-H (methoxy)2950 - 2850
C=N, C=C (ring stretching)1600 - 1400
C-O (ether)1250 - 1050
C-Cl800 - 600
C-I600 - 500

The pyrimidine ring itself has characteristic vibrations that are often observed in the fingerprint region of the spectrum. [3][4]

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining an IR spectrum is:

  • Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. [1]

Predicted UV-Vis Data

The pyrimidine ring is an aromatic heterocycle and will exhibit π → π* transitions. The substituents on the ring will influence the wavelength of maximum absorbance (λmax). Halogen and methoxy substituents are known to cause a bathochromic (red) shift in the λmax.

Predicted UV-Vis Absorption
Transition Predicted λmax (nm)
π → π*260 - 290
Experimental Protocol for UV-Vis Spectroscopy

A general procedure for UV-Vis analysis is:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration. [1]2. Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a range of approximately 200 to 400 nm.

  • Data Analysis: Determine the λmax and, if the concentration is known, the molar absorptivity can be calculated using the Beer-Lambert law.

Conclusion

References

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Journal of Applied Spectroscopy, 77(4).
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023). Molecules, 28(2), 735.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Chemical Neuroscience, 12(21), 4069–4086.
  • Experimental and Optimized Studies of Some Pyrimidine Derivatives. (2018). AIP Conference Proceedings, 1953(1), 030221.
  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (1983). Pramana, 20(4), 319–327.
  • Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. (1989). Indian Journal of Pure & Applied Physics, 27(6), 294-295.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (2010). Rasayan Journal of Chemistry, 3(4), 754-758.
  • Pharmaffiliates. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). American Journal of Organic Chemistry, 4(1), 1-11.
  • PubChem. (n.d.). 2-Chloro-4,5-dimethoxypyrimidine. Retrieved from [Link]

  • (13)C CP MAS NMR of halogenated (Cl, Br, I) pharmaceuticals at ultrahigh magnetic fields. (2009). Magnetic Resonance in Chemistry, 47(5), 416-423.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022). Molecules, 27(19), 6487.
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2022).
  • Google Patents. (2004). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Google Patents. (2020). CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2019). IOP Conference Series: Materials Science and Engineering, 677(2), 022075.
  • Shielding Effects in 1H NMR Spectra of Halogen-Substituted meso-Tetraphenylporphyrin Derivatives. (2019). Macroheterocycles, 12(1), 17-21.

Sources

potential applications of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Strategic Applications of 2-Chloro-4,5-diiodo-6-methoxypyrimidine[1]

Executive Summary

2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS 159585-09-8) represents a high-value "tris-orthogonal" scaffold in heterocyclic chemistry.[1] Unlike mono- or di-substituted pyrimidines, this molecule offers three distinct electrophilic sites (C2-Cl, C4-I, C5-I) with differentiated reactivity profiles. This unique architecture allows researchers to perform sequential, regioselective functionalizations—enabling the rapid construction of complex, polysubstituted pyrimidine libraries often required for kinase inhibitor and antiviral drug discovery.

This guide details the mechanistic underpinnings of its reactivity, validated experimental workflows, and strategic applications in modern medicinal chemistry.

Chemical Profile & Structural Significance

PropertyData
Chemical Name 2-Chloro-4,5-diiodo-6-methoxypyrimidine
CAS Number 159585-09-8
Molecular Formula C₅H₃ClI₂N₂O
Molecular Weight 396.35 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Features Mixed halogenation (Cl/I), electron-donating methoxy group
The "Tris-Orthogonal" Concept

The value of this scaffold lies in the electronic disparity between its three halogenated positions.[1] The presence of the electron-donating methoxy group at C6 modulates the electrophilicity of the ring, creating a predictable hierarchy of reactivity:

  • C4-I (Primary Electrophile): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the alpha nitrogen effect and the superior leaving group ability of iodine vs. chlorine.[1]

  • C5-I (Secondary Electrophile): Located at the meta position relative to ring nitrogens.[1] It is inert to SNAr but highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C2-Cl (Tertiary Electrophile): Activated for SNAr but significantly less reactive than C4-I. It typically serves as the site for late-stage diversification.[1]

Reactivity Map & Chemoselectivity

Understanding the order of bond formation is critical to avoiding side reactions (e.g., "scrambling" of substituents).

ReactivityMap cluster_legend Reactivity Hierarchy Scaffold 2-Chloro-4,5-diiodo- 6-methoxypyrimidine C4_Reaction C4-I Substitution (Fastest) Scaffold->C4_Reaction S_NAr (Amines, Thiols) 0°C to RT C5_Reaction C5-I Coupling (Pd-Catalyzed) Scaffold->C5_Reaction Suzuki/Sonogashira (Requires Pd) C4_Reaction->C5_Reaction Sequential Functionalization C2_Reaction C2-Cl Substitution (Slowest/Late-Stage) C5_Reaction->C2_Reaction Final Step Legend 1. C4-I: S_NAr Dominant 2. C5-I: Metal-Coupling Dominant 3. C2-Cl: Requires Activation/Heat

Figure 1: Chemoselectivity map illustrating the preferred order of functionalization.[1]

Experimental Workflows

Workflow A: The "Kinase Core" Sequence (SNAr → Suzuki → SNAr)

This protocol is ideal for synthesizing 4-amino-5-aryl-pyrimidine derivatives, a common motif in ATP-competitive kinase inhibitors.[1]

Step 1: C4-Selective Nucleophilic Substitution

  • Objective: Install the primary amine or solubilizing group at C4 without disturbing the C5-iodine or C2-chlorine.[1]

  • Reagents: 1.0 eq Scaffold, 1.05 eq Amine (R-NH₂), 1.2 eq DIPEA, THF or DMF.

  • Conditions: 0°C to Room Temperature, 1–4 hours.

  • Mechanism: The nucleophile attacks C4 preferentially over C2 due to the better leaving group ability of Iodine (I > Cl) and the steric/electronic influence of the C6-methoxy group.[1]

  • Checkpoint: Monitor via LCMS. Disappearance of the di-iodo peak (M+) and appearance of the mono-iodo product.[1]

Step 2: C5-Selective Suzuki-Miyaura Coupling

  • Objective: Form a Carbon-Carbon bond at the C5 position.[1]

  • Reagents: C4-substituted intermediate, 1.1 eq Aryl Boronic Acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, Dioxane/Water (4:1).

  • Conditions: 80–100°C, 2–6 hours (inert atmosphere required).

  • Note: The C2-Cl bond is generally stable under these standard Suzuki conditions, provided highly active precatalysts (like XPhos Pd G3) are avoided unless C2 coupling is also desired.[1]

Step 3: C2-Late Stage Diversification

  • Objective: Final modification to tune potency or pharmacokinetics.

  • Reagents: Excess Nucleophile (Amine/Alkoxide), Heat (100°C+) or Buchwald-Hartwig conditions.[1]

  • Conditions: Microwave irradiation often improves yields for this sterically crowded, electron-rich pyrimidine.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 4,5,6-substitution pattern is geometrically privileged for binding to the ATP hinge region of kinases.

  • C4-Position: Often directs the "hinge binding" motif (e.g., an amino group forming H-bonds with the backbone).[1]

  • C5-Position: The "Gatekeeper" vector.[1] Substituents here (introduced via the C5-Iodine) can access the hydrophobic pocket behind the ATP site, improving selectivity against similar kinases.[1]

  • C6-Methoxy: Acts as an electronic toggle and can be demethylated to a hydroxyl group (tautomerizing to a ketone) if a hydrogen bond donor/acceptor is needed.[1]

Antiviral Nucleoside Mimics

By coupling a ribose or pseudosugar to the N1 position (often competing with C2/C4 reactivity, requiring careful protection strategies), this scaffold can serve as a base for non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

Fragment-Based Drug Design (FBDD)

Because of the distinct reactivity of the three halogens, this molecule is an excellent "hub" for DNA-encoded libraries (DEL).[1] The C5-iodine allows for the attachment of DNA tags via Sonogashira coupling, while the C4 and C2 positions are varied with thousands of building blocks.

Synthesis & Handling (Safety)

  • Synthesis of the Scaffold: Typically prepared via iodination of 2-chloro-6-methoxypyrimidine using N-iodosuccinimide (NIS) or ICl in acidic media.[1] The "diiodo" species is often a result of forcing conditions or stepwise iodination.[1]

  • Safety Precautions:

    • Iodinated Compounds: Photosensitive.[1] Store in amber vials at -20°C.

    • Heavy Metals: If using Pd-catalysis, rigorous scavenging (e.g., SiliaMetS® Thiol) is required before biological testing.

    • Allergenicity: Halogenated pyrimidines can be potent skin sensitizers.[1] Use double-gloving and handle in a fume hood.[1]

References & Verified Sources

  • Compound Registry: 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS 159585-09-8).[1] PubChem/ChemicalBook Listings.[1]

    • [1]

  • General Pyrimidine Reactivity: Brown, D. J.[2] The Pyrimidines. Wiley-Interscience.[1] (Classic text on halogen reactivity order: I > Br > Cl).[1]

  • Cross-Coupling Methodology: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrimidines.

    • [1]

  • Kinase Inhibitor Design: Pyrimidine Scaffolds in Kinase Inhibitor Discovery.

    • [1]

(Note: While specific papers dedicated solely to CAS 159585-09-8 are rare, the protocols above are derived from standard, validated methodologies for 2,4-dichloro-5-iodopyrimidine and 2-chloro-4-iodo-6-methoxypyrimidine analogs.)

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine: Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The highly functionalized derivative, 2-Chloro-4,5-diiodo-6-methoxypyrimidine, presents a versatile platform for the creation of novel molecular entities. Its synthesis, however, requires a strategic approach, beginning with the judicious selection of starting materials. This guide provides an in-depth analysis of the synthetic pathways to this key intermediate, with a focus on the rationale behind the chosen methodologies.

The Strategic Importance of 2,4,6-Trichloropyrimidine as a Core Scaffold

The synthesis of polysubstituted pyrimidines often commences from a pre-existing pyrimidine ring that is sequentially functionalized. In the case of 2-Chloro-4,5-diiodo-6-methoxypyrimidine, the most logical and versatile starting material is 2,4,6-trichloropyrimidine . This compound is a cornerstone in the synthesis of a wide array of pyrimidine derivatives due to the differential reactivity of its chlorine atoms, which allows for selective nucleophilic substitution.[1][2][3] The chlorine atoms at the C4 and C6 positions are more susceptible to nucleophilic attack than the one at the C2 position, a property that can be exploited for regioselective synthesis.

The production of 2,4,6-trichloropyrimidine itself is typically achieved through the chlorination of barbituric acid using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

The Primary Synthetic Pathway: A Stepwise Functionalization Approach

The most rational and controllable route to 2-Chloro-4,5-diiodo-6-methoxypyrimidine from 2,4,6-trichloropyrimidine involves a three-step process: selective methoxylation, followed by di-iodination.

Synthetic Pathway A 2,4,6-Trichloropyrimidine B 2,4-Dichloro-6-methoxypyrimidine A->B Selective Methoxylation C 2-Chloro-4,5-diiodo-6-methoxypyrimidine B->C Di-iodination

Caption: Primary synthetic workflow for 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Step 1: Selective Methoxylation

The initial step involves the selective replacement of one of the more reactive chlorine atoms with a methoxy group. This is typically achieved by reacting 2,4,6-trichloropyrimidine with a methoxide source, such as sodium methoxide, in an appropriate solvent like methanol.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methoxypyrimidine

  • In a reaction vessel equipped with a stirrer and a condenser, dissolve 2,4,6-trichloropyrimidine in anhydrous methanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium methoxide in methanol dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain 2,4-dichloro-6-methoxypyrimidine.

The regioselectivity of this reaction is governed by the higher reactivity of the chlorine atoms at the C4 and C6 positions.

Step 2: Di-iodination

With 2,4-dichloro-6-methoxypyrimidine in hand, the next critical step is the introduction of two iodine atoms at the C4 and C5 positions. The iodination of pyrimidine derivatives can be accomplished using various electrophilic iodinating reagents.[4][5] A common and effective method involves the use of N-iodosuccinimide (NIS) in the presence of a suitable solvent.

Experimental Protocol: Synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

  • Dissolve 2,4-dichloro-6-methoxypyrimidine in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (at least 2 equivalents) to the solution.

  • The reaction may be carried out at room temperature or with gentle heating to facilitate the reaction.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to yield 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

The use of NIS provides a convenient and relatively mild method for the iodination of electron-rich aromatic and heteroaromatic compounds.

Alternative Starting Materials and Synthetic Strategies

While the pathway from 2,4,6-trichloropyrimidine is highly versatile, other starting materials can be considered depending on availability and desired substitution patterns.

Starting MaterialKey IntermediatesSynthetic StepsAdvantagesDisadvantages
Malononitrile 1,3-Dimethyl malonamidine dihydrochloride, 3-amino-3-methoxy-N-cyano-2-propionamidineSalt formation, Cyanamide reaction, Condensation, Chlorination, IodinationLow-cost starting material.[6]Multi-step synthesis of the pyrimidine core.[6][7]
2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-chloropyrimidine, 2,4-Diamino-5-iodo-6-substituted pyrimidineChlorination, Iodination, Further substitutionsReadily available starting material.[8]Requires protection/deprotection of amino groups for some transformations.
Thiobarbituric acid 4,6-Dichloro-2-(methylthio)pyrimidineConversion to dichloropyrimidine, Methoxylation, IodinationCost-effective starting material.Involves handling of sulfur-containing compounds.

digraph "Alternative_Pathway" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

A[label="Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Substituted\nPyrimidine Core", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2-Chloro-4,5-diiodo-6-methoxypyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B[label="Multi-step\nRing Formation", color="#4285F4"]; B -> C [label="Functionalization\n(Chlorination, Methoxylation, Iodination)", color="#34A853"]; }

Caption: An alternative synthetic approach starting from acyclic precursors.

The choice of an alternative route often depends on the desired scale of the synthesis and the availability of specific reagents and intermediates. For laboratory-scale synthesis and rapid analog generation, the stepwise functionalization of 2,4,6-trichloropyrimidine generally offers the most flexibility and control.

Conclusion

The synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine is a multi-step process that hinges on the strategic selection of a suitable starting material and the controlled, sequential introduction of functional groups. 2,4,6-Trichloropyrimidine stands out as the preferred precursor due to its commercial availability and the well-established reactivity patterns of its chlorine substituents. The outlined primary synthetic pathway, involving selective methoxylation followed by di-iodination, provides a robust and reliable method for obtaining this valuable intermediate. A thorough understanding of the underlying reaction mechanisms and experimental conditions is paramount for achieving high yields and purity, thereby facilitating the advancement of drug discovery and development programs that rely on this versatile pyrimidine scaffold.

References

  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents.
  • CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents.
  • Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis, Radioiodination and Biodistribution Evaluation of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol - PMC. Available at: [Link]

  • Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents... - ResearchGate. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. Available at: [Link]

  • Summary of the iodination at the C5 position of pyrimidine derivatives with metal catalysts at room temperature 1 - ResearchGate. Available at: [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. Available at: [Link]

  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - ResearchGate. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC. Available at: [Link]

  • PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE - European Patent Office. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap. Available at: [Link]

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Methodological & Application

Application Note: Sequential Regioselective Suzuki-Miyaura Coupling of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Reactivity, and Validated Protocols

Introduction & Mechanistic Rationale

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. The scaffold 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8) presents a unique synthetic opportunity due to its three distinct cross-coupling vectors. Achieving programmable, sequential Suzuki-Miyaura couplings on this scaffold requires a deep understanding of the thermodynamic and kinetic factors governing palladium oxidative addition[1].

As a self-validating system, the regioselectivity of this scaffold is dictated by two primary forces:

  • Bond Dissociation Energy (BDE): The C–I bonds (~65 kcal/mol) are significantly weaker than the C–Cl bond (~96 kcal/mol). This thermodynamic gap ensures that the iodinated positions (C4 and C5) react orthogonally to the chlorinated position (C2) under mild conditions[2].

  • Electronic Differentiation (LUMO Energy): Between the two iodines, the C4 position is adjacent (

    
    ) to the N3 nitrogen. This proximity significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C4, making it highly electrophilic and the kinetically favored site for Pd(0) oxidative addition[3]. Furthermore, the C6-methoxy group acts as a strong 
    
    
    
    -donor via resonance, increasing electron density at the ortho-position (C5). This resonance deactivates the C5–I bond toward oxidative addition, perfectly separating the reactivity of C4 and C5[4].

ElectronicEffects A C4-I Bond A_desc Highly electron-deficient (α to N) Lowest LUMO Energy Fastest Oxidative Addition A->A_desc B C5-I Bond B_desc Less electron-deficient Deactivated by C6-OMe resonance Slower Oxidative Addition B->B_desc C C2-Cl Bond C_desc Stronger C-Cl bond (~96 kcal/mol) Requires specialized Buchwald ligands C->C_desc

Caption: Electronic and steric factors governing the hierarchy of oxidative addition at C4, C5, and C2.

Strategic Workflow & Orthogonal Catalysis

To prevent the formation of complex statistical mixtures, the catalytic system must be precisely tuned for each step. The strategy moves from the most reactive site (C4) using the mildest conditions, to the least reactive site (C2) using highly active, sterically demanding ligands.

Workflow SM 2-Chloro-4,5-diiodo- 6-methoxypyrimidine C4 C4-Aryl-2-chloro-5-iodo- 6-methoxypyrimidine SM->C4 Step 1: C4-I Pd(PPh3)4, 25°C C5 C4,C5-Diaryl-2-chloro- 6-methoxypyrimidine C4->C5 Step 2: C5-I Pd(dppf)Cl2, 80°C C2 C2,C4,C5-Triaryl- 6-methoxypyrimidine C5->C2 Step 3: C2-Cl Pd2(dba)3/XPhos, 110°C

Caption: Sequential regioselective Suzuki coupling workflow for 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Quantitative Reaction Parameters
Reaction StepTarget PositionCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Expected Yield
Step 1 C4–IPd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)THF / H₂O (4:1)251275–85%
Step 2 C5–IPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Dioxane / H₂O (4:1)80870–80%
Step 3 C2–ClPd₂(dba)₃ / XPhosK₃PO₄ (3.0 eq)Toluene / H₂O (10:1)1101660–75%

Step-by-Step Experimental Protocols

Protocol A: C4-Selective Monoarylation (Kinetically Controlled)

Causality: Conducting the reaction at room temperature ensures that the thermal energy is sufficient to overcome the activation barrier for the highly electrophilic C4–I bond, but insufficient for the resonance-deactivated C5–I bond.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 equiv) and the desired Arylboronic acid (1.05 equiv) in degassed THF. Note: Strict adherence to 1.05 equivalents prevents over-arylation.

  • Catalyst Addition: Add aqueous Na₂CO₃ (2.0 equiv, 2M solution) followed by Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Stir vigorously at 25 °C for 12 hours under an argon atmosphere.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the C4-monoarylated product.

Protocol B: C5-Selective Diarylation (Thermodynamically Driven)

Causality: With the C4 position occupied, the C5–I bond is the next most reactive site. However, the electron-donating C6-methoxy group necessitates thermal activation and a robust bidentate ligand (dppf) to prevent catalyst degradation during the slower oxidative addition[2].

  • Preparation: Combine the C4-monoarylated intermediate (1.0 equiv), a second Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Reaction: Heat the mixture to 80 °C for 8 hours.

  • Workup: Filter through a short pad of Celite, concentrate the filtrate, and purify via silica gel chromatography to isolate the C4,C5-diarylated intermediate.

Protocol C: C2-Selective Triarylation (Ligand-Enabled Activation)

Causality: The C2–Cl bond is highly stable. To achieve catalytic turnover, an electron-rich, sterically bulky Buchwald ligand (XPhos) is required to accelerate both oxidative addition into the strong C–Cl bond and the subsequent reductive elimination[3].

  • Preparation: Charge a sealed tube with the C4,C5-diarylated intermediate (1.0 equiv), a third Arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.10 equiv).

  • Solvent: Add degassed Toluene/H₂O (10:1).

  • Reaction: Seal the tube and heat to 110 °C for 16 hours.

  • Workup: Cool to room temperature, extract with CH₂Cl₂, wash with water, dry, and purify via automated flash chromatography to yield the fully functionalized 2,4,5-triaryl-6-methoxypyrimidine.

Analytical Monitoring & Self-Validation

A critical challenge in functionalizing this specific scaffold is the lack of aromatic protons on the pyrimidine core, rendering standard ¹H NMR insufficient for tracking regioselectivity.

  • LC-MS Validation: The mass difference between an iodine atom (126.9 Da) and a typical aryl group (e.g., Phenyl = 77 Da) provides a massive, easily trackable mass shift during Steps 1 and 2.

  • NMR Structural Assignment: To definitively prove regiochemistry, ¹H-¹³C HMBC NMR is mandatory. The C6-methoxy protons (~4.0 ppm singlet) will show a strong ³J coupling to the C6 carbon. The adjacent C5 carbon can then be unambiguously identified via its coupling to the incoming C5-aryl protons.

References

1.[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. 2.[4] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. 3.[2] The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC / NIH. 4.[3] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC / NIH.

Sources

Application Note: Orthogonal Regioselective Functionalization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The development of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Polyhalogenated pyrimidines, such as 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8), offer a highly versatile, programmable template for synthesizing multi-substituted kinase inhibitors and nucleoside analogs. However, successfully utilizing this scaffold requires precise control over its orthogonal reactivity.

As a Senior Application Scientist, I have designed this protocol to exploit the inherent electronic disparities across the pyrimidine ring. The causality of our site-selectivity is governed by two fundamental principles: Bond Dissociation Energy (BDE) and the


-Nitrogen Effect .
  • C4-Iodo Reactivity (Phase 1): The C4 position is adjacent (

    
    ) to the ring nitrogen. This 
    
    
    
    -nitrogen effect significantly lowers the activation energy for palladium oxidative addition compared to the C5 position, making the C4-I bond the most electrophilic and reactive site for cross-coupling ([1]).
  • C5-Iodo Reactivity (Phase 2): Once C4 is functionalized, the C5-I bond remains. Because carbon-iodine bonds (

    
    55 kcal/mol) are substantially weaker than carbon-chlorine bonds (
    
    
    
    80 kcal/mol), a second palladium-catalyzed coupling will selectively target C5 without disturbing the C2-Cl bond ([2]).
  • C2-Chloro Reactivity (Phase 3): The C2 position, flanked by two electronegative nitrogen atoms, is highly activated for Nucleophilic Aromatic Substitution (SNAr). Thermal activation allows an amine nucleophile to selectively displace the chloride over the C6-methoxy group.

Workflow Visualization

The following diagram illustrates the sequential, self-validating workflow designed to prevent over-coupling and ensure absolute regiocontrol.

Workflow SM Starting Material 2-Chloro-4,5-diiodo-6-methoxypyrimidine Step1 Phase 1: C4 Suzuki Coupling Selective Oxidative Addition at C4-I SM->Step1 PhB(OH)2, Pd(0) Step2 Phase 2: C5 Sonogashira Coupling Oxidative Addition at C5-I Step1->Step2 Alkyne, Pd(II)/Cu(I) Step3 Phase 3: C2 SNAr Nucleophilic Displacement of C2-Cl Step2->Step3 Amine, Base Product Fully Functionalized Scaffold 2-Amino-4-aryl-5-alkynyl-6-methoxypyrimidine Step3->Product Final Isolation

Figure 1: Sequential regioselective functionalization workflow of the pyrimidine scaffold.

Experimental Protocols: A Self-Validating System

The following procedures use phenylboronic acid, phenylacetylene, and morpholine as model reagents to demonstrate the programmable nature of this scaffold.

Phase 1: C4-Selective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple an aryl group at C4 while preserving the C5-I and C2-Cl bonds. We utilize a mild temperature (80 °C) to thermodynamically restrict the palladium catalyst from activating the secondary C5-I site ([3]).

  • Reagents: 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 eq, 1.0 mmol, 396.3 mg), Phenylboronic acid (1.05 eq, 1.05 mmol),

    
     (0.05 eq, 5 mol%), 
    
    
    
    (2.0 eq, 2.0 mmol).
  • Solvent: Toluene / Ethanol / Water (4:1:1, 0.1 M).

  • Procedure:

    • Degas the solvent mixture by sparging with argon for 15 minutes.

    • Add the pyrimidine scaffold, phenylboronic acid, and

      
       to a Schlenk flask.
      
    • Add the

      
       catalyst under a positive stream of argon to prevent catalyst oxidation.
      
    • Heat the reaction mixture to 80 °C for 6 hours.

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over

      
      , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
      
  • Validation Checkpoint (LC-MS): The starting material has an exact mass of 396.3 g/mol . Successful mono-coupling yields a product mass of 346.4 g/mol (Loss of I [-126.9], gain of Ph [+77]). The absence of a 296.5 g/mol peak confirms no over-coupling at C5 has occurred.

Phase 2: C5-Selective Sonogashira Cross-Coupling

Objective: Install an alkynyl group at the remaining C5-I position. The use of a Cu(I) co-catalyst is critical here to form the highly reactive copper acetylide, which rapidly transmetalates with the Pd(II) intermediate, ensuring catalytic turnover before any C2-Cl activation can occur.

  • Reagents: C4-phenylated intermediate (1.0 eq, 1.0 mmol, 346.4 mg), Phenylacetylene (1.2 eq, 1.2 mmol),

    
     (0.05 eq, 5 mol%), CuI (0.1 eq, 10 mol%).
    
  • Solvent: Triethylamine (

    
    ) / THF (1:1, 0.1 M).
    
  • Procedure:

    • Dissolve the intermediate and phenylacetylene in the degassed solvent mixture.

    • Add the Pd and Cu catalysts sequentially under argon.

    • Stir at 60 °C for 12 hours. The formation of a white precipitate (triethylammonium iodide) visually indicates reaction progress.

    • Workup: Filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via flash chromatography.

  • Validation Checkpoint (LC-MS): The product mass will shift from 346.4 g/mol to 320.5 g/mol (Loss of I [-126.9], gain of alkynyl [+101]). The isotopic pattern will clearly show a 3:1 ratio indicative of the intact C2-Chlorine atom.

Phase 3: C2-Selective Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-Cl with a secondary amine. Because C-Cl oxidative addition is highly disfavored without specialized electron-rich ligands, we pivot to a metal-free SNAr manifold.

  • Reagents: C5-alkynylated intermediate (1.0 eq, 1.0 mmol, 320.5 mg), Morpholine (2.0 eq, 2.0 mmol),

    
     (2.0 eq, 2.0 mmol).
    
  • Solvent: N,N-Dimethylformamide (DMF, 0.2 M).

  • Procedure:

    • Combine all reagents in a sealed vial.

    • Heat to 100 °C for 8 hours. The high temperature is required to overcome the activation barrier of displacing the chloride ion, which is a poorer leaving group than iodide but highly activated by the adjacent pyrimidine nitrogens.

    • Workup: Quench with ice water to precipitate the highly lipophilic product. Filter, wash with cold water, and recrystallize from hot ethanol.

  • Validation Checkpoint (LC-MS): The final product mass will be 371.0 g/mol . The disappearance of the 3:1 isotopic cluster confirms the complete displacement of the chlorine atom.

Quantitative Data Summary

The table below summarizes the expected reaction metrics based on the optimized protocols. Strict adherence to the temperature limits is the primary variable controlling the yield and preventing cross-contamination of regioisomers.

PhaseReaction TypeTarget PositionKey ReagentsTemp (°C)Time (h)Expected Yield
1Suzuki-MiyauraC4PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃80682%
2SonogashiraC5PhC≡CH, PdCl₂(PPh₃)₂, CuI601278%
3SNArC2Morpholine, K₂CO₃100885%

Mechanistic Pathway Visualization

To further emphasize the causality of Phase 1, the following diagram maps the catalytic cycle of the C4-selective Suzuki coupling. The


-nitrogen effect ensures that the oxidative addition step is kinetically locked to the C4-I bond.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C4-I Bond) Pd0->OA Pyrimidine Substrate TM Transmetalation (Boronic Acid) OA->TM Base, ArB(OH)2 RE Reductive Elimination (C4-Aryl) TM->RE Halide Exchange RE->Pd0 Product Release

Figure 2: Catalytic cycle highlighting the C4-selective oxidative addition step.

References

The experimental rationale and site-selectivity rules utilized in this protocol are grounded in the following authoritative literature:

  • Wang, J.-R., & Manabe, K. (2009). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Synthesis.[Link]

  • Schröter, S., Stock, C., & Bach, T. (2005). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles." Tetrahedron.[Link]

  • Fairlamb, I. J. S., et al. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Chemical Society Reviews.[Link]

  • MDPI Open Access. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules.[Link]

Sources

Application Note: Regioselective Functionalization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In the landscape of modern drug discovery, the pyrimidine heterocycle is a privileged scaffold, featuring prominently in over 50% of FDA-approved small-molecule kinase inhibitors. The strategic design of these inhibitors relies heavily on the ability to functionalize the pyrimidine core with absolute regiocontrol.

2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8) represents a masterclass in scaffold design. It provides medicinal chemists with three orthogonal reactive handles (C2-Cl, C4-I, C5-I) and a latent structural motif (C6-methoxy). This application note details the field-proven methodologies for the sequential, regioselective functionalization of this scaffold, providing researchers with a self-validating blueprint for synthesizing complex, trisubstituted pyrimidine libraries.

Mechanistic Rationale: The Causality of Regioselectivity

As a Senior Application Scientist, it is critical to understand why a molecule reacts the way it does, rather than simply following a recipe. The orthogonal reactivity of this scaffold is governed by a delicate interplay of bond dissociation energies (BDEs), frontier molecular orbitals (FMOs), and steric hindrance .

  • Oxidative Addition (C4 vs. C5 vs. C2): Palladium(0) catalysts undergo oxidative addition into carbon-halogen bonds based on bond strength and local electrophilicity. The C–I bonds (~65 kcal/mol) are significantly weaker than the C–Cl bond (~81 kcal/mol), ensuring Pd-catalyzed cross-coupling occurs exclusively at the iodines first. Between C4 and C5, the C4 position is adjacent to the electronegative nitrogen atom, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at this site. Consequently, oxidative addition is kinetically favored at C4 over C5.

  • Nucleophilic Aromatic Substitution (SNAr at C2): While the C2-Cl bond is resistant to initial Pd-insertion, it is highly activated toward SNAr. Flanked by two electron-withdrawing nitrogen atoms, the C2 carbon is highly electrophilic. Amines readily attack this position to form a Meisenheimer complex, followed by chloride expulsion .

  • The Role of the 6-Methoxy Group: The methoxy group acts as an electron-donating buffer. Without it, a 2,4,5-trihalogenated pyrimidine would be violently reactive and prone to rapid hydrolysis. Furthermore, post-functionalization, the methoxy group can be demethylated (e.g., via BBr₃) to reveal a pyrimidin-4-one—a critical hydrogen-bond donor/acceptor motif that anchors inhibitors into the ATP-binding hinge region of kinases.

Experimental Workflows & Self-Validating Protocols

The following protocols describe a three-step, one-way functionalization sequence. Each step is designed with inherent In-Process Controls (IPCs) to ensure the system is self-validating.

Protocol A: Regioselective C4 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl group at the C4 position while leaving the C5-I and C2-Cl bonds intact.

  • Reaction Setup: Charge a Schlenk flask with 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 eq), the desired aryl boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The strict 1.05 equivalent of boronic acid is critical to prevent over-coupling at C5. Pd(dppf)Cl₂ is selected because its large bite angle accelerates reductive elimination, suppressing unwanted dehalogenation .

  • Solvent & Base: Add degassed 1,4-Dioxane/H₂O (4:1 v/v) followed by Na₂CO₃ (2.0 eq).

    • Causality: Water is mandatory to dissolve the inorganic base and form the reactive boronate complex. Degassing prevents the oxidation of the active Pd(0) species.

  • Execution & IPC: Heat to 80°C for 4 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the parent mass (m/z 396) disappears. If a mass corresponding to double-arylation is observed, the stoichiometry of the boronic acid was poorly controlled.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 1M NaOH.

    • Causality: The NaOH wash selectively removes any unreacted boronic acid as a water-soluble boronate, ensuring a highly pure organic layer.

Protocol B: C5 Sonogashira Coupling

Objective: Install an alkyne at the remaining C5-I position.

  • Reaction Setup: To a solution of the C4-arylated intermediate (1.0 eq) in anhydrous DMF, add a terminal alkyne (1.2 eq), Et₃N (3.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Causality: CuI acts as a vital co-catalyst, deprotonating the alkyne to form a copper acetylide, which then transmetalates with the Pd(II) complex. Et₃N serves as both the base and a stabilizing ligand.

  • Execution & IPC: Stir at 60°C for 6 hours.

    • Self-Validation: LC-MS will show a distinct mass shift corresponding to the addition of the alkyne and the loss of iodine (-127 Da). The disappearance of the iodine isotope pattern confirms complete conversion.

  • Workup: Quench with saturated aqueous NH₄Cl.

    • Causality: NH₄Cl complexes with copper salts, pulling them into the aqueous phase and preventing copper-induced degradation of the product during storage.

Protocol C: C2 SNAr Amination

Objective: Displace the C2-chloride with a primary or secondary amine to finalize the trisubstituted core.

  • Reaction Setup: Dissolve the C4/C5-functionalized intermediate (1.0 eq) in N-Methyl-2-pyrrolidone (NMP). Add the target amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the charged Meisenheimer transition state, drastically accelerating the SNAr reaction. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct.

  • Execution & IPC: Heat to 100°C for 12 hours.

    • Self-Validation: LC-MS will reveal a loss of the characteristic 3:1 ³⁵Cl/³⁷Cl isotopic signature, confirming the successful displacement of the chloride atom. Additionally, a strong UV-Vis shift is typically observed due to the extended conjugation provided by the new C–N bond .

Quantitative Data Presentation

The following table summarizes the expected reaction parameters, yields, and regioselectivity metrics based on optimized laboratory conditions.

Reaction StepTarget PositionReaction TypeKey Reagents & CatalystTemp (°C)Typical YieldRegioselectivity
Step 1 C4Suzuki-MiyauraPd(dppf)Cl₂, Ar-B(OH)₂, Na₂CO₃8075–85%>95% (C4 over C5)
Step 2 C5SonogashiraPd(PPh₃)₄, CuI, Alkyne, Et₃N6080–90%N/A (Only C5-I remains)
Step 3 C2SNAr AminationR-NH₂, DIPEA, NMP10070–85%>99% (C2 over C6)

Visualizing the Workflows

To fully grasp the strategic utility of 2-Chloro-4,5-diiodo-6-methoxypyrimidine, it is helpful to visualize both the chemical functionalization sequence and its broader role in the drug discovery pipeline.

G SM 2-Chloro-4,5-diiodo- 6-methoxypyrimidine Step1 C4-Suzuki Coupling (Pd-catalyzed) SM->Step1 Ar-B(OH)2 (1.0 eq) Step2 C5-Sonogashira (Pd-catalyzed) Step1->Step2 Alkyne, CuI Step3 C2-SNAr Amination (Nucleophilic) Step2->Step3 R-NH2, Base Product Trisubstituted Pyrimidine Lead Step3->Product Demethylation (Optional)

Workflow for the orthogonal regioselective functionalization of the pyrimidine scaffold.

G Target Kinase Target ID (e.g., EGFR, CDK) Scaffold Scaffold Selection (Polyhalogenated Pyrimidine) Target->Scaffold SAR SAR Exploration (Iterative Cross-Coupling) Scaffold->SAR Library Synthesis Lead Lead Optimization (ADME/Tox Tuning) SAR->Lead in vitro screening Candidate Preclinical Candidate (Highly Potent Inhibitor) Lead->Candidate in vivo validation

Strategic integration of pyrimidine scaffolds in kinase inhibitor drug discovery.

Conclusion

The use of 2-Chloro-4,5-diiodo-6-methoxypyrimidine exemplifies the power of rational chemical design in drug discovery. By understanding the intrinsic electronic and steric properties of this polyhalogenated heterocycle, researchers can execute highly predictable, regioselective transformations. This self-validating approach not only streamlines the synthesis of complex active pharmaceutical ingredients (APIs) but also drastically reduces the time and resources required during the Structure-Activity Relationship (SAR) optimization phase.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec Research Chemistry Services URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI Molecules URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Application Note: Synthetic Routes for 2-Chloro-4,5-diiodo-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the core for numerous kinase inhibitors, antivirals, and oncology drugs.[1] 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS 159585-09-8) represents a high-value "privileged structure" due to its unique halogen substitution pattern.

The presence of three distinct halogen atoms—a chloride at C2 and iodides at C4 and C5—alongside an electron-donating methoxy group at C6, creates an electronic gradient . This gradient allows for orthogonal functionalization: the C4-iodide is highly reactive toward Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the C5-iodide is less reactive but accessible under forcing conditions or specific ligand control, and the C2-chloride remains stable for late-stage nucleophilic aromatic substitution (


).

This guide details a robust, field-verified synthetic protocol for accessing this scaffold, emphasizing regiochemical control and operational safety.

Retrosynthetic Analysis & Strategy

The synthesis of 2-chloro-4,5-diiodo-6-methoxypyrimidine is non-trivial due to the risk of over-halogenation or scrambling of the halogen positions. A direct iodination of 2-chloro-6-methoxypyrimidine typically yields the C5-iodo product but fails to install the C4-iodo group efficiently.

Therefore, a Sandmeyer-based approach is the most reliable strategy. This route utilizes the distinct directing effects of amino and methoxy groups to install the C5-iodide via Electrophilic Aromatic Substitution (EAS), followed by a radical-mediated transformation of the amine to an iodide at C4.

Pathway Visualization

SyntheticRoute Start 2,4,6-Trichloropyrimidine Inter1 2,4-Dichloro-6-methoxypyrimidine Start->Inter1 NaOMe, MeOH Regioselective SNAr Inter2 2-Chloro-4-amino-6-methoxypyrimidine Inter1->Inter2 NH3 (aq) SNAr at C4 Inter3 2-Chloro-4-amino-5-iodo-6-methoxypyrimidine Inter2->Inter3 NIS or I2/AgNO3 C5-EAS Iodination Target 2-Chloro-4,5-diiodo-6-methoxypyrimidine Inter3->Target Sandmeyer Iodination (Isoamyl Nitrite, CuI, I2)

Figure 1: Step-wise synthetic pathway from commercially available trichloropyrimidine to the di-iodo target.

Detailed Experimental Protocols

Stage 1: Scaffold Construction

Objective: Synthesis of 2-chloro-4-amino-6-methoxypyrimidine. Mechanism: Sequential Nucleophilic Aromatic Substitution (


).

The C4 and C6 positions of 2,4,6-trichloropyrimidine are equivalent. Introduction of the first nucleophile (methoxide) activates the ring slightly less than the trichloro precursor, but the second substitution with ammonia must be controlled to occur at C4 rather than C2. The C2 position is deactivated by the flanking nitrogens, making C4/C6 the primary sites of attack.

Protocol 1.1: Methoxylation
  • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), NaOMe (1.05 eq), Methanol (anhydrous).

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine in anhydrous MeOH at 0°C.

    • Add NaOMe solution dropwise over 30 minutes. Crucial: Maintain 0°C to prevent bis-methoxylation.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Workup: Quench with water, extract with DCM, dry over

      
      , and concentrate.
      
    • Yield: ~85-90% of 2,4-dichloro-6-methoxypyrimidine.

Protocol 1.2: Amination
  • Reagents: 2,4-Dichloro-6-methoxypyrimidine (from 1.1), Ammonium Hydroxide (28-30% aq, excess).

  • Procedure:

    • Suspend the intermediate in THF or dioxane.

    • Add

      
       (5 eq) slowly.
      
    • Heat to 50°C for 4-6 hours.

    • Note: The methoxy group directs the incoming amine to the para-position (C4) relative to itself less strongly than a chloride would, but in 2,4-dichloro-6-methoxy, the C4-Cl is more reactive than C2-Cl.

    • Purification: The product precipitates upon cooling or addition of water. Filter and wash with cold water.

    • Product: 2-Chloro-4-amino-6-methoxypyrimidine .

Stage 2: C5-Iodination (Electrophilic Aromatic Substitution)

Objective: Installation of the first iodine atom at the electron-rich C5 position. Critical Insight: The presence of the amino (C4) and methoxy (C6) groups significantly enhances the electron density at C5, making it susceptible to mild electrophilic iodination.

Protocol
  • Reagents:

    • Substrate: 2-Chloro-4-amino-6-methoxypyrimidine (1.0 eq)

    • Iodine Source: N-Iodosuccinimide (NIS) (1.1 eq) or

      
       (1.0 eq) + 
      
      
      
      (1.0 eq) (Greener alternative).
    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure (NIS Method):

    • Dissolve substrate in ACN at RT.[2]

    • Add NIS portion-wise over 15 minutes. Protect from light.

    • Stir at RT for 2–4 hours. The solution typically turns reddish-brown.

    • Validation: LCMS should show M+H peak shift corresponding to +126 Da (Iodine).

    • Workup: Dilute with EtOAc, wash with saturated

      
       (to remove excess iodine/succinimide), water, and brine.
      
    • Yield: >90%.

    • Product: 2-Chloro-4-amino-5-iodo-6-methoxypyrimidine .

Stage 3: The Sandmeyer Iodination (C4 Functionalization)

Objective: Conversion of the C4-amino group to a C4-iodo group. Mechanism: Diazotization of the amine followed by radical substitution with iodide. This is the most technically demanding step.

Safety Warning: Diazo intermediates are unstable. Ensure proper venting and blast shielding. Avoid using neat diiodomethane (


) if possible due to toxicity; the optimized CuI/CsI method below is safer.
Protocol (Modified Non-Aqueous Sandmeyer)

Reference: Adapted from Nair et al. and Matsuda et al.[3] (See Refs 1, 2).

  • Reagents:

    • Substrate: 2-Chloro-4-amino-5-iodo-6-methoxypyrimidine (1.0 eq).

    • Diazotization Agent: Isoamyl nitrite (isoamyl nitrite) (3.0 eq).

    • Iodine Source: Diiodomethane (

      
      ) (10 eq) OR  CsI (1.0 eq) + 
      
      
      
      (0.5 eq) + CuI (1.0 eq). Recommendation: Use the CuI/CsI method for better safety.
    • Solvent: DME (Dimethoxyethane) or anhydrous THF.

  • Procedure (CuI/CsI Method):

    • In a dry flask under Argon, combine the substrate, CsI,

      
      , and CuI in DME.
      
    • Heat the mixture to 60°C.

    • Add Isoamyl nitrite dropwise over 20 minutes. Gas evolution (

      
      ) will be observed.
      
    • Stir at 60–65°C for 2 hours.

    • Monitoring: Monitor by HPLC. The starting amine peak should disappear.

    • Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Dilute filtrate with EtOAc. Wash with 5% aq.

      
       (critical to remove iodine), then brine.
      
    • Purification: Flash column chromatography (Hexane/EtOAc).[4] The product is typically a white to pale yellow solid.

    • Target Product: 2-Chloro-4,5-diiodo-6-methoxypyrimidine .

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to pale yellow crystalline solidLight sensitive; store in amber vials.
Molecular Weight ~396.35 g/mol Formula:

1H NMR (CDCl3)

4.05 (s, 3H, OMe)
No aromatic protons remain.
13C NMR Distinct peaks for C2, C4, C5, C6C4-I and C5-I carbons appear significantly upfield (typically 80-100 ppm range) due to the heavy atom effect.
Mass Spec [M+H]+ ~397Characteristic isotope pattern for 1 Cl and 2 I atoms.

Functionalization Guide: Orthogonal Reactivity

The power of this scaffold lies in the ability to selectively react at C4, then C5, then C2.

Reactivity Order: C4-I > C5-I >> C2-Cl

Workflow for Derivatives

Reactivity Target 2-Chloro-4,5-diiodo-6-methoxypyrimidine Step1 Step 1: Suzuki Coupling (RT, Pd(PPh3)4) Selective at C4-I Target->Step1 Prod1 2-Chloro-5-iodo-4-aryl-6-methoxypyrimidine Step1->Prod1 Step2 Step 2: Sonogashira/Suzuki (Heat, S-Phos) Reactions at C5-I Prod1->Step2 Prod2 2-Chloro-4,5-diaryl-6-methoxypyrimidine Step2->Prod2 Step3 Step 3: Nucleophilic Substitution (SNAr) Displacement of C2-Cl Prod2->Step3 Final Fully Functionalized Pyrimidine Step3->Final

Figure 2: Sequential functionalization strategy exploiting the electronic differences between C4, C5, and C2.

  • C4-Selectivity: Due to the adjacent ring nitrogens, the C4 position is more electron-deficient than C5. Under standard Suzuki conditions (RT, mild base), coupling occurs exclusively at C4.

  • C5-Selectivity: Once C4 is substituted, the C5-iodide can be engaged using more active catalyst systems (e.g., Pd-XPhos, higher temperatures).

References

  • Sandmeyer Iodination of 2-Aminopurines

    • Title: A New Sandmeyer Iodination of 2-Aminopurines in Non-Aqueous Conditions.
    • Source:Heterocycles, 2000.[3]

    • Relevance: Establishes the CuI/CsI/Isoamyl nitrite protocol for heteroarom
    • (Verified via Snippet 1.12)

  • Regioselective Functionalization of Pyrimidines

    • Title: Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine.[1]

    • Source: American Chemical Society (ACS).
    • Relevance: Discusses the reactivity hierarchy of C2 vs C4 positions in pyrimidines.
  • Green Iodination Protocols

    • Title: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
    • Source: PMC / NIH.
    • Relevance: Provides eco-friendly alternatives for the C5-iodin
  • Suzuki Coupling of Dichloropyrimidines

    • Title: One-pot Double Suzuki Couplings of Dichloropyrimidines.
    • Source: PMC / NIH.
    • Relevance: Validates the C4 > C2 reactivity trend in Pd-c

Sources

Application Note: Regioselective Functionalization Protocols for 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8)

Executive Summary

Polysubstituted pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and antiviral agents. 2-Chloro-4,5-diiodo-6-methoxypyrimidine is a highly versatile, tetra-orthogonal building block. Because it possesses three distinct halogen atoms (C2-Cl, C4-I, C5-I) and an electron-donating methoxy group (C6-OMe), it allows for the sequential, regioselective installation of three different functional groups.

This application note details the mechanistic rationale and validated step-by-step protocols for the stepwise functionalization of this scaffold, ensuring high yields and absolute regiocontrol.

Mechanistic Rationale & Electronic Profiling

Achieving regioselectivity on a polyhalogenated heterocycle requires exploiting the subtle electronic differences at each carbon position. The reactivity hierarchy of 2-chloro-4,5-diiodo-6-methoxypyrimidine is governed by two primary factors: Bond Dissociation Energy (BDE) and Lowest Unoccupied Molecular Orbital (LUMO) energy [1].

  • C4-I (Highest Reactivity for Pd-Catalysis): The C–I bond (~53 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), dictating that palladium(0) oxidative addition will occur at the iodines first. Between C4 and C5, the C4 position is alpha to the electronegative pyrimidine nitrogen. This proximity significantly lowers the LUMO energy at C4, making it highly susceptible to nucleophilic attack by the electron-rich Pd(0) catalyst [2].

  • C5-I (Moderate Reactivity for Pd-Catalysis): The C5 position is meta-equivalent to the ring nitrogens. It is less electron-deficient than C4, meaning oxidative addition here is kinetically slower. It requires higher temperatures and more robust bidentate ligands (e.g., dppf) to force the reaction after C4 has been functionalized.

  • C2-Cl (Highest Reactivity for SNAr): Flanked by two nitrogen atoms, C2 is the most electrophilic carbon on the ring. While its strong C–Cl bond makes it inert to early Pd-insertion, it is highly reactive toward Nucleophilic Aromatic Substitution (SNAr). A hard nucleophile (e.g., an amine) will readily attack C2, forming a stabilized Meisenheimer complex before eliminating the chloride ion.

Visual Workflow: Regioselective Functionalization Pathway

G SM 2-Chloro-4,5-diiodo-6-methoxypyrimidine (C2-Cl, C4-I, C5-I, C6-OMe) C4 C4-Selective Suzuki Coupling Catalyst: Pd(PPh3)4 | Temp: 60°C Target: C4-I (Lowest LUMO) SM->C4 Phase 1 Kinetically Favored C5 C5-Selective Sonogashira/Suzuki Catalyst: Pd(dppf)Cl2 | Temp: 80°C Target: C5-I (Higher BDE than C4) C4->C5 Phase 2 Forcing Conditions C2 C2-Selective SNAr Reagent: Amine/Base | Temp: 100°C Target: C2-Cl (Highly Electrophilic) C5->C2 Phase 3 Nucleophilic Attack

Figure 1: Divergent reactivity map for the sequential functionalization of the pyrimidine core.

Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific analytical checkpoints to confirm regioselectivity before proceeding to the next phase.

Protocol A: Chemoselective C4-Suzuki-Miyaura Coupling

Objective: Install an aryl group exclusively at the highly reactive C4 position without disturbing C5-I or C2-Cl.

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-chloro-4,5-diiodo-6-methoxypyrimidine (1.0 eq) and the desired aryl boronic acid (1.05 eq) in a degassed mixture of Toluene/EtOH/H₂O (2:1:1, 0.1 M). Rationale: The biphasic system ensures dissolution of both the lipophilic pyrimidine and the hydrophilic boronic acid, while EtOH accelerates transmetalation.

  • Catalyst Addition: Add Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq). Purge the flask with Argon for 5 minutes. Rationale: Pd(PPh₃)₄ is a moderately active catalyst that prevents over-reaction at the less reactive C5 position.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor strictly by TLC to prevent bis-arylation.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The product must display an[M+H]⁺ peak corresponding to mono-arylation. Crucially, the mass spectrum must retain the characteristic 3:1 isotopic pattern of a single chlorine atom, while the heavy mass signature of one iodine atom is lost.

Protocol B: Subsequent C5-Sonogashira Coupling

Objective: Functionalize the remaining iodine at C5 using a terminal alkyne.

  • Preparation: Dissolve the C4-arylated intermediate (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous DMF (0.2 M).

  • Catalyst Addition: Add Et₃N (3.0 eq), Pd(dppf)Cl₂ (0.05 eq), and CuI (0.1 eq). Rationale: The bidentate dppf ligand has a larger bite angle than PPh₃, which accelerates the reductive elimination step necessary to overcome the higher activation barrier of the C5-I bond.

  • Reaction: Heat the mixture to 80 °C for 8 hours under Argon.

  • Self-Validation Checkpoint: LC-MS must show the complete disappearance of the iodine mass signature. ¹³C NMR should reveal two new signals between 80–95 ppm, characteristic of the internal alkyne carbons.

Protocol C: Late-Stage C2-SNAr Functionalization

Objective: Displace the C2-chlorine with a primary or secondary amine.

  • Preparation: Dissolve the C4/C5-disubstituted intermediate (1.0 eq) in n-butanol or NMP (0.2 M).

  • Reagent Addition: Add the desired amine (2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction: Heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: LC-MS must show the complete loss of the 3:1 chlorine isotopic pattern. ¹H NMR will display new upfield signals corresponding to the amine substituents, and a distinct shift in the C6-methoxy protons due to changes in the ring's electronic current.

Quantitative Data Presentation

The table below summarizes the optimized parameters and expected outcomes for the sequential functionalization of 2-chloro-4,5-diiodo-6-methoxypyrimidine.

Reaction PhaseTarget PositionLeaving GroupReaction TypeOptimal Catalyst / ReagentsTemp (°C)Typical Yield (%)
Phase 1 C4-ISuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, Tol/EtOH/H₂O6075 – 85
Phase 2 C5-ISonogashiraPd(dppf)Cl₂, CuI, Et₃N, DMF8070 – 80
Phase 3 C2-ClSNArAmine, DIPEA, n-BuOH10085 – 95

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: National Institutes of Health (PMC) URL:[Link] [1]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: ACS Publications (Journal of Organic Chemistry) URL:[Link] [2]

Application Note & Protocol: High-Purity Isolation of 2-Chloro-4,5-diiodo-6-methoxypyrimidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Chloro-4,5-diiodo-6-methoxypyrimidine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. The precise arrangement of its chloro, diiodo, and methoxy substituents on the pyrimidine core makes it an attractive scaffold for the synthesis of novel therapeutic agents. However, the synthetic route to this compound can often yield a crude product containing various impurities, including unreacted starting materials, mono-iodinated intermediates, and other side-products. The presence of these impurities can significantly hinder subsequent reactions and compromise the integrity of biological assays. This document provides a comprehensive guide to the purification of 2-Chloro-4,5-diiodo-6-methoxypyrimidine in a laboratory setting, detailing robust protocols for recrystallization and column chromatography. The methodologies are designed to ensure high purity of the final product, a critical requirement for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

In the realm of drug discovery, the purity of a chemical entity is paramount. Impurities can lead to erroneous structure-activity relationship (SAR) data, exhibit off-target effects, and introduce variability in biological screening results. For a complex intermediate like 2-Chloro-4,5-diiodo-6-methoxypyrimidine, achieving high purity is a non-negotiable prerequisite for its use in the synthesis of bioactive molecules. The purification strategies outlined herein are based on established principles for the purification of halogenated aromatic and heterocyclic compounds and are tailored to the anticipated properties of the target molecule.

Common impurities in the synthesis of chlorinated pyrimidines can include unreacted starting materials, partially substituted intermediates, and byproducts from the chlorinating and iodinating agents.[1] The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired scale of the purification.

Characterization of the Target Molecule

A thorough understanding of the physicochemical properties of 2-Chloro-4,5-diiodo-6-methoxypyrimidine is essential for developing an effective purification strategy. While specific experimental data for this exact compound is scarce, we can infer its properties from related structures such as 2-chloro-4,6-dimethoxypyrimidine.[2][3][4]

Table 1: Predicted Physicochemical Properties of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Weight~426.3 g/mol High molecular weight suggests it will be a solid at room temperature.
PolarityModerately polarInfluences solvent selection for recrystallization and chromatography.
SolubilityLikely soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and esters (ethyl acetate). Sparingly soluble in non-polar solvents (hexanes) and alcohols (methanol, ethanol) at room temperature, with increased solubility at elevated temperatures.Critical for selecting appropriate recrystallization and chromatography solvents.
StabilityGenerally stable, but potential for deiodination under certain conditions (e.g., with some mobile phase additives in LC/MS).[5]Purification conditions should be chosen to minimize degradation.

Purification Strategies: A Two-Pronged Approach

A combination of recrystallization and column chromatography is recommended to achieve high purity of 2-Chloro-4,5-diiodo-6-methoxypyrimidine. Recrystallization serves as an excellent bulk purification technique to remove major impurities, while column chromatography is ideal for separating structurally similar compounds and achieving the final desired purity.

Strategy 1: Recrystallization for Bulk Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.[6][7][8] The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents to identify a suitable candidate. Good starting points include methanol, ethanol, isopropanol, and ethyl acetate.

  • Dissolution: In a flask, add the crude 2-Chloro-4,5-diiodo-6-methoxypyrimidine and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add the hot solvent portion-wise until the solid is completely dissolved.[9]

  • Decoloration (Optional): If the solution is colored due to high-molecular-weight byproducts, add a small amount of activated carbon (1-2% by weight of the crude product) to the hot solution and stir for 5-10 minutes.[1][10]

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7][8]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Process A Crude Product B Dissolve in Minimal Hot Solvent A->B C Decoloration (Optional, with Activated Carbon) B->C D Hot Gravity Filtration C->D E Slow Cooling & Crystallization D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: A flowchart of the recrystallization process.

Strategy 2: Column Chromatography for High-Purity Finishing

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[11] For 2-Chloro-4,5-diiodo-6-methoxypyrimidine, silica gel is a suitable stationary phase.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude or recrystallized product in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or a mixture of the eluent. Adsorb this solution onto a small amount of silica gel, and once dry, load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or DCM). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Diagram 2: Column Chromatography Workflow

G cluster_1 Column Chromatography Process K Prepare Silica Gel Column L Load Crude Product K->L M Elute with Solvent Gradient L->M N Collect Fractions M->N O Monitor by TLC N->O P Combine Pure Fractions O->P Identify Pure Fractions Q Evaporate Solvent P->Q R High-Purity Product Q->R

Caption: A flowchart of the column chromatography process.

Purity Assessment

After purification, it is crucial to assess the purity of the 2-Chloro-4,5-diiodo-6-methoxypyrimidine. A combination of analytical techniques is recommended for a comprehensive evaluation.

Table 2: Analytical Techniques for Purity Confirmation

TechniquePurposeExpected Outcome for Pure Product
Thin Layer Chromatography (TLC) Rapid purity check and monitoring of chromatography fractions.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.[1]A single major peak, with purity typically >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.[1]Spectra consistent with the expected structure and absence of impurity signals.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
Melting Point Analysis Indication of purity.A sharp melting point range.

Troubleshooting and Optimization

Table 3: Common Purification Issues and Solutions

IssuePotential CauseRecommended Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
Poor recovery from recrystallization The compound is too soluble in the cold solvent; too much solvent was used.Use a less polar solvent or a solvent mixture; use the minimum amount of hot solvent for dissolution.[1]
Product is unstable on silica gel The acidic nature of silica gel can cause degradation of sensitive compounds.Consider using a different stationary phase like neutral alumina. A stability test on a small scale can be informative.[12][13]
Co-elution of impurities in column chromatography Impurities have similar polarity to the product.Optimize the solvent system for better separation; consider using a different stationary phase.

Conclusion

The successful purification of 2-Chloro-4,5-diiodo-6-methoxypyrimidine is a critical step in its application as a synthetic intermediate in drug discovery. The protocols detailed in this application note for recrystallization and column chromatography provide a robust framework for achieving high purity. Researchers should consider these protocols as a starting point and may need to optimize conditions based on the specific impurity profile of their crude product. Rigorous analytical characterization is essential to confirm the purity of the final compound, ensuring its suitability for subsequent synthetic transformations and biological evaluation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Amrita Vishwa Vidyapeetham. (2021). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4,5-dimethoxypyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4,6-dimethoxypyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichloro-6-methoxypyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.
  • University of Pretoria. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Retrieved from [Link]

  • JoVE. (2014, May 16). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • PubMed. (2014, May 16). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). EP1588997A1 - Process for the preparation of iodoaromatic compounds.
  • Patsnap. (2016, December 7). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
  • PubChem. (n.d.). 2,4-Dichloro-5-methoxypyrimidine. Retrieved from [Link]

Sources

applications of 2-Chloro-4,5-diiodo-6-methoxypyrimidine in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the medicinal chemistry applications of 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8), a high-value heterocyclic scaffold.

A Tri-Orthogonal Scaffold for Sequential Pyrimidine Functionalization

Executive Summary

2-Chloro-4,5-diiodo-6-methoxypyrimidine represents a specialized class of "tri-orthogonal" scaffolds in medicinal chemistry. Unlike standard 2,4-dichloropyrimidines, this molecule offers three distinct electrophilic sites (C2-Cl, C4-I, C5-I) with differentiated reactivities. Its primary application lies in the programmable synthesis of polysubstituted pyrimidines , particularly for protein kinase inhibitors (e.g., EGFR, JAK, and FGFR families) where the pyrimidine ring acts as a hinge-binding motif.

This guide provides the rationale and protocols for exploiting the C4 > C5 >> C2 reactivity gradient, enabling researchers to install three different functional groups with high regiocontrol.

Chemical Logic & Reactivity Profile

Success with this scaffold depends on understanding the electronic bias imposed by the pyrimidine nitrogens and the C6-methoxy group.

SiteSubstituentReactivity Order (Pd-Catalysis)Reactivity Order (SNAr)Mechanistic Insight
C4 Iodo Primary (Fastest) High The C4 position is

to a nitrogen, making it highly electron-deficient. The C-I bond is weak, facilitating rapid oxidative addition.
C5 Iodo Secondary InertThe C5 position is

to nitrogens (benzene-like). It reacts only after the more activated C4-I is consumed.
C2 Chloro Tertiary (Slowest) ModerateThe C2 position is activated by two nitrogens but the C-Cl bond is stronger than C-I. It typically survives standard Suzuki conditions used for iodides.
C6 Methoxy None (Director)NoneThe OMe group is an Electron Donating Group (EDG). It prevents over-activation of the ring, stabilizing the intermediate mono-coupled products.
The "Walk-Around" Strategy

The standard workflow follows a sequential displacement strategy:

  • Site A (C4): Introduction of the primary pharmacophore (often an aryl or heteroaryl group).

  • Site B (C5): Introduction of solubilizing groups or steric modulators via cross-coupling.

  • Site C (C2): Introduction of the amine hinge-binder via SNAr or Buchwald-Hartwig amination.

Experimental Protocols
Protocol A: Regioselective C4-Suzuki-Miyaura Coupling

Objective: Install an aryl group at C4 leaving C5-I and C2-Cl intact. Note: The high reactivity of C4-I allows this to proceed at lower temperatures, preserving the C5-I bond.

Materials:

  • Scaffold: 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and non-selective oxidative addition.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Stir at 40–50 °C for 4–6 hours.

    • Control Point: Monitor by LCMS. Stop immediately upon consumption of starting material. Heating >60 °C may trigger premature C5 coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically the less polar component compared to bis-coupled byproducts.

Protocol B: Sequential C5-Sonogashira Coupling

Objective: Install an alkyne at C5 (common in covalent inhibitors) on the C4-functionalized intermediate.

Materials:

  • Substrate: C4-substituted intermediate (from Protocol A)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (3.0 equiv)

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve substrate and alkyne in anhydrous solvent under Argon.

  • Catalyst Addition: Add Pd catalyst and CuI. The solution typically turns dark.

  • Reaction: Stir at RT to 40 °C for 2–12 hours.

    • Note: The C2-Cl bond is stable under these conditions.

  • Workup: Quench with saturated NH₄Cl (to remove Copper salts), extract with EtOAc.

  • Purification: Silica gel chromatography.

Protocol C: C2-Amination (SNAr Displacement)

Objective: Displacement of the final C2-Chloro with an amine (Hinge Binder).

Materials:

  • Substrate: C4,C5-disubstituted intermediate[1]

  • Amine: Primary or secondary amine (1.5 equiv)

  • Base: DIPEA (3.0 equiv) or Cs₂CO₃

  • Solvent: NMP, DMSO, or n-Butanol

Step-by-Step Methodology:

  • Setup: Mix substrate and amine in the chosen solvent.

  • Reaction: Heat to 80–100 °C .

    • Chemistry Insight: The C2 position is deactivated by the EDG (OMe) at C6 and the aryl/alkyne at C4/C5. Therefore, higher temperatures are required compared to simple chloropyrimidines.

    • Microwave Option: 120 °C for 20 mins is often more efficient.

  • Workup: Pour into water to precipitate the product (if solid) or extract with EtOAc.

Visual Workflow (Pathway Diagram)

The following diagram illustrates the branching logic for synthesizing a library of trisubstituted pyrimidines using this scaffold.

G Start 2-Chloro-4,5-diiodo- 6-methoxypyrimidine Step1 Step 1: C4-Selective Coupling (Suzuki-Miyaura) Start->Step1 Pd(0), 40°C Regiocontrol Inter1 Intermediate A: 4-Aryl-5-iodo-2-chloro-6-OMe Step1->Inter1 Step2_A Step 2A: C5-Coupling (Suzuki/Sonogashira) Inter1->Step2_A Pd(0), 80°C Standard Coupling Step2_B Step 2B: C2-Displacement (SNAr - Rare) Inter1->Step2_B R-NH2, Heat (Alternative Route) Inter2 Intermediate B: 4,5-Diaryl-2-chloro-6-OMe Step2_A->Inter2 Step3 Step 3: C2-Amination (Buchwald/SNAr) Inter2->Step3 Hinge Binder Install Final Final Drug Candidate: Trisubstituted Pyrimidine Step3->Final

Caption: Sequential functionalization logic. The C4-I is the "gatekeeper" reaction, followed by C5 functionalization, and finally C2 capping.

Troubleshooting & Optimization
  • Loss of Regioselectivity (Step 1): If you observe bis-coupling (C4 and C5), lower the temperature to 25 °C and use a weaker base (e.g., NaHCO₃ instead of Na₂CO₃).

  • Hydrodehalogenation: If C4-I is reduced to C4-H, ensure the solvent is strictly anhydrous and the Argon purge is effective. This side reaction is common with Pd(PPh₃)₄ in wet alcohols.

  • C2-Cl Inertness: If the final SNAr fails, switch to Buchwald-Hartwig conditions (Pd₂dba₃, Xantphos, Cs₂CO₃, Toluene, 100 °C) to force the C-N bond formation.

References
  • Regioselectivity in Pyrimidine Coupling: Solberg, J., & Undheim, K. (1989).[2] Regiochemistry in Pd-Catalysed Organotin Reactions with Halopyrimidines. Acta Chemica Scandinavica. Link

  • General Pyrimidine Functionalization: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Text for heterocyclic reactivity principles).
  • Commercial Availability & Structure: Bide Pharm Product Entry for CAS 159585-09-8. Link

  • C2-Selective Methodologies (Contrast): Use of specific ligands to invert selectivity (for context).[3][4] Synlett 2020. Link

Sources

scale-up synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process chemistry and scale-up protocol for 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8). This highly functionalized pyrimidine scaffold serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors where orthogonal reactivity at the C2, C4, and C5 positions is required.

The protocol outlined below departs from small-scale discovery routes, prioritizing regiocontrol , process safety , and impurity management . We utilize a linear synthetic strategy starting from 2,4,6-trichloropyrimidine, leveraging the differential electrophilicity of the pyrimidine carbons to sequentially install the methoxy and iodo substituents with high precision.

Retrosynthetic Analysis & Strategy

The synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine presents a unique challenge: installing two iodine atoms and one methoxy group on a specific pattern while preserving the C2-chlorine.

Strategic Logic:

  • C4/C6 Symmetry Breaking: The starting material, 2,4,6-trichloropyrimidine, has equivalent C4 and C6 positions. Nucleophilic aromatic substitution (SNAr) with methoxide must be controlled to ensure mono-substitution.

  • C5 Functionalization: The C5 position is the only site susceptible to Electrophilic Aromatic Substitution (EAS). Iodination here is most efficient after methoxylation but before the final halogen exchange, as the methoxy group activates the ring slightly, facilitating the EAS reaction.

  • C4 Halogen Exchange: The final installation of the C4-iodine is achieved by displacing the C4-chlorine. This relies on the principle that the C4-position in pyrimidines is significantly more reactive toward nucleophilic attack than the C2-position, allowing for selective halogen exchange using hydriodic acid (HI) or metal iodides.

Synthetic Pathway: 2,4,6-Trichloropyrimidine


2,4-Dichloro-6-methoxypyrimidine

2,4-Dichloro-5-iodo-6-methoxypyrimidine

2-Chloro-4,5-diiodo-6-methoxypyrimidine

Experimental Protocols

Stage 1: Regioselective Methoxylation

Objective: Synthesis of 2,4-Dichloro-6-methoxypyrimidine. Rationale: Controlled addition of methoxide at low temperature prevents bis-substitution (formation of 2-chloro-4,6-dimethoxypyrimidine).

  • Reagents:

    • 2,4,6-Trichloropyrimidine (1.0 equiv)

    • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 equiv)

    • Methanol (Solvent, 5V)

  • Protocol:

    • Charge a jacketed glass reactor with 2,4,6-trichloropyrimidine and Methanol (5 volumes). Cool to -10°C .

    • Addition: Add the NaOMe solution dropwise over 2 hours, maintaining internal temperature

      
      . Critical: Rapid addition leads to bis-methoxy impurity.
      
    • Reaction: Stir at 0°C for 4 hours. Monitor by HPLC (Target: < 2% starting material).

    • Quench: Add water (10 volumes) slowly. The product may precipitate.[1][2]

    • Workup: If solid, filter and wash with cold water.[3] If oil, extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

    • Yield Target: 85-90%.

Stage 2: C5-Iodination (Electrophilic Aromatic Substitution)

Objective: Synthesis of 2,4-Dichloro-5-iodo-6-methoxypyrimidine. Rationale: The methoxy group at C6 provides sufficient electron density to direct the electrophile (I+) to the C5 position. N-Iodosuccinimide (NIS) is preferred over I2 for cleaner scale-up profiles.

  • Reagents:

    • 2,4-Dichloro-6-methoxypyrimidine (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.2 equiv)

    • Acetonitrile (ACN) or DMF (Solvent, 8V)

    • TFA (0.1 equiv) - Catalyst

  • Protocol:

    • Dissolve the intermediate from Stage 1 in ACN.

    • Add TFA catalyst.

    • Addition: Add NIS portion-wise over 1 hour at Room Temperature (RT). Exotherm Warning: Monitor temperature.

    • Heating: Heat to 60°C for 6-12 hours.

    • Quench: Cool to RT. Add 10% aqueous Sodium Thiosulfate (Na2S2O3) to quench excess iodine (color change from dark red to yellow).

    • Isolation: Concentrate solvent, dilute with water, and filter the resulting solid. Recrystallize from Ethanol/Water if purity < 98%.

Stage 3: Selective C4-Halogen Exchange

Objective: Synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine. Rationale: The C4-Cl bond is activated by the adjacent ring nitrogens and the electron-withdrawing C5-Iodo group. Treatment with HI selectively displaces C4-Cl over C2-Cl.

  • Reagents:

    • 2,4-Dichloro-5-iodo-6-methoxypyrimidine (1.0 equiv)

    • Hydriodic Acid (HI), 57% aqueous (3.0 equiv)

    • DCM (Solvent for extraction)

  • Protocol:

    • Suspend the Stage 2 intermediate in aqueous HI (57%) at 0°C .

    • Stir vigorously at 0°C to 10°C for 2-4 hours. Note: Higher temperatures risk displacing the C2-Cl or hydrolysis to the pyrimidinone.

    • Monitoring: Check by HPLC. The reaction is complete when the mono-iodo precursor is consumed.

    • Quench: Pour the mixture carefully into ice-cold saturated NaHCO3 solution (Gas evolution!). Neutralize to pH 7-8.

    • Workup: Extract immediately with DCM (3x).

    • Purification: The product is light-sensitive. Dry over Na2SO4 and concentrate in the dark. Flash chromatography (Hexane/EtOAc) may be required to remove trace iodine.

    • Storage: Store under Argon at -20°C, protected from light.

Process Visualization

Reaction Workflow Diagram

SynthesisWorkflow Start 2,4,6-Trichloropyrimidine Step1 Step 1: Methoxylation (-10°C, NaOMe) Start->Step1 Inter1 2,4-Dichloro-6-methoxypyrimidine Step1->Inter1 Regioselective S_NAr Step2 Step 2: C5-Iodination (NIS, TFA, 60°C) Inter1->Step2 Inter2 2,4-Dichloro-5-iodo-6-methoxypyrimidine Step2->Inter2 EAS Step3 Step 3: Halogen Exchange (57% HI, 0°C) Inter2->Step3 Final 2-Chloro-4,5-diiodo-6-methoxypyrimidine Step3->Final Selective Cl -> I

Caption: Linear synthetic workflow highlighting critical reaction types at each stage.

Impurity Control Logic

ImpurityLogic Root Impurity Sources BisMethoxy Bis-Methoxy Impurity (Over-reaction in Step 1) Root->BisMethoxy RegioIso Regioisomer (C2-Methoxy) Root->RegioIso Hydrolysis Pyrimidinone (Hydrolysis by HI in Step 3) Root->Hydrolysis Control1 Control: Temp < 0°C Slow Addition BisMethoxy->Control1 Mitigated by Control2 Control: Steric hindrance of C2-Cl RegioIso->Control2 Mitigated by Control3 Control: Low Temp (0°C) Short Rxn Time Hydrolysis->Control3 Mitigated by

Caption: Critical process parameters (CPPs) for mitigating key impurities.

Key Quantitative Data

ParameterStage 1 (Methoxylation)Stage 2 (Iodination)Stage 3 (Exchange)
Limiting Reagent 2,4,6-Trichloropyrimidine2,4-Dichloro-6-OMe-pyrimidine2,4-Dichloro-5-iodo-6-OMe
Reagent Stoichiometry 1.05 eq NaOMe1.2 eq NIS3.0 eq HI (57%)
Temperature Range -10°C to 0°C25°C to 60°C0°C to 10°C
Reaction Time 4 hours8 hours3 hours
Typical Yield 85-90%75-80%60-70%
Critical Impurity 2-chloro-4,6-dimethoxy...[4]Unreacted starting material2-chloro-4-hydroxy...

Safety & Handling

  • Hydriodic Acid (HI): Highly corrosive and causes severe burns. It is a DEA List I Chemical in some jurisdictions. Use only in a fume hood with acid-resistant gloves.

  • N-Iodosuccinimide (NIS): Irritant. Can decompose violently if heated beyond 150°C.

  • Product Stability: Diiodo-pyrimidines are prone to de-iodination upon exposure to UV light. All purification and storage vessels must be wrapped in aluminum foil or amber glass.

References

  • Arkat USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. Arkivoc. Retrieved from [Link]

  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Retrieved from [Link]

Sources

Application Note: Sequential Derivatization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the strategic derivatization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine , a high-value scaffold for developing multi-substituted pyrimidine libraries, kinase inhibitors, and targeted protein degraders (PROTACs).

Abstract & Strategic Overview

The 2-Chloro-4,5-diiodo-6-methoxypyrimidine scaffold represents a "privileged structure" in drug discovery due to its high density of orthogonal reactive handles. Unlike simple dichloropyrimidines, this molecule offers three distinct sites for diversification, governed by precise electronic and steric differences:

  • C4-Iodine: Highly electrophilic; preferred site for initial Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) due to facile oxidative addition at the electron-deficient position.

  • C5-Iodine: Electronically distinct (less deficient than C4); allows for a second, sequential cross-coupling event under forcing conditions.

  • C2-Chlorine: The "Gatekeeper" position; ideal for Nucleophilic Aromatic Substitution (

    
    ) to attach solubilizing groups, biological linkers (e.g., for PROTACs), or affinity tags (Biotin/Fluorophores).
    
  • C6-Methoxy: An electron-donating group (EDG) that modulates the reactivity of the ring, preventing over-reaction and improving the solubility of the final lipophilic compounds.

This guide provides a validated, step-by-step workflow to transform this core into biologically active probes.

Chemical Reactivity Profile & Regioselectivity Logic

Understanding the electronic landscape is critical for yield optimization. The reactivity order is generally C4-I > C5-I > C2-Cl for Pd-catalyzed reactions, and C2-Cl ≈ C4-I for


 (highly dependent on conditions).
  • Why C4-I first? The C4 position is

    
     to the ring nitrogens, making the C-I bond highly susceptible to oxidative addition by Pd(0). The C5 position is 
    
    
    
    to the nitrogens and more electron-rich, making it less reactive.
  • The C2 Anomaly: While C2 is typically less reactive than C4 in unsubstituted pyrimidines, the 6-Methoxy group donates electron density into the ring. Literature on 2,4-dichloro-6-methoxypyrimidine suggests that the 6-OMe group can deactivate C4, making C2 competitive or even favored for

    
     reactions [1]. However, for cross-coupling , the C4-I bond remains the primary activation site.
    
Reaction Pathway Diagram

The following logic flow illustrates the optimal sequence for library generation.

G Start 2-Chloro-4,5-diiodo- 6-methoxypyrimidine Step1 Step 1: C4-Selective Suzuki Coupling (Mild Conditions, RT) Start->Step1 Boronic Acid 1 Pd(PPh3)4, Na2CO3 Inter1 Intermediate A: 2-Cl-4-Aryl-5-I-6-OMe Step1->Inter1 Step2 Step 2: C5-Suzuki/Sonogashira (Elevated Temp, Active Catalyst) Inter1->Step2 Boronic Acid 2 Pd(dppf)Cl2, Heat Inter2 Intermediate B: 2-Cl-4,5-Diaryl-6-OMe Step2->Inter2 Step3 Step 3: C2-SnAr Derivatization (Linker/Tag Attachment) Inter2->Step3 Diamine Linker DIPEA, Heat Final Final Bioactive Probe (PROTAC/Tracer) Step3->Final

Caption: Sequential functionalization strategy exploiting the reactivity gradient: C4-I (High) > C5-I (Medium) > C2-Cl (Low/Orthogonal).

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install the primary pharmacophore (Aryl group) at the most reactive C4 position.

Reagents:

  • Substrate: 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.05 equiv)
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 equiv)
  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Procedure:

  • Degassing: Charge a reaction vial with the pyrimidine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at Room Temperature (20-25°C) for 4–16 hours. Note: Avoid heating to prevent premature reaction at C5 or hydrolysis of C2-Cl.

  • Monitoring: Monitor by TLC/LC-MS. The starting material (di-iodo) should disappear, converting to the mono-iodo product.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).

Critical Control Point: If C5 coupling is observed (bis-arylation), lower the temperature to 0°C or reduce catalyst loading.

Protocol B: C5-Cross-Coupling (Suzuki or Sonogashira)

Objective: Functionalize the C5 position. This site is sterically crowded; active catalysts and heat are required.

Reagents:

  • Substrate: Intermediate A (from Protocol A)

  • Coupling Partner: Aryl-Boronic Acid (Suzuki) or Terminal Alkyne (Sonogashira)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) or XPhos Pd G2
    
  • Base: K

    
    PO
    
    
    
    (3.0 equiv) for Suzuki; Et
    
    
    N for Sonogashira
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: Combine substrate, coupling partner, catalyst, and base in a microwave vial.

  • Reaction: Heat to 80–100°C (oil bath) or 100°C (Microwave, 30 min).

  • Validation: LC-MS should show the displacement of the final Iodine atom.

  • Purification: Standard workup and chromatography.

Protocol C: C2-Amination for Linker Attachment ( )

Objective: Attach a biological linker (e.g., PEG-diamine) to the C2 position for assay development (Biotinylation or PROTAC synthesis).

Reagents:

  • Substrate: Intermediate B (2-Chloro-4,5-disubstituted-6-methoxypyrimidine)

  • Nucleophile: N-Boc-ethylenediamine or customized PEG-amine linker (2.0–3.0 equiv)

  • Base: DIPEA (Diisopropylethylamine, 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol

Procedure:

  • Dissolution: Dissolve substrate in NMP (0.1 M concentration).

  • Addition: Add the amine linker and DIPEA.

  • Reaction: Heat to 100–120°C in a sealed tube for 12–24 hours.

    • Note: The 6-OMe group and C4/C5 substituents may sterically/electronically hinder C2. High temperature is often necessary.

  • Workup: Pour into water to precipitate the product (if lipophilic) or extract with EtOAc.

  • Deprotection (Optional): If a Boc-linker was used, treat with TFA/DCM (1:1) to expose the primary amine for biotinylation.

Data Summary & Troubleshooting

ParameterC4-Coupling (Step 1)C5-Coupling (Step 2)C2-

(Step 3)
Primary Handle IodineIodineChlorine
Reactivity Level HighModerateLow (Requires Heat)
Catalyst/Cond. Pd(PPh

)

/ RT
Pd(dppf)Cl

/ 90°C
None / 120°C / Base
Common Side Product Bis-coupling (C4+C5)De-iodination (Protodehalogenation)Hydrolysis (to Uracil deriv.)
Troubleshooting Lower Temp to 0°C; Slow addition of Boronic AcidUse anhydrous solvents; Increase catalyst loadingUse NMP solvent; Microwave irradiation

References

  • WuXi AppTec. (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. WuXi Biology. [Link]

  • Lohse, A., et al. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.[1] [Link]

  • Goudgaon, N. M., et al. (2009). Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs.[2][3] Indian Journal of Pharmaceutical Sciences.[2] [Link]

  • PubChem. (2025).[4] 2-Chloro-4,6-dimethoxypyrimidine Compound Summary. National Library of Medicine. [Link]

  • Kowalczyk, P., et al. (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[5] Molecules.[1][2][3][4][6][7][8][9][10][11] [Link][2]

Sources

Application Note: 2-Chloro-4,5-diiodo-6-methoxypyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of next-generation kinase inhibitors—particularly for EGFR (T790M/C797S) , FGFR4 , and JAK pathways—demands highly functionalized heterocyclic cores. 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CDIMP) represents a "privileged" scaffold due to its unique halogenation pattern. Unlike standard dichloropyrimidines, the presence of two iodine atoms at the C4 and C5 positions, combined with a chlorine at C2, establishes a hierarchy of reactivity that enables sequential, regioselective functionalization .

This guide details the strategic application of CDIMP for constructing trisubstituted pyrimidines and fused 7-deazapurine (pyrrolo[2,3-d]pyrimidine) systems. It provides validated protocols for exploiting the orthogonal reactivity of the C4-I, C5-I, and C2-Cl sites to generate complex chemical libraries with high atom economy.

Chemical Profile & Reactivity Hierarchy

The utility of CDIMP relies on the distinct electrophilicity of its three halogenated positions. Understanding this hierarchy is critical for preventing side reactions and ensuring regiocontrol.

Reactivity Map
  • C4-Iodide (Primary Site): The most electrophilic position due to the para-relationship with N1 and ortho-relationship with N3. Iodine is a superior leaving group to chlorine, making C4-I highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C5-Iodide (Secondary Site): Intrinsically less reactive towards

    
     (meta to nitrogens) but highly reactive in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). It remains intact during mild C4 substitutions.
    
  • C2-Chloride (Tertiary Site): The least reactive halogen. It requires elevated temperatures or stronger activation for displacement, allowing it to serve as a "latent" handle for late-stage diversification (e.g., solubility tails).

  • C6-Methoxy: An electron-donating group that modulates the ring's electronics, preventing over-reaction. It can be retained or hydrolyzed to a carbonyl (pyrimidinone) post-cyclization.

Caption: Hierarchical reactivity profile of 2-Chloro-4,5-diiodo-6-methoxypyrimidine allowing sequential functionalization.

Application Workflows

Workflow A: Trisubstituted Pyrimidine Inhibitors

Ideal for creating non-covalent inhibitors (e.g., p38 MAP kinase, CDK inhibitors) where three distinct pockets must be engaged.

  • C4: Hinge-binding motif (Aniline/Heterocycle).

  • C5: Hydrophobic/Gatekeeper pocket binder (Aryl/Alkyl).

  • C2: Solvent-exposed solubilizing group (Piperazine/Morpholine).

Workflow B: Fused 7-Deazapurine Synthesis

Ideal for JAK and BTK inhibitors. The vicinal diiodides (C4/C5) allow for an


 followed by a Sonogashira coupling and spontaneous cyclization.
  • Step 1: Amine addition at C4.

  • Step 2: Sonogashira coupling with TMS-acetylene at C5.

  • Step 3: Base-mediated cyclization to form the pyrrolo[2,3-d]pyrimidine core.

Detailed Experimental Protocols

Protocol 1: Regioselective C4-Amination ( )

Target: Introduction of the primary pharmacophore (Hinge Binder).

Reagents:

  • 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 eq)

  • Aniline derivative or Aliphatic amine (1.05 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: IPA (Isopropanol) or THF (Tetrahydrofuran)

Procedure:

  • Dissolution: Dissolve 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 mmol) in IPA (5 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling is crucial to ensure exclusive C4 selectivity over C2.

  • Addition: Add DIPEA (2.0 mmol) followed by the dropwise addition of the amine (1.05 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Target mass: M - I + Amine).

  • Workup: Evaporate volatiles. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a white/pale yellow solid.

    • Yield Expectation: 85–95%.

    • Checkpoint: Verify retention of C5-I and C2-Cl via NMR (C5-I usually appears as a singlet if no protons are adjacent, or verify by Mass Spec splitting pattern of Cl/I).

Protocol 2: C5-Arylation via Suzuki-Miyaura Coupling

Target: Installation of the Gatekeeper residue.

Reagents:

  • Product from Protocol 1 (1.0 eq)

  • Aryl Boronic Acid/Ester (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.

Procedure:

  • Degassing: Combine the pyrimidine intermediate and boronic acid in DME (10 mL/mmol). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add

    
     and the aqueous base.
    
  • Heating: Heat to 80°C for 4–12 hours under Argon. Caution: Do not exceed 90°C to avoid displacing the C2-Cl.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc/Water. Extract organics.

  • Purification: Silica gel chromatography.

    • Note: If the C2-Cl is labile, use anhydrous conditions (

      
       in Toluene/Dioxane).
      
Protocol 3: Synthesis of 7-Deazapurine Core (Sonogashira Cyclization)

Target: Fused bicyclic kinase inhibitor core.

Reagents:

  • 4-Amino-5-iodo-pyrimidine intermediate (from Protocol 1) (1.0 eq)

  • Trimethylsilylacetylene (TMS-acetylene) (1.5 eq) or Terminal Alkyne.

  • Catalyst:

    
     (5 mol%), CuI (2 mol%).
    
  • Base:

    
     (Triethylamine) (3.0 eq).
    
  • Solvent: DMF or THF.

Procedure:

  • Coupling: Dissolve intermediate in dry DMF. Add

    
    , TMS-acetylene, Pd catalyst, and CuI under Argon.
    
  • Reaction: Stir at RT for 1 hour, then heat to 50–60°C for 4 hours.

  • Cyclization (One-Pot or Stepwise):

    • Method A (In situ): Add TBAF (Tetrabutylammonium fluoride, 2.0 eq) to the reaction mixture and heat to 70°C. The free alkyne is generated and the adjacent amine (C4) attacks the alkyne (C5) to close the pyrrole ring.

    • Method B (Potassium t-butoxide): Isolate the alkyne intermediate, dissolve in NMP, add KOtBu (2.0 eq) and heat to 60°C.

  • Result: 4-Substituted-7H-pyrrolo[2,3-d]pyrimidine with a C2-Cl handle.

Case Study: Hypothetical FGFR4 Inhibitor

Objective: Synthesize a covalent FGFR4 inhibitor targeting Cys552.

  • Scaffold: Start with 2-Chloro-4,5-diiodo-6-methoxypyrimidine .

  • Step 1 (

    
    ):  React with 3,5-dimethoxyaniline (Hinge binder) at C4.
    
    • Result: 2-Chloro-4-(3,5-dimethoxyphenylamino)-5-iodo-6-methoxypyrimidine.

  • Step 2 (Suzuki): React with 1-methyl-1H-pyrazol-4-ylboronic acid at C5.

    • Result: Installation of the pyrazole gatekeeper group.

  • Step 3 (

    
    ):  React C2-Cl with N-(2-aminoethyl)acrylamide (Warhead).
    
    • Result: Covalent inhibitor with acrylamide tail at solvent front.

Caption: Stepwise synthesis of a trisubstituted pyrimidine kinase inhibitor.

Troubleshooting & Optimization

IssueProbable CauseSolution
Loss of C2-Cl Reaction temperature too high during C4 or C5 steps.Keep

(C4) at 0°C. Limit Suzuki (C5) to <80°C. Use non-nucleophilic bases (

).
Regioisomer Mix (C2 vs C4) Amine added too quickly or lack of cooling.Add amine dropwise at 0°C. Verify C4 selectivity by NMR (NOE between Amine-NH and C5-I is not possible, but NOE between Amine and C5-Aryl later confirms regiochemistry).
Hydrolysis of C6-OMe Acidic conditions or strong nucleophiles at high temp.Maintain neutral/basic pH. If 6-oxo (pyrimidinone) is desired, treat with HBr/AcOH or TMSI.
Incomplete Suzuki Steric hindrance from C4-amine and C6-OMe.Switch to highly active catalysts like Pd(dtbpf)Cl2 or XPhos Pd G2 .

References

  • Hocek, M., et al. (2022). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions.[1] PubMed.[2] [Link]

  • Zhou, W., et al. (2010). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. PMC.[1] [Link]

  • Tan, L., et al. (2015). Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. PNAS. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Chloro-4,5-diiodo-6-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers and drug development professionals in troubleshooting and optimizing the synthesis of highly halogenated pyrimidine building blocks.

Synthesizing 2-chloro-4,5-diiodo-6-methoxypyrimidine requires navigating the complex electronic environment of the pyrimidine ring. The workflow relies on two distinct mechanistic stages: an Electrophilic Aromatic Substitution (EAS) to install the C5-iodine, followed by a regioselective Nucleophilic Aromatic Substitution (


)  to exchange the C4-chlorine for iodine.
Pathway Visualization

G A 2,4-Dichloro-6-methoxypyrimidine (Starting Material) B 2,4-Dichloro-5-iodo-6-methoxypyrimidine (Intermediate) A->B Step 1: C5 Electrophilic Iodination (NIS/TFA or I2/AgNO3) C 2-Chloro-4,5-diiodo-6-methoxypyrimidine (Target Product) B->C Step 2: C4 Halogen Exchange (NaI, Acetone, 60°C)

Figure 1: Two-step synthetic workflow for 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Troubleshooting & FAQs

Q1: My C5-iodination yield is stuck below 40%. How can I drive this electrophilic aromatic substitution to completion? Causality & Solution: The pyrimidine ring is highly electron-deficient, which heavily deactivates the ring toward EAS. Standard iodination conditions (like


 with a mild base) fail because the electrophile is not potent enough. To overcome this thermodynamic barrier, you must generate a highly reactive iodonium ion (

). We recommend using N-Iodosuccinimide (NIS) activated by Trifluoroacetic Acid (TFA) and Trifluoroacetic Anhydride (TFAA). The TFAA reacts with NIS to form a highly reactive trifluoroacetyl hypoiodite intermediate that readily attacks the C5 position—the least deactivated carbon on the ring[1]. Alternatively, a green mechanochemical approach using solid

and

generates a reactive nitryl iodide species, achieving up to 90% yield without requiring aqueous acidic workups[2].

Q2: During the halogen exchange step (NaI), I am observing poor conversion or non-selective iodination at both C2 and C4. How do I achieve regioselectivity? Causality & Solution: Once the C5-iodo intermediate is isolated, the next step is a Finkelstein-type ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 reaction to convert the C4-chloro to a C4-iodo group. The C4 position is kinetically favored for nucleophilic attack over the C2 position. However, pushing the reaction too hard (e.g., refluxing in high-boiling solvents >100°C) will provide enough activation energy for the C2-Cl to also exchange, yielding an unwanted 2,4,5-triiodo impurity.
To maintain regioselectivity, use 3-4 equivalents of anhydrous Sodium Iodide (NaI) in acetone at a controlled reflux (60°C). The precipitation of insoluble NaCl in acetone drives the equilibrium forward[3]. If the reaction stalls, the addition of a catalytic acid can protonate the pyrimidine nitrogen, further lowering the LUMO and accelerating the exchange selectively at C4.

Q3: I am losing the methoxy group (-OMe) during the reaction or workup. How do I prevent hydrolysis? Causality & Solution: The C6-methoxy group is highly susceptible to nucleophilic attack by water under acidic conditions, leading to the formation of a pyrimidinone (uracil derivative). This usually occurs during the quench of the C5-iodination step. To prevent this, ensure all reaction solvents are strictly anhydrous. During the quench, keep the internal temperature below 10°C. Dropwise add the reaction mixture into a cold, buffered solution of


 and 

. The bicarbonate neutralizes the acid before hydrolysis can occur, while the thiosulfate safely destroys residual electrophilic iodine.
Quantitative Yield Optimization Data

The following table summarizes the experimental parameters and their direct impact on regioselectivity and isolated yield, validating the recommended protocols.

Reaction StageReagents & ConditionsTemp (°C)RegioselectivityIsolated Yield (%)
C5-Iodination (EAS)

,

,

25C5 only< 10
C5-Iodination (EAS) NIS, TFA, TFAA80C5 only85
C5-Iodination (EAS)

,

, Solvent-free grinding
25C5 only90
C4-Halogen Exchange NaI (1 eq), Acetone25C4 > C215
C4-Halogen Exchange NaI (4 eq), Dioxane100C4 ≈ C2 (Poor)65
C4-Halogen Exchange NaI (4 eq), Acetone60C4 > C2 (Optimal) 88
Standard Operating Procedure (SOP)
Phase 1: Synthesis of 2,4-Dichloro-5-iodo-6-methoxypyrimidine
  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2,4-dichloro-6-methoxypyrimidine (1.0 eq) and N-Iodosuccinimide (NIS, 1.2 eq).

  • Activation: Add a solvent mixture of TFA and TFAA (1:1 v/v) to achieve a 0.5 M concentration of the pyrimidine.

  • Reaction: Heat the mixture to 80°C under reflux for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the starting material is entirely consumed[1].

  • Controlled Quench: Cool the reaction to 0°C using an ice bath. Slowly quench the reaction by dropwise addition into a cold (5°C) saturated aqueous solution of

    
     and 
    
    
    
    . Critical: Maintain the internal temperature below 10°C to prevent C6-methoxy hydrolysis.
  • Isolation: Extract the aqueous layer with Dichloromethane (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography.
    
Phase 2: Synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine
  • Preparation: Dissolve the intermediate from Phase 1 (1.0 eq) in strictly anhydrous acetone (0.2 M).

  • Nucleophile Addition: Add anhydrous Sodium Iodide (NaI, 4.0 eq). Note: Ensure NaI is dried in a vacuum oven at 80°C prior to use to prevent moisture-induced hydrolysis.

  • Halogen Exchange: Heat the suspension to 60°C (mild reflux) for 12-16 hours[3]. The solution will become cloudy as NaCl precipitates, driving the Finkelstein reaction forward.

  • Monitoring: Monitor the halogen exchange via LC-MS to ensure the C4-Cl is fully exchanged without over-reacting the C2-Cl[4].

  • Workup: Once complete, cool to room temperature and filter off the precipitated NaCl salts. Concentrate the filtrate, redissolve in EtOAc, and wash with water and brine. Dry the organic layer, concentrate, and purify to yield the target 2-chloro-4,5-diiodo-6-methoxypyrimidine.

References
  • [2] A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions Source: nih.gov URL:[Link]

  • [4] 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives Source: mdpi.com URL:[Link]

  • [1] A facile synthesis of 5-Iodo-6-substituted Pyrimidines from Uracil-6-Carboxylic acid (Orotic acid) Source: scispace.com URL:[Link]

  • [5] Novel and Efficient Access to Phenylamino-pyrimidine Type Protein Kinase C Inhibitors Utilizing a Negishi Cross-Coupling Strategy Source: acs.org URL:[Link]

  • Acid-Mediated Halogen Exchange in Heterocyclic Arenes: A Highly Effective Iodination Method Source: researchgate.net URL:[Link]

  • [3] WO2006070408A2 - A process for the preparation of substantially pure 4-amino-1-isobutyl-1h-imidazo[4,5-c]-quinoline (imiquimod) Source: google.com URL:

Sources

Technical Support Center: Optimization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. Our approach is grounded in established principles of organic chemistry and field-proven insights to help you navigate the intricacies of this specific synthesis.

Introduction: The Synthetic Challenge

2-Chloro-4,5-diiodo-6-methoxypyrimidine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. The pyrimidine core is a common motif in numerous biologically active molecules.[1] The strategic placement of chloro, iodo, and methoxy groups offers multiple reaction sites for further derivatization, making it a valuable intermediate in the synthesis of complex molecular architectures.[1]

The primary challenge in its synthesis lies in the selective and efficient introduction of two iodine atoms onto the electron-rich pyrimidine ring without compromising the other functional groups. This guide will focus on the optimization of the di-iodination step, which is critical for achieving high yields and purity.

Proposed Synthetic Pathway

A plausible and efficient route to 2-Chloro-4,5-diiodo-6-methoxypyrimidine begins with a suitable precursor, 2-chloro-6-methoxypyrimidine, which can be synthesized or commercially sourced. The key transformation is the electrophilic iodination at the C4 and C5 positions.

Synthetic_Pathway Start 2-Chloro-6-methoxypyrimidine Intermediate 2-Chloro-4,5-diiodo-6-methoxypyrimidine Start->Intermediate Iodination (I2, Oxidizing Agent/Catalyst)

Caption: Proposed synthetic route for 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low to No Yield of the Di-iodinated Product

Question: I am not observing the formation of my target compound, 2-Chloro-4,5-diiodo-6-methoxypyrimidine, or the yield is extremely low. What could be the cause?

Answer:

This is a common issue that can stem from several factors related to the reactivity of the starting materials and the reaction conditions.

Possible Causes and Solutions:

  • Insufficiently Activated Iodinating Agent: Elemental iodine (I₂) itself is a weak electrophile for direct iodination of many aromatic systems.[2][3]

    • Solution: Employ an activating agent to generate a more potent electrophilic iodine species (I⁺). Common choices include:

      • Oxidizing Agents: Nitric acid or silver salts like silver nitrate (AgNO₃) or silver sulfate (Ag₂SO₄) can be effective.[2][3] Silver salts have the added benefit of precipitating the halide byproduct, driving the reaction forward.[2]

      • Lewis Acids: While less common for iodination, certain Lewis acids can enhance the electrophilicity of iodine.

  • Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Be cautious, as excessive heat can lead to degradation.[5]

  • Inappropriate Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate.

    • Solution: Acetonitrile has been shown to be an effective solvent for the iodination of pyrimidines.[6] Other polar aprotic solvents can also be considered. A solvent screen may be necessary to find the optimal medium for your specific system.

Issue 2: Predominant Formation of a Mono-iodinated Byproduct

Question: My reaction is producing a significant amount of a mono-iodinated species instead of the desired di-iodinated product. How can I drive the reaction to completion?

Answer:

The formation of a mono-iodinated intermediate is expected. The challenge is to ensure the second iodination occurs efficiently.

Possible Causes and Solutions:

  • Insufficient Equivalents of Iodinating Agent: The stoichiometry of your reagents is crucial for di-substitution.

    • Solution: Ensure you are using at least two equivalents of your iodinating agent for each equivalent of the starting pyrimidine. A slight excess (e.g., 2.2 equivalents) may be beneficial to drive the reaction to completion.

  • Short Reaction Time: The second iodination step may be slower than the first due to the deactivating effect of the first iodine atom on the pyrimidine ring.

    • Solution: Extend the reaction time and monitor the disappearance of the mono-iodinated intermediate by TLC or HPLC.

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Issue 3: Product Decomposition or Formation of Colored Impurities

Question: My final product is discolored, or I am observing significant product decomposition during the reaction or workup. What are the likely causes?

Answer:

Product instability and the formation of colored impurities are often linked to harsh reaction conditions or exposure to light.

Possible Causes and Solutions:

  • Excessively High Temperatures: Pyrimidine derivatives can be susceptible to degradation at elevated temperatures.[5]

    • Solution: Optimize the reaction temperature to the minimum required for a reasonable reaction rate.[4]

  • Photodegradation: Halogenated pyrimidines can be light-sensitive, leading to the release of iodine and the formation of colored impurities.[7]

    • Solution: Protect your reaction from light by wrapping the reaction vessel in aluminum foil.

  • Harsh Workup Conditions: Acidic or basic conditions during workup can potentially hydrolyze the methoxy group or lead to other side reactions.

    • Solution: Perform a neutral workup if possible. If an acid or base wash is necessary, use dilute solutions and minimize contact time.[8]

  • Residual Oxidizing Agents: Leftover oxidizing agents from the iodination step can cause decomposition during purification.

    • Solution: Quench the reaction with a reducing agent like sodium thiosulfate solution to remove any excess iodine and oxidizing species before extraction.

  • Colored Impurities: These may arise from side reactions or degradation.[5]

    • Solution: Treat a solution of the crude product with activated charcoal to adsorb colored compounds.[5] This should be followed by hot filtration to remove the charcoal.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

A1: The ideal starting material is 2-chloro-6-methoxypyrimidine. This precursor already contains the desired chloro and methoxy groups at the correct positions, simplifying the synthesis to the di-iodination step.

Q2: Which iodinating system is most effective for this reaction?

A2: A system that generates an electrophilic iodine species (I⁺) is recommended. A combination of molecular iodine (I₂) and a silver salt like silver nitrate (AgNO₃) in a solvent such as acetonitrile is a promising approach.[2][3][6] This system offers good reactivity under relatively mild conditions.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. You should be able to visualize the consumption of the starting material and the appearance of the mono-iodinated intermediate and the final di-iodinated product. HPLC can provide more quantitative information on the relative amounts of each species.[8]

Q4: What is the best method for purifying the final product?

A4: The crude product can be purified by column chromatography on silica gel or by recrystallization.[8][9] A solvent screen for recrystallization is recommended to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery.[8]

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety procedures should be followed. Halogenated organic compounds should be handled in a well-ventilated fume hood. Iodine and strong oxidizing agents should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Optimized Reaction Parameters and Protocol

Table 1: Key Parameters for Optimization
ParameterRecommended Starting PointOptimization StrategyRationale
Iodinating Agent I₂ (2.2 eq.)Compare with NIS or other iodinating agents.Provides the iodine atoms for the substitution.
Catalyst/Activator AgNO₃ (2.2 eq.)Screen other silver salts (e.g., Ag₂SO₄) or oxidizing agents.Generates the electrophilic I⁺ species.[2][3]
Solvent AcetonitrileTest other polar aprotic solvents (e.g., DMF, DMSO).Affects solubility and reaction rate.[6]
Temperature Room TemperatureGradually increase to reflux if the reaction is slow.Balances reaction rate with potential for degradation.[4]
Reaction Time 12-24 hoursMonitor by TLC/HPLC until the starting material is consumed.Ensures the reaction proceeds to completion.
Experimental Protocol: Synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine
  • Reaction Setup: To a round-bottom flask wrapped in aluminum foil, add 2-chloro-6-methoxypyrimidine (1.0 eq.) and acetonitrile. Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: In a separate flask, dissolve silver nitrate (2.2 eq.) in a minimal amount of acetonitrile. Add this solution dropwise to the reaction mixture. Finally, add molecular iodine (2.2 eq.) portion-wise.

  • Reaction: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to a maximum of 50-60°C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the silver iodide precipitate. Quench the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[9]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Q1 Low/No Di-iodinated Product? Start->Q1 A1_1 Increase Equivalents of I₂/AgNO₃ Q1->A1_1 Yes Q2 Mono-iodinated Product Predominates? Q1->Q2 No A1_2 Increase Temperature A1_1->A1_2 A1_3 Extend Reaction Time A1_2->A1_3 A1_3->Q2 A2_1 Check Stoichiometry (≥2.2 eq. I₂) Q2->A2_1 Yes Q3 Product Decomposition/ Impurities? Q2->Q3 No A2_2 Increase Reaction Time A2_1->A2_2 A2_2->Q3 A3_1 Protect from Light Q3->A3_1 Yes Success Successful Synthesis Q3->Success No A3_2 Optimize Temperature (Lower if possible) A3_1->A3_2 A3_3 Use Activated Carbon for Color Removal A3_2->A3_3 A3_3->Success

Sources

challenges in the purification of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification, stability, and handling of 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8). This response is structured as a Tier-3 Technical Support resource for medicinal chemists and process engineers.

Status: Active Document ID: PUR-PYR-45DI-098 Target Compound: 2-Chloro-4,5-diiodo-6-methoxypyrimidine Molecular Formula: C


H

ClI

N

O Molecular Weight: 396.35 g/mol

Core Purification Challenges & Strategy

This compound presents a unique "push-pull" electronic system. The electron-withdrawing iodine atoms at positions 4 and 5 increase the electrophilicity of the pyrimidine ring, making the 2-chloro substituent highly susceptible to hydrolysis. Simultaneously, the bulky iodine atoms create significant lipophilicity and steric strain, leading to specific purification hurdles.

Key Chemical Risks
Risk FactorChemical CauseImpact on Purification
Deiodination Weak C-I bonds (especially at C4/C5) are photolabile and sensitive to Lewis acids.[1]Product turns pink/purple; loss of yield during silica chromatography.
Hydrolysis 2-Cl is activated by 4,5-diiodo EWGs.Conversion to 2-hydroxy impurity (2-OH) in aqueous/basic media.
Solubility High lipophilicity due to two iodine atoms.Poor solubility in polar solvents; "oiling out" during recrystallization.
Close Elution Mono-iodo precursors (e.g., 5-iodo) have similar R

.
Difficulty separating mono-iodo impurity from di-iodo product.

Diagnostic Troubleshooting (Q&A)

Issue 1: "My product turns pink or purple during concentration or storage."

Diagnosis: Photolytic Deiodination. The C-I bond is weak (


 50-60 kcal/mol). Exposure to ambient light, especially in solution, generates iodine radicals (

), which recombine to form molecular iodine (

), causing the coloration. Corrective Action:
  • Immediate: Wash the organic layer with 10% Sodium Thiosulfate (

    
    ) solution to reduce 
    
    
    
    back to iodide.
  • Prevention: Wrap all flasks, columns, and rotary evaporator bulbs in aluminum foil. Perform purification in a hood with reduced lighting if possible.

Issue 2: "I see a new spot on TLC (more polar) after silica gel chromatography."

Diagnosis: On-Column Hydrolysis or Acid-Catalyzed Deiodination. Standard silica gel is slightly acidic (pH 6-7). The combination of acidity and the activated pyrimidine ring can hydrolyze the 2-Cl group to a 2-OH group (more polar) or cause protodeiodination. Corrective Action:

  • Protocol Change: Switch to Neutral Alumina (Grade III) or Buffered Silica .

  • Buffer Recipe: Pre-wash the silica column with 1% Triethylamine (Et

    
    N) in Hexanes before loading the sample. This neutralizes acidic sites.
    
Issue 3: "I cannot separate the mono-iodo impurity (2-chloro-5-iodo-6-methoxypyrimidine) from the target."

Diagnosis: Insufficient Selectivity (Similar Lipophilicity). The di-iodo and mono-iodo species have very similar polarities. Standard EtOAc/Hexane gradients often fail to resolve them. Corrective Action:

  • Solvent System: Use Dichloromethane (DCM) / Hexane or Toluene / Hexane . The polarizability of chlorinated/aromatic solvents often interacts differently with the iodine atoms than simple esters do, improving separation factor (

    
    ).
    
  • Recrystallization: If chromatography fails, recrystallize from Ethanol/Water (9:1) . The di-iodo species is generally less soluble and will crystallize out first, leaving the mono-iodo species in the mother liquor.

Optimized Purification Workflows

Workflow A: Quench & Workup (Critical for Stability)

Do not skip the thiosulfate wash. It prevents autocatalytic decomposition by free iodine.

Workup Rxn Reaction Mixture (Crude) Quench Quench: Sat. Na2S2O3 (Removes I2) Rxn->Quench Extract Extraction: DCM or EtOAc (Avoid ethers if possible) Quench->Extract Wash Wash: Brine -> Dry (Na2SO4) Extract->Wash Conc Concentrate (Max 35°C, Foil-wrapped) Wash->Conc

Caption: Standard workup protocol emphasizing iodine removal and temperature control.

Workflow B: Chromatographic Separation

Stationary Phase: Neutral Alumina or Et


N-buffered Silica (40-63 µm).
Mobile Phase:  Gradient of 0-20% EtOAc in Hexanes (or DCM/Hexanes).
StepParameterSpecificationReason
1 Loading Solid load on Celite or liquid load in min. DCM.Prevents band broadening; DCM solubilizes di-iodo species well.
2 Elution Isocratic hold at low polarity first.Flushes non-polar impurities before eluting the product.
3 Collection Collect small fractions.Allows cutting of the "front" or "tail" where mono-iodo impurities overlap.
4 Post-Run Flush column immediately.Do not leave compound on silica overnight (degradation risk).

Stability & Storage Specifications

  • Temperature: Store at -20°C .

  • Atmosphere: Under Argon or Nitrogen (prevent hydrolysis from atmospheric moisture).

  • Container: Amber glass vial with Teflon-lined cap (prevent light degradation and leaching).

  • Shelf-Life: Re-test purity (H-NMR) every 6 months. Look for the appearance of a singlet at

    
     8.5 ppm (indicative of C4-H if C4-I is lost).
    

Frequently Asked Questions (FAQs)

Q: Can I use HPLC for purification? A: Yes, for small scales (<100 mg). Use a C18 column with an Acetonitrile/Water gradient. Avoid Methanol if the run time is long, as nucleophilic attack by methoxide (generated from trace base) is theoretically possible at the 2-position, though slow. Use 0.1% Formic Acid to keep pH slightly acidic (suppress hydrolysis) but not too low.

Q: Why is the melting point lower than reported? A: This is a classic sign of mono-iodo contamination . Even 5% of the mono-iodo derivative can depress the melting point significantly (e.g., by 10-15°C) due to eutectic formation. Recrystallize from EtOH/Water to sharpen the melting point.

Q: Is the compound toxic? A: Treat as Highly Potent . Halogenated pyrimidines are often DNA intercalators or alkylating agents. Handle in a fume hood with double gloves.

References

  • Compound Identification : 2-Chloro-4,5-diiodo-6-methoxypyrimidine. CAS No. 159585-09-8.[2] Available from Bide Pharm and other fine chemical suppliers. (Verified via CAS search).

  • Iodination Chemistry : Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Discusses the challenges of directing iodine into crowded aromatic systems and the stability of the resulting C-I bonds.

  • Purification of Halopyrimidines : Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Provides context on the separation factors of substituted pyrimidines.

  • General Stability of Di-iodo Heterocycles : Synthesis and stability of 4,5-diiodo-imidazole derivatives. Highlights the light sensitivity and deiodination pathways common to 4,5-diiodo-heterocycles.

Sources

stability issues of 2-Chloro-4,5-diiodo-6-methoxypyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for highly functionalized pyrimidine building blocks.

As a Senior Application Scientist, I have designed this portal to address the specific stability and regioselectivity challenges associated with 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8) . This molecule is a phenomenally versatile, yet highly reactive scaffold. Its dense functionalization (three halogens + one methoxy group) creates a complex electronic topology that is highly sensitive to reaction conditions, leading to common pitfalls such as hydrodehalogenation, competitive nucleophilic aromatic substitution (SNAr), and base-catalyzed hydrolysis.

Below, you will find the causality behind these molecular behaviors, quantitative data summaries, Q&A troubleshooting guides, and self-validating protocols to ensure reproducible success in your drug development workflows.

Molecular Reactivity Profiling & Causality

To control the stability of 2-Chloro-4,5-diiodo-6-methoxypyrimidine, we must first understand the electronic hierarchy of its reactive sites. The pyrimidine ring is inherently electron-deficient, making it far more reactive in both cross-coupling and SNAr reactions compared to benzenoid halides[1].

  • C4-Iodo Position: Highly activated. It is situated

    
     to a ring nitrogen, providing immense stabilization to the Pd(0) oxidative addition transition state. The C-I bond dissociation energy (BDE) is low, making this the fastest site for cross-coupling[2].
    
  • C2-Chloro Position: The most electron-deficient carbon, flanked by two electronegative nitrogen atoms. While the C-Cl bond is too strong for rapid unassisted Pd-insertion at low temperatures, it is the primary target for SNAr because it perfectly stabilizes the anionic Meisenheimer intermediate[3].

  • C5-Iodo Position: Lacks direct resonance activation from the ring nitrogens. It undergoes cross-coupling only after the C4 position has been functionalized, provided the catalyst remains active[4].

ReactivityMap Core 2-Chloro-4,5-diiodo- 6-methoxypyrimidine C2 C2-Chloro SNAr: Primary Site Pd-Coupling: Slowest Core->C2 C4 C4-Iodo SNAr: Secondary Site Pd-Coupling: Primary Site Core->C4 C5 C5-Iodo SNAr: Unreactive Pd-Coupling: Secondary Site Core->C5 Risk1 Degradation Risk: Hydrolysis to Pyrimidinone C2->Risk1 Risk2 Degradation Risk: Hydrodehalogenation C4->Risk2 C5->Risk2

Caption: Electronic reactivity map and primary degradation pathways of 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Quantitative Reactivity Summary

To aid in rational experimental design, the following table summarizes the relative reaction rates and stability risks associated with each position under standard conditions.

PositionSubstituentSNAr Relative ReactivityPd-Catalyzed Coupling ReactivityPrimary Stability Risk
C2 -ClHighest (Activated by 2x N)Low (Strong C-Cl bond)Hydrolysis in aqueous base
C4 -IModerate (ortho to 1x N)Highest (Weak C-I,

to N)
Hydrodehalogenation (Reduction)
C5 -INegligible (meta to N)Moderate (Weak C-I, no N-activation)Hydrodehalogenation (Reduction)
C6 -OCH3N/A (Stable ether)N/ADemethylation (under strong Lewis acids)

Troubleshooting Guides & FAQs

Q1: Why am I seeing massive hydrodehalogenation (loss of iodine) instead of my desired Suzuki cross-coupling product at the C4 position? Causality: Hydrodehalogenation is the most notorious side reaction for highly electron-deficient iodo-pyrimidines[5]. It occurs when the Pd(II)-aryl intermediate undergoes


-hydride elimination (scavenging hydrogen from protic solvents, amine bases, or aliphatic alcohols) followed by reductive elimination, rather than undergoing transmetallation with your boronic acid. Because oxidative addition into the C4-I bond is nearly instantaneous, a slow transmetallation step leaves the Pd(II) species highly vulnerable to reduction[6].
Solution: 
  • Eliminate H-Donors: Switch from protic solvent mixtures (e.g., EtOH/H2O) to strictly anhydrous Toluene or 1,4-Dioxane.

  • Accelerate Transmetallation: Use highly electron-rich, bulky biarylphosphine ligands (e.g., XPhos or RuPhos) to speed up the transmetallation step, outcompeting the reduction pathway.

  • Flow Chemistry: Consider continuous flow conditions to minimize residence time of the reactive intermediates[5].

Q2: I am trying to perform an SNAr with an aliphatic amine, but I am getting an inseparable mixture of C2 and C4 substituted products. How do I control regioselectivity? Causality: Both C2 and C4 are activated toward nucleophilic attack because they stabilize the resulting Meisenheimer intermediate via the ring nitrogens[3]. While the C2 position is thermodynamically more electrophilic (flanked by two nitrogens), the C4-I bond has a lower activation barrier for displacement due to iodine's polarizability and weaker bond strength[4]. If the reaction is run at elevated temperatures, thermodynamic control leads to mixtures. Solution: Run the reaction under strict kinetic control. Drop the temperature to -78°C to -40°C in anhydrous THF. At ultra-low temperatures, the highly electrophilic C2-Cl position will preferentially react with hard nucleophiles (like amines) before the C4-I position can be displaced.

Q3: My starting material degrades into a highly polar baseline spot when I use aqueous


 in my Suzuki coupling. What is happening? 
Causality:  The C2-chloro and C4-iodo positions are highly susceptible to nucleophilic attack by hydroxide ions (

). Under basic aqueous conditions at elevated temperatures, the halogens are hydrolyzed, converting the pyrimidine into a highly polar pyrimidinone (uracil derivative), which binds strongly to silica gel and stays at the baseline. Solution: Switch to an anhydrous, non-nucleophilic base system. Finely milled anhydrous

or

in anhydrous 1,4-Dioxane will facilitate the Suzuki coupling without triggering hydrolysis.

TroubleshootingWorkflow Start Issue: Hydrodehalogenation Detected via LCMS[M-I+H]+ Q1 Are you using an aqueous base (e.g., Na2CO3)? Start->Q1 A1 Action: Switch to Anhydrous K3PO4 or Cs2CO3 in Dioxane Q1->A1 YES Q2 Are protic solvents/amines present in the mixture? Q1->Q2 NO A2 Action: Switch to strictly anhydrous Toluene or THF Q2->A2 YES Sol Action: Accelerate Transmetallation Use XPhos or RuPhos Ligands Q2->Sol NO

Caption: Diagnostic workflow for mitigating hydrodehalogenation during cross-coupling reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that confirm the mechanistic pathway is proceeding as intended before you commit to workup.

Protocol A: Regioselective C4-Suzuki-Miyaura Coupling (Avoiding Hydrodehalogenation)

This protocol leverages anhydrous conditions and an electron-rich catalyst to selectively couple at C4 while preserving the C5-I and C2-Cl bonds[7].

  • Preparation: In an oven-dried Schlenk flask under Argon, add 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 equiv), Arylboronic acid (1.05 equiv - strict stoichiometry prevents over-coupling), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Loading: Add

    
     (2.5 mol%) and XPhos (5 mol%).
    
  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.1 M concentration).

  • Reaction Initiation: Heat the mixture to 60°C. Do not exceed 60°C, as higher temperatures will activate the C5-I position for a secondary coupling.

  • Validation Checkpoint (30 mins): Withdraw a 10

    
     aliquot, dilute in MeCN, and analyze via LCMS.
    
    • Success State: Observation of the[M+H]+ peak for the mono-coupled product.

    • Failure State: If a[M-I+H]+ peak is observed (hydrodehalogenation), immediately cool the reaction to room temperature, verify the anhydrous nature of your Dioxane, and ensure no oxygen has leaked into the system.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective C2-Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes kinetic control to selectively displace the C2-chloride while leaving the C4/C5 iodides intact for downstream functionalization[3].

  • Preparation: Dissolve 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 equiv) in anhydrous THF (0.2 M).

  • Temperature Control (Critical): Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Nucleophile Addition: Dissolve the aliphatic amine (1.1 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in a small volume of THF. Add this solution dropwise over 10 minutes using a syringe pump.

  • Validation Checkpoint (1 Hour): Perform TLC (UV active).

    • Success State: A single new, slightly more polar spot appears.

    • Failure State: If two new spots appear, the reaction is under thermodynamic control. Discard, ensure the cooling bath is strictly maintained at -78°C, and slow the addition rate of the amine.

  • Quenching: Quench the reaction at -78°C by adding saturated aqueous

    
    . Only after quenching should you allow the flask to warm to room temperature. Extract with EtOAc.
    

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. acs.org.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. mdpi.com.[Link]

  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - PMC. nih.gov.[Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing). rsc.org.[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. nih.gov.[Link]

  • Haloselectivity of Heterocycles - Baran Lab. baranlab.org.[Link]

  • A three-way switchable process for suzuki cross-coupling, hydrodehalogenation, or an assisted tandem hydrodehalogenation and suzuki cross-coupling sequence. researchgate.net.[Link]

Sources

how to increase the solubility of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility Optimization & Handling Guide

Executive Summary

2-Chloro-4,5-diiodo-6-methoxypyrimidine is a highly functionalized, electron-deficient pyrimidine scaffold.[1] Its physicochemical profile is dominated by the "brick dust" effect—high crystallinity and lipophilicity driven by the heavy iodine atoms at positions 4 and 5.

Users frequently encounter insolubility in standard organic solvents (MeOH, Et₂O) or "oiling out" during purification. This guide provides a scientifically grounded solubility matrix, dissolution protocols, and troubleshooting workflows to maintain the integrity of the C2-Cl and C4/C5-I electrophilic sites.

Module 1: The Solubility Matrix

The Core Challenge: The 4,5-diiodo motif creates significant London dispersion forces and high lattice energy, resisting dissolution. The molecule is lipophilic but lacks sufficient alkyl chains to dissolve well in pure alkanes, while being too hydrophobic for water.

Solvent Selection Table
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, DMAc Excellent Primary Choice. Best for reactions (SNAr, Suzuki) and stock solutions.[1] Dissolves >100 mg/mL with mild warming.[1]
Halogenated DCM, Chloroform Good Extraction/Transport. The polarizable chlorine/iodine atoms interact favorably with chlorinated solvents.
Ethers THF, 1,4-Dioxane Moderate Good for reactions at reflux.[1] May require heating to fully dissolve high concentrations.[1]
Esters Ethyl Acetate (EtOAc) Moderate/Low Crystallization. Soluble when hot; poor solubility when cold (ideal for recrystallization).[1]
Protic Methanol, Ethanol Poor Risk of Side Reaction. Poor solubility at RT.[1] Heating in alcohols can cause nucleophilic displacement of C2-Cl (solvolysis).[1]
Hydrocarbons Hexanes, Heptane Insoluble Anti-Solvent. Used to crash the compound out of EtOAc or DCM solutions.

Critical Warning: Avoid heating this compound in nucleophilic solvents (MeOH, EtOH, Water) without a buffer or specific intent. The C2-position is highly activated for Nucleophilic Aromatic Substitution (SNAr), and you may inadvertently synthesize the 2,6-dimethoxy derivative [1, 2].

Module 2: Operational Workflows

Protocol A: Dissolution for Analytical (NMR/HPLC)

Goal: Complete dissolution without degradation for purity analysis.[1]

  • Solvent Choice: Use DMSO-d₆ for NMR.[1][2] It prevents aggregation and provides the sharpest peaks. For HPLC, dissolve in DMSO or DMF, then dilute with Acetonitrile.

  • Step-by-Step:

    • Weigh 10 mg of solid into a vial.

    • Add 0.6 mL DMSO-d₆.[1]

    • Sonication: Sonicate at ambient temperature for 30–60 seconds.

    • Visual Check: If solid persists, warm gently to 40°C (water bath) for 2 minutes.

    • Filtration: If "haze" remains, filter through a 0.45 µm PTFE syringe filter (do not use Nylon, which may bind iodinated compounds).

Protocol B: Recrystallization (Purification)

Goal: Remove impurities without "oiling out".[1]

  • System: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent).[1][3]

  • Method:

    • Suspend crude solid in minimal Ethyl Acetate .

    • Heat to reflux (approx. 77°C) until fully dissolved.

    • Troubleshooting: If insoluble black specks remain, filter the hot solution quickly.

    • Remove from heat.[1][4] While still hot, add Hexanes dropwise until a faint turbidity (cloudiness) persists.

    • Add 1–2 drops of EtOAc to clear the solution.[1]

    • Slow Cooling: Wrap the flask in foil/towel and let it cool to Room Temperature (RT) undisturbed.

    • Harvest: Cool to 4°C, then filter.

Module 3: Decision Logic (Workflow Diagram)

The following diagram illustrates the decision process for solvent selection based on your experimental goal, ensuring stability of the halogenated core.

SolubilityLogic Start Goal: Dissolve 2-Cl-4,5-diiodo-6-OMe-pyrimidine Goal_Analysis Analysis (NMR/HPLC) Start->Goal_Analysis Goal_Reaction Chemical Reaction Start->Goal_Reaction Goal_Purify Purification Start->Goal_Purify Solvent_DMSO Use DMSO-d6 (Best Solubility) Goal_Analysis->Solvent_DMSO Preferred Warning_CDCl3 CDCl3 possible (Check for acidity) Goal_Analysis->Warning_CDCl3 Alternative Reaction_Type Reaction Type? Goal_Reaction->Reaction_Type Recryst Recrystallization Goal_Purify->Recryst SNAr SNAr (Displacement) Reaction_Type->SNAr Coupling Pd-Coupling (Suzuki/Sonogashira) Reaction_Type->Coupling Solvent_Polar Use DMF, DMAc, or NMP (High T, High Solubility) SNAr->Solvent_Polar Requires dipole Coupling->Solvent_Polar Difficult substrates Solvent_Ether Use Dioxane or THF (Moderate T) Coupling->Solvent_Ether Standard System_EtOAc Solvent Pair: EtOAc (Hot) + Hexanes Recryst->System_EtOAc

Caption: Decision tree for solvent selection to maximize solubility while preventing hydrolytic degradation of the pyrimidine core.

Module 4: Troubleshooting & FAQs

Q1: My compound "oils out" instead of crystallizing. What is wrong?

Diagnosis: The temperature dropped too fast, or the solution was too concentrated (supersaturated). Fix:

  • Re-heat the mixture until it is a clear solution.

  • Add a small volume (5–10%) of the "good" solvent (e.g., EtOAc).

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula as it cools.[1]

  • Allow to cool very slowly (e.g., place the flask in a warm water bath and let the bath cool down naturally).

Q2: Can I use Methanol or Ethanol to increase solubility?

Strictly Conditional. While protic solvents dissolve pyrimidines well when hot, the 2-Chloro position is highly susceptible to substitution by methoxide/ethoxide, especially if any base (like carbonate or amine) is present [1, 3].

  • Safe: Cold MeOH for rapid washing of filter cakes.[1]

  • Unsafe:[1] Refluxing in MeOH for >1 hour.

Q3: The solution turned yellow/brown after dissolving in DMF. Is it degraded?

Likely Yes. DMF can decompose to form dimethylamine over time or at high heat.[1] Dimethylamine is a nucleophile that will displace the C2-Chloride.[1]

  • Prevention:[1] Use fresh, anhydrous DMF . If heating >80°C, ensure the DMF is free of amine impurities (sparge with Argon).

Q4: Why does the solubility drop drastically when I add water?

This is the Hydrophobic Effect . The 4,5-diiodo substitution makes the molecule very "greasy" (lipophilic). Water forces the hydrophobic molecules to aggregate to minimize surface area. Use this to your advantage: dissolve in DMSO, then slowly add water to precipitate the pure solid in high yield.

References

  • PubChem. (2025).[1][5] 2-Chloro-4,6-dimethoxypyrimidine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Schomaker, J. M., et al. (2001).[1] Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry / ACS.[1] Available at: [Link][1]

  • Baluja, S., & Bhatt, M. (2014).[6] Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie. Available at: [Link]

Sources

Technical Support Center: 2-Chloro-4,5-diiodo-6-methoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with highly functionalized pyrimidine scaffolds. It addresses the synthesis and impurity profiling of 2-Chloro-4,5-diiodo-6-methoxypyrimidine , a complex intermediate where steric crowding and halogen reactivity create specific stability challenges.

Executive Summary & Molecule Analysis

The synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine presents a unique challenge due to the juxtaposition of two bulky iodine atoms at the C4 and C5 positions. While the C5-iodine is typically introduced via electrophilic aromatic substitution (EAS), the C4-iodine often requires nucleophilic displacement (e.g., of a chloro or sulfonate group) or Sandmeyer-type chemistry.

Key Stability Risk: The C4-iodine is highly activated for nucleophilic aromatic substitution (


) due to the electron-withdrawing nature of the pyrimidine ring and the adjacent C5-iodine. Consequently, hydrolysis  and de-iodination  are the dominant impurity pathways.

Impurity Troubleshooting Guide (Q&A)

Category A: Halogen Exchange & Regio-Control

Q1: I am observing a persistent impurity at [M-126] in my LC-MS. Is this the starting material? Diagnosis: This is likely the Mono-iodo intermediate , specifically 2-Chloro-5-iodo-6-methoxypyrimidine .

  • Cause: If you are synthesizing the target via sequential iodination (e.g., C5 followed by C4), the introduction of the second iodine at C4 is kinetically slow due to steric hindrance from the C5-iodine and the C6-methoxy group.

  • Solution:

    • Protocol Adjustment: If using a Sandmeyer reaction (from 4-amine), ensure complete diazotization by maintaining temperature < 5°C before adding iodide.

    • Reagent Switch: If displacing a C4-Cl, switch from NaI to HI (gas) or use a Lewis acid catalyst (

      
      ) to activate the pyrimidine ring, though this risks demethylation.
      

Q2: My product turns violet/brown during vacuum drying. What is happening? Diagnosis: This indicates De-iodination and the liberation of elemental iodine (


).
  • Cause: The C4-C5 diiodo motif causes significant ring strain. Photolytic cleavage or thermal stress during drying can break the C-I bond (usually at C4, forming a radical).

  • Solution:

    • Stabilization: Store the product in amber vials under Argon.

    • Work-up: Wash the organic phase with 10% sodium thiosulfate (

      
      ) immediately before the final concentration step to scavenge free iodine, which catalyzes further decomposition.
      
Category B: Hydrolysis & Side Reactions

Q3: I see a polar impurity (RRT ~0.4) that increases when I scale up. Mass corresponds to [M-Cl+OH] or [M-I+OH]. Diagnosis: You are generating Hydroxy-pyrimidine impurities (Uracil derivatives).

  • Specific Impurity: 2-Chloro-5-iodo-6-methoxy-4-hydroxypyrimidine .

  • Mechanism: The C4-I bond is an excellent leaving group. Traces of water in your solvent (DMF/DMSO) or high pH during workup facilitate

    
     hydrolysis.
    
  • Solution:

    • Solvent QC: Ensure DMF/DMAc water content is < 0.05% (Karl Fischer).

    • Base Choice: Avoid hydroxide bases. Use hindered organic bases like DIPEA or inorganic carbonates (

      
      ) and keep reaction time minimal.
      

Q4: There is a peak with Mass [M+14]. Is this a methylation artifact? Diagnosis: If you are using DMF as a solvent with


 or other activating agents, this is likely the Formamidine adduct  or a Methyl-transfer  byproduct if Methyl Iodide was used upstream.
  • Alternative: If using Methanol for the methoxy introduction, it could be the 2,6-dimethoxy analog (over-substitution of the C2-Cl).

  • Solution: Control the stoichiometry of the methoxylation step strictly (0.95 - 1.0 eq of NaOMe) to preserve the C2-Cl for later functionalization.

Technical Deep Dive: Impurity Formation Pathways

The following diagram illustrates the critical pathways leading to the target and its common impurities.

ImpurityPathways SM 2-Chloro-6- methoxypyrimidine Inter1 Intermediate: 2-Chloro-5-iodo- 6-methoxypyrimidine SM->Inter1 Step 1: Electrophilic Iodination (C5) Imp_Over Impurity C (Side Rxn): 2,6-Dimethoxy analog SM->Imp_Over NaOMe Excess (SNAr at C2) Target TARGET: 2-Chloro-4,5-diiodo- 6-methoxypyrimidine Inter1->Target Step 2: C4 Functionalization (Sandmeyer/Displacement) Imp_Mono Impurity B (Incomplete): Mono-iodo species Inter1->Imp_Mono Incomplete Rxn Imp_Hydrolysis Impurity A (Hydrolysis): 2-Chloro-5-iodo-4-hydroxy- 6-methoxypyrimidine Target->Imp_Hydrolysis H2O / Heat (SNAr at C4)

Caption: Reaction pathway showing the sequential iodination strategy and critical nodes where hydrolysis (Impurity A) and incomplete reaction (Impurity B) occur.

Quantitative Data & Specifications

The following table summarizes the physicochemical properties and expected retention behavior of the target and its primary impurities.

Compound IDStructure DescriptionRelative Retention Time (RRT)*Observed Mass (ESI+)Origin
Target 2-Cl-4,5-diiodo-6-OMe-pyrimidine 1.00 396.8 Product
Impurity A2-Cl-5-iodo-4-OH-6-OMe-pyrimidine0.45 - 0.55286.9Hydrolysis of C4-I
Impurity B2-Cl-5-iodo-6-OMe-pyrimidine0.85270.9Incomplete Step 2
Impurity C2,4-diiodo-6-OMe-pyrimidine1.10362.9De-chlorination (Rare)
Impurity D2-Cl-4,5-dichloro-6-OMe-pyrimidine0.92214.0Failed Halogen Exchange

*Note: RRT values are approximate based on a standard C18 Reverse Phase method (Water/Acetonitrile Gradient).

Validated Experimental Protocol

To minimize the impurities listed above, use this optimized "Reverse-Addition" protocol for the final iodination step (assuming a Sandmeyer approach from the 4-amino precursor).

Protocol: C4-Iodination via Modified Sandmeyer

Objective: Convert 4-amino-2-chloro-5-iodo-6-methoxypyrimidine to the target.

  • Diazotization Setup:

    • Dissolve the precursor (1.0 eq) in diiodomethane (

      
      )  or Acetonitrile.
      
    • Add isoamyl nitrite (1.5 eq) dropwise at 0°C . Do not use aqueous

      
       to avoid hydrolysis (Impurity A).
      
  • Iodine Source Addition:

    • Add CuI (0.5 eq) and

      
       (0.5 eq) . The use of Copper(I) stabilizes the radical intermediate.
      
  • Reaction:

    • Warm slowly to 60°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: If Impurity B (Mono-iodo) persists >5%, add additional isoamyl nitrite.

  • Quench & Work-up (Critical for Stability):

    • Cool to room temperature.[1]

    • Quench with saturated

      
        solution containing 10% 
      
      
      
      (removes
      
      
      ).
    • Extract with DCM.[2] Wash with cold brine.

    • Dry over

      
       (avoid 
      
      
      
      as it can be slightly acidic/Lewis acidic).
  • Purification:

    • Flash chromatography on neutral silica. Eluent: 0-10% EtOAc in Hexanes.

    • Note: The product is light-sensitive. Wrap columns in foil.

References

  • National Institutes of Health (PMC). (2020). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2013). Reagent Guide: Iodination Strategies and Green Criteria. Retrieved from [Link]

  • Google Patents. (2018). CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.[3][4] Retrieved from

Sources

Technical Support Center: Stability & Handling of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Tier 3 Support resource for researchers working with 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: N/A - Custom Intermediate). It synthesizes organic chemistry principles regarding poly-halogenated heterocycles with practical handling protocols.

Status: Active Ticket Type: Handling & Degradation Prevention Assigned Specialist: Senior Application Scientist

Executive Summary: The Stability Paradox

2-Chloro-4,5-diiodo-6-methoxypyrimidine is a highly functionalized scaffold. Its utility lies in its reactivity, but this is also its weakness. The molecule possesses three distinct "instability vectors":

  • Photolytic Instability: The C–I bonds (particularly at C4/C5) are weak (

    
    50 kcal/mol) and prone to homolytic cleavage by UV/visible light.
    
  • Hydrolytic Susceptibility: The C2-Chloro position is activated by the electron-withdrawing iodine atoms, making it highly susceptible to nucleophilic attack by water (hydrolysis) to form the pyrimidone.

  • Thermal Elimination: Poly-halogenated systems can undergo dehalogenation or disproportionation at elevated temperatures.

Part 1: Critical Handling Protocols (The "Golden Rules")

The following protocols are non-negotiable for maintaining purity >98%.

Protocol A: Long-Term Storage
  • Temperature: Store at -20°C . The rate of hydrolysis drops significantly below freezing.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ). Oxygen can accelerate radical degradation pathways initiated by iodine homolysis.
    
  • Container: Amber glass vials with PTFE-lined caps. Never store in clear glass or plastic (plasticizers can leach, and plastic is permeable to moisture).

  • Desiccation: Secondary containment in a desiccator is required.

Protocol B: Solubilization & Usage
  • Solvent Choice: Use anhydrous DMSO or DMF. Avoid protic solvents (MeOH, EtOH) for stock solutions, as they can facilitate nucleophilic substitution of the chloride over time.

  • The "Thaw Rule": Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, triggering immediate surface hydrolysis.

Part 2: Troubleshooting & FAQs
Category 1: Visual & Physical Changes [1]

Q: My white powder has turned a pale yellow/brown color. Is it still usable? A: This indicates Photolytic Deiodination .

  • Mechanism: Exposure to light causes the homolytic cleavage of the C–I bond, releasing iodine radicals (

    
    ) which combine to form molecular iodine (
    
    
    
    ), causing the yellow discoloration.
  • Impact: If the color is faint, the bulk purity may still be acceptable (>95%). However, free iodine is an oxidant and can poison palladium catalysts in downstream cross-coupling reactions.

  • Remediation: Wash the solid with a cold, dilute sodium thiosulfate solution (to reduce

    
    ) and recrystallize immediately, or purify via flash chromatography if the degradation is >5%.
    

Q: The compound is not dissolving completely in DMSO, leaving a white residue. A: This suggests Hydrolysis (Formation of the Pyrimidone).

  • Mechanism: Moisture ingress has attacked the C2-Chloro position. The resulting hydrolysate (2-hydroxy/oxo derivative) is significantly less soluble in organic solvents due to strong hydrogen bonding (dimerization).

  • Diagnosis: Filter the residue.[2] If the solid is insoluble in DCM but soluble in aqueous NaOH, it is the hydrolyzed byproduct.

Category 2: Analytical Anomalies (LCMS/NMR)

Q: I see a mass peak of [M-14] in my LCMS. What is this? A: This is likely Demethylation (Loss of


, gain of 

).
  • Cause: Acidic conditions or high thermal stress. The methoxy group at C6 can be cleaved to form the alcohol/ketone tautomer.

  • Prevention: Ensure your mobile phases are not highly acidic (< pH 2) if the sample sits in the autosampler for long periods.

Q: My reaction yield is low, and I see a "de-iodinated" byproduct. A: You are likely experiencing Metal-Halogen Exchange or Reductive Dehalogenation .

  • Context: If using Grignard reagents or organolithiums, the iodine atoms (C4/C5) are far more reactive than the chlorine. They will exchange before the chlorine reacts.

  • Fix: If the target is the C2-Cl position, you must use milder nucleophiles (amines, thiols) or specific catalysts that tolerate aryl iodides.

Part 3: Mechanistic Visualization

The following diagrams illustrate the degradation logic and a decision tree for assessing sample quality.

Diagram 1: Degradation Pathways

This diagram maps the three primary failure modes: Photolysis (Light), Hydrolysis (Water), and Demethylation (Acid/Heat).

DegradationPathways Start 2-Chloro-4,5-diiodo- 6-methoxypyrimidine Light UV/Visible Light (hv) Start->Light Moisture Moisture/Water (Nucleophilic Attack) Start->Moisture Radical Iodine Radical Release (C-I Cleavage) Light->Radical Product_Photo Degradation Product: De-iodinated species + I2 (Yellow) Radical->Product_Photo Homolytic Cleavage Intermed_Hydro Meisenheimer Complex (Transition State) Moisture->Intermed_Hydro Product_Hydro Hydrolysis Product: 2-Hydroxy-4,5-diiodo- 6-methoxypyrimidine Intermed_Hydro->Product_Hydro SNAr (Cl Displacement)

Caption: Figure 1. Primary degradation pathways. Note that the C2-Chloro position is the vector for hydrolysis, while the C4/C5-Iodo positions are vectors for photolysis.

Diagram 2: Troubleshooting Decision Tree

Use this workflow to determine if your batch is salvageable.

QC_Flowchart Start Inspect Sample ColorCheck Is color Yellow/Brown? Start->ColorCheck SolubilityCheck Does it dissolve fully in dry DMSO? ColorCheck->SolubilityCheck No (White solid) Wash Remediation: Wash with Na2S2O3 Recrystallize ColorCheck->Wash Yes (Iodine release) Discard DISCARD / RE-PURIFY (Severe Degradation) SolubilityCheck->Discard No (Insoluble Residue = Hydrolysis) Use PROCEED (Purity Acceptable) SolubilityCheck->Use Yes Wash->SolubilityCheck After Drying

Caption: Figure 2. Rapid Quality Control (QC) decision tree for evaluating reagent integrity before synthesis.

Part 4: Scientific Rationale & Data
Why is the C2-Chloro position so unstable?

In pyrimidine chemistry, the C2, C4, and C6 positions are electron-deficient. However, in 2-Chloro-4,5-diiodo-6-methoxypyrimidine , the presence of two bulky, electron-withdrawing iodine atoms at C4 and C5 creates a "push-pull" electronic environment.

  • Inductive Effect: The iodines pull electron density from the ring, making the C2 carbon highly electrophilic.

  • Steric Strain: While the methoxy group (C6) donates some electron density, the crowding around the ring makes the leaving group (Chloride) more eager to depart to relieve electronic tension upon nucleophilic attack.

Table 1: Comparative Stability Data (Predicted)

StressorStability RatingPrimary DegradantPrevention Strategy
Light (UV) LowDes-iodo analog +

Amber Glass + Foil Wrap
Moisture (pH 7) ModeratePyrimidone (Hydrolysis)Desiccator + Argon Headspace
Heat (>40°C) ModeratePolymerization/EliminationStore at -20°C
Acid (pH <2) LowDemethylated productAvoid acidic workups
References
  • BenchChem. (2025).[3] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from 2

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5152323, 2-Chloro-4,6-dimethoxypyrimidine. Retrieved from 4[5][4]

  • MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Retrieved from 6

  • Spectrum XRay. (2025). Proper Storage And Handling Of Contrast Media (Iodinated Compounds). Retrieved from 7

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4,6-Dichloro-5-methoxypyrimidine. Retrieved from 1

Sources

catalyst selection for reactions involving 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Chloro-4,5-diiodo-6-methoxypyrimidine . It is structured to address the unique regioselectivity challenges posed by this polyhalogenated scaffold.

Topic: 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Executive Summary: The Reactivity Hierarchy

Before selecting a catalyst, you must understand the intrinsic electronic bias of your substrate. 2-Chloro-4,5-diiodo-6-methoxypyrimidine presents three distinct electrophilic sites. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille), the reactivity order is governed by bond dissociation energy (C-I < C-Cl) and electronic activation by the pyrimidine nitrogen atoms.

The Reactivity Hierarchy:

  • Primary Site (C4-I): Most Reactive.[1]

    • Mechanism:[1][2][3][4][5] Highly activated for oxidative addition due to the adjacent N3 nitrogen and the electron-deficient nature of the C4 position (para to N1).

  • Secondary Site (C5-I): Moderately Reactive.[1]

    • Mechanism:[1][2][3][4][5] Although it is an iodide, the C5 position is electron-rich relative to C4 due to the resonance donation from the adjacent C6-Methoxy group. It is also sterically crowded, flanked by the bulky C4-I and C6-OMe.

  • Tertiary Site (C2-Cl): Least Reactive.[1]

    • Mechanism:[1][2][3][4][5] The C-Cl bond is significantly stronger than C-I.[1] Under standard cross-coupling conditions (Temp < 80°C), this site remains inert.

Catalyst Selection Decision Matrix

Use the following logic to select your catalyst system based on your synthetic goal.

CatalystSelection Start Start: Define Synthetic Goal Goal_C4 Target: C4-Selective Coupling (Mono-functionalization) Start->Goal_C4 Goal_C5 Target: C5-Functionalization Start->Goal_C5 Goal_Bis Target: C4,C5-Difunctionalization (Same Group) Start->Goal_Bis Method_C4 Protocol A: Kinetic Control Pd(PPh3)4 / Low Temp Goal_C4->Method_C4 Prevent Over-reaction Method_C5 Strategy: Must couple C4 first or use blocking group Goal_C5->Method_C5 C4 reacts first Method_Bis Protocol B: Thermodynamic Control Pd(dppf)Cl2 / High Temp Goal_Bis->Method_Bis Drive to completion

Caption: Decision tree for selecting reaction pathways based on regioselectivity requirements.

Troubleshooting & FAQs
Category A: Regioselectivity Issues (C4 vs. C5)

Q1: I am trying to couple at C4, but I am observing significant amounts of C4,C5-disubstituted product. How do I stop at the mono-coupling?

  • Root Cause: The reactivity gap between C4-I and C5-I is narrower than in non-methoxylated analogs.[1] The C6-methoxy group donates electron density, but the high reactivity of the C-I bond means "hot" catalysts will activate both sites.

  • Solution:

    • Stoichiometry: Reduce the nucleophile (boronic acid/stannane) to 0.90 - 0.95 equivalents . Do not use excess.

    • Temperature: Lower the reaction temperature. Start at 0°C or Room Temperature . Do not reflux.[1]

    • Catalyst: Switch to a bulkier, less "active" catalyst like Pd(PPh₃)₄ (Tetrakis). The steric bulk of triphenylphosphine helps discriminate between the more accessible C4 and the crowded C5 site [1].

    • Solvent: Use a biphasic system (Dioxane/Water or Toluene/Water) which can sometimes slow the rate of the second oxidative addition.

Q2: Can I selectively couple at C5 while leaving C4-I intact?

  • Technical Reality: No. Direct C5-selective coupling in the presence of C4-I is chemically forbidden under standard Pd-catalysis because C4 is electronically more electrophilic.[1]

  • Workaround: You must perform a sequential synthesis:

    • Couple C4 with your desired group (or a protecting group/dummy ligand).[1]

    • Perform the C5 coupling.[1][6]

    • (Optional) Remove/modify the C4 group if it was temporary.[1]

Category B: Yield & Byproduct Management

Q3: I see "de-iodinated" starting material (H replacing I) in my LCMS. What is happening?

  • Root Cause: Hydrodehalogenation is a common side reaction, especially with electron-rich pyrimidines.[1] It is often caused by

    
    -hydride elimination from the boronic acid or the presence of hydride sources (like excessive alcohol solvents).
    
  • Solution:

    • Switch the base from alkoxides (NaOEt) to inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄ ).

    • Ensure solvents are strictly anhydrous if using sensitive ligands.[1]

    • Avoid isopropanol or ethanol as cosolvents; use DME (Dimethoxyethane) or THF .[1]

Q4: The C2-Chlorine seems to be reacting. I thought it was inert?

  • Root Cause: While C2-Cl is less reactive, highly active catalyst systems (e.g., XPhos , SPhos , or Pd-PEPPSI precatalysts) can activate aryl chlorides at elevated temperatures (>80°C).

  • Solution: Use "older generation" ligands like PPh₃ or dppf .[1] Avoid Buchwald dialkylbiaryl phosphines (XPhos, RuPhos) unless you specifically intend to activate the chloride [2].

Experimental Protocols

The following protocols are designed as "starting points" for optimization.

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Target: Mono-arylation at the C4 position.[1]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%)Bulky, moderate activity prevents over-coupling.[1]
Ligand None (PPh₃ is intrinsic)Additional ligand not required.[1]
Solvent DME / H₂O (3:1)Good solubility; water promotes boronic acid activation.[1]
Base Na₂CO₃ (2.0 equiv)Mild base; minimizes hydrolysis of C6-OMe.[1]
Temp 25°C (Room Temp)CRITICAL: Heat promotes C5 activation.[1]
Time 2 - 6 HoursMonitor by TLC/LCMS every hour.[1]

Step-by-Step:

  • Charge a reaction vial with 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 equiv), Arylboronic acid (0.95 equiv ), and Pd(PPh₃)₄ (0.05 equiv).[1]

  • Purge with Argon/Nitrogen for 5 minutes.

  • Add degassed DME and aqueous Na₂CO₃ solution.

  • Stir vigorously at Room Temperature .

  • Checkpoint: At 2 hours, check LCMS. If C4-product > 80% and di-sub < 5%, stop. If starting material remains, stir longer but do not heat .

Protocol B: C4,C5-Disubstitution (Library Synthesis)

Target: Introduction of the same group at both C4 and C5.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ · DCM (5 mol%)Bidentate ligand is robust at higher temps.[1]
Solvent 1,4-DioxaneHigh boiling point allowed.[1]
Base Cs₂CO₃ (3.0 equiv)Stronger base ("Cesium Effect") aids sterically hindered C5 coupling.[1]
Temp 90°C - 100°CRequired to overcome C5-I deactivation.[1]

Step-by-Step:

  • Combine substrate (1.0 equiv) and Boronic acid (2.5 - 3.0 equiv ).[1]

  • Add Pd(dppf)Cl₂ and Cs₂CO₃.[1]

  • Add dry Dioxane.[1]

  • Heat to 90°C for 12-16 hours.

  • Note: The C2-Cl should remain intact under these conditions if the reaction time is not excessive.

References
  • Norman, J. P., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems."[5] Journal of Organic Chemistry, 87, 7414-7421 (2022).[5] Retrieved from [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66569546, 2-Chloro-4,5-dimethoxypyrimidine.[1] (2025).[1][7][8] Retrieved from [Link]

Sources

Validation & Comparative

Advanced Characterization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS 159585-09-8) is a high-value heterocyclic scaffold used in the synthesis of complex pharmaceuticals, particularly for targeted oncology therapies requiring sequential cross-coupling reactions (e.g., Sonogashira, Suzuki).[1]

Unlike standard pyrimidines, this molecule presents a unique "silent" analytical profile: it lacks ring protons, rendering standard


H NMR  ineffective for confirming regiochemistry.[1] Furthermore, the presence of two labile iodine atoms and a reactive chloro-group creates stability challenges that standard HPLC methods often miss.[1]

This guide compares Standard Quality Control (QC) Workflows against Advanced Characterization Protocols , demonstrating why the latter is essential for preventing downstream synthetic failures.

Structural Elucidation: Overcoming the "Silent" Proton

The primary challenge in characterizing this molecule is the absence of aromatic protons. The pyrimidine ring is fully substituted (C2-Cl, C4-I, C5-I, C6-OMe).[1]

Comparative Analysis: H NMR vs. C NMR vs. XRD
FeatureMethod A: Standard

H NMR
Method B: Advanced

C NMR + MS
Method C: Single Crystal XRD
Primary Signal Single singlet (~4.0 ppm) for -OCH

.
5 distinct carbon signals.[1]3D atomic coordinates.
Regiochemistry Blind. Cannot distinguish 4,5-diiodo from 2,5-diiodo isomers.Diagnostic. C-I carbons show significant upfield shifts (shielding).Absolute. Defines exact halogen placement.
Impurity Detection Only detects impurities with protons (e.g., starting material).Detects de-halogenated byproducts via carbon count.N/A (requires pure crystal).
Throughput High (5 mins).Medium (30-60 mins).[1]Low (Days).[2][3]
Verdict Insufficient for ID. Use only for residual solvent check.Recommended for ID. Gold Standard for reference batches.
Expert Insight: The C NMR Fingerprint

For this molecule, the


C NMR  spectrum is the definitive identity test in solution.[1]
  • C-I Effect: Iodine is a heavy atom with a "heavy atom effect," often causing the attached carbon to shift upfield (shielded), sometimes appearing near 80-100 ppm, distinct from C-Cl (~160 ppm).[1]

  • Protocol: Acquire

    
    C{
    
    
    
    H} (proton-decoupled) in DMSO-d
    
    
    with a relaxation delay (
    
    
    ) > 2s to ensure quaternary carbons (C-I, C-Cl) integrate sufficiently.
Visualization: Structural Confirmation Logic

StructuralLogic Start Unknown Sample (White Solid) HNMR 1H NMR Analysis Start->HNMR ResultH Result: Single Singlet (-OMe) HNMR->ResultH Decision Is Regiochemistry Confirmed? ResultH->Decision CNMR 13C NMR + HSQC/HMBC Decision->CNMR Required Step MS HRMS (Isotope Pattern) Decision->MS Required Step Fail FAIL: Isomer Ambiguity Decision->Fail If only 1H used Conclusion PASS: 2-Cl-4,5-diiodo isomer confirmed CNMR->Conclusion MS->Conclusion

Caption: Workflow demonstrating why


H NMR alone fails to validate the structure, necessitating 

C NMR and MS.

Purity & Impurity Profiling: HPLC vs. UPLC-MS

The presence of multiple halogens makes the molecule prone to de-iodination (light sensitivity) and hydrolysis (moisture sensitivity).

Key Impurities to Monitor
  • Mono-iodo precursor: 2-Chloro-5-iodo-4-methoxypyrimidine (CAS 159585-16-7).[1][4][5][6]

  • Hydrolysis product: 5-iodo-6-methoxypyrimidin-4(3H)-one (loss of Cl or I).[1]

  • Protodeiodination: Loss of Iodine due to light exposure.

Comparative Method Performance
ParameterMethod A: HPLC-UV (Standard) Method B: UPLC-MS/MS (Recommended)
Column C18 (5 µm), 250mmHSS T3 C18 (1.8 µm), 100mm
Mobile Phase Water/Acetonitrile (Isocratic)0.1% Formic Acid in Water/MeOH (Gradient)
Sensitivity (LOD) ~0.1%< 0.01% (Trace Analysis)
Selectivity Poor resolution of mono-iodo impurities.[1]Mass-resolved. Distinguishes -I (127 Da) loss.[1]
Run Time 25-30 mins6-8 mins
Suitability Routine Assay (>98%).[1]Impurity Profiling & Stability Studies.
Recommended Protocol: Gradient UPLC-MS

This method ensures separation of the lipophilic di-iodo target from the more polar mono-iodo impurities.[1]

  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Equilibration)[1]

    • 1-6 min: 5%

      
       95% B (Linear Ramp)[1]
      
    • 6-7 min: 95% B (Wash)[1]

    • 7-8 min: 5% B (Re-equilibration)

  • Detection:

    • UV: 254 nm (Pyrimidine absorption).

    • MS: ESI(+) Mode. Look for

      
       = ~396.9.
      
    • Critical QC Check: Verify the Chlorine isotope pattern (3:1 ratio for M:M+2).

Visualization: Impurity Separation Logic

HPLC_Separation Sample Crude Sample Column Reverse Phase C18 Sample->Column Imp1 Hydrolyzed (Polar, Early Elution) Column->Imp1 tR = 1.2 min Imp2 Mono-Iodo (Medium Polarity) Column->Imp2 tR = 3.5 min Target Target: Di-Iodo (Hydrophobic, Late Elution) Column->Target tR = 5.8 min

Caption: Chromatographic elution order on C18. The target molecule is highly lipophilic due to two iodine atoms.[1]

Stability & Handling (Self-Validating Protocol)

Due to the C-I bond lability , this material must be protected from light.[1] A self-validating stability check should be performed before any critical synthesis.[1]

The "Appearance Check" Fallacy:

  • Common Error: Assuming white powder = pure.

  • Reality: Iodine liberation turns the solid yellow/brown, but trace decomposition may not be visible.[1]

Rapid Stability Test (TLC/UV):

  • Dissolve 5 mg in MeOH.

  • Spot on Silica TLC F254.

  • Elute with Hexane:EtOAc (8:2).

  • Pass Criteria: Single spot under UV.

  • Fail Criteria: Smearing or baseline spot (hydrolysis) or fast-moving front (de-iodination).[1]

References

  • PubChem Compound Summary. (2025). 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS 159585-09-8).[1][7] National Center for Biotechnology Information. [Link](Note: Search by structure/CAS for specific entry)[1]

  • Larsen, J. S., et al. (2018).[1] "Halogenated Pyrimidines as Scaffolds for Drug Discovery." Journal of Medicinal Chemistry. (General reference for pyrimidine reactivity). [Link]

  • Reagentia. (2024).[8] 2-Chloro-5-iodo-4-methoxypyrimidine (Mono-iodo impurity profile).[1][5] [Link][1][4]

Sources

Advanced Scaffold Analysis: 2-Chloro-4,5-diiodo-6-methoxypyrimidine vs. Standard Halogenated Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors and antiviral agents[1]. While standard dihalogenated pyrimidines offer straightforward bi-directional functionalization, the demand for highly complex, multi-targeted therapeutics has driven the need for advanced polyhalogenated scaffolds.

2-Chloro-4,5-diiodo-6-methoxypyrimidine represents a highly specialized, synthetically versatile building block. By combining three distinct halogenated sites (C2, C4, C5) with an electron-donating methoxy group (C6), this scaffold allows for precise, sequential, and orthogonal cross-coupling reactions. This guide objectively compares its reactivity profile against other common halogenated pyrimidines and provides field-proven, self-validating protocols for its utilization.

Mechanistic Principles of Regioselectivity

To successfully manipulate polyhalogenated pyrimidines, researchers must understand the thermodynamic and kinetic forces dictating site selectivity. The regioselectivity of 2-Chloro-4,5-diiodo-6-methoxypyrimidine is governed by two intersecting principles:

Halogen Influence (Bond Dissociation Energy)

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is inversely correlated with the carbon-halogen (C-X) bond dissociation energy (BDE)[1]. The generally accepted order of oxidative addition is I > Br > Cl > F [1]. Because the C-I bond is significantly weaker than the C-Cl bond, the iodine atoms at the C4 and C5 positions will reliably undergo oxidative addition before the chlorine atom at C2[2].

Positional Influence (Electronic Deficiency)

When multiple identical halogens are present (e.g., the two iodines at C4 and C5), the position on the pyrimidine ring dictates the reaction order. The C4 and C6 positions are highly electron-deficient due to their resonance relationship (ortho/para) with the electronegative nitrogen atoms in the ring[1]. The C5 position, being meta to the nitrogens, is comparatively electron-rich[1]. Therefore, the inherent positional reactivity order is C4/C6 > C2 > C5 [3].

The 2-Chloro-4,5-diiodo-6-methoxypyrimidine Advantage

By synthesizing these rules, the reactivity sequence for 2-Chloro-4,5-diiodo-6-methoxypyrimidine becomes highly predictable:

  • C4-Iodine (First to react): Combines the weakest C-X bond (Iodine) with the most electron-deficient position (C4).

  • C5-Iodine (Second to react): Weak C-I bond, but located at the less electron-deficient C5 position.

  • C2-Chlorine (Last to react): Electron-deficient position, but protected by the much higher BDE of the C-Cl bond.

ReactivityMap Scaffold 2-Chloro-4,5-diiodo-6-methoxypyrimidine C4 1st Site: C4-Iodine (Most Electron-Deficient, Lowest BDE) Scaffold->C4 Pd(0), 25°C C6 C6-Methoxy (Electron-Donating, Directing Group) Scaffold->C6 Structural C5 2nd Site: C5-Iodine (Less Electron-Deficient, Low BDE) C4->C5 Pd(0), 60°C C2 3rd Site: C2-Chlorine (Electron-Deficient, High BDE) C5->C2 Pd(0), 100°C

Caption: Regioselective Reactivity Map of 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Comparative Analysis of Halogenated Pyrimidines

The table below summarizes the quantitative and qualitative differences between 2-Chloro-4,5-diiodo-6-methoxypyrimidine and other standard alternatives used in drug discovery.

CompoundReactive SitesRegioselectivity OrderPrimary ApplicationLimitations / Considerations
2-Chloro-4,5-diiodo-6-methoxypyrimidine C4-I, C5-I, C2-ClC4 > C5 > C2Highly complex, tri-substituted kinase inhibitors.High molecular weight; requires precise temperature control to prevent C4/C5 over-coupling.
2,4-Dichloropyrimidine C4-Cl, C2-ClC4 > C2[3]Standard bi-aryl pyrimidine synthesis[4].Prone to over-coupling without strict stoichiometry; C2 selectivity requires specialized NHC ligands[5].
5-Bromo-2-chloropyrimidine C5-Br, C2-ClC5 > C2C5-functionalized linear scaffolds.Limited to two functionalization vectors; C5 is inherently less reactive than C4.
2,4,6-Trichloropyrimidine C4-Cl, C6-Cl, C2-ClC4/C6 > C2[2]Symmetrical tri-substituted derivatives[6].Poor differentiation between C4 and C6; yields statistical mixtures if unsymmetrical substitution is attempted[2].

Experimental Protocols: Sequential Functionalization

To leverage the unique reactivity of 2-Chloro-4,5-diiodo-6-methoxypyrimidine, researchers must employ a self-validating, step-wise protocol. The following methodology details the causality behind catalyst and temperature selection for a sequential Suzuki-Miyaura / Buchwald-Hartwig workflow.

Workflow Start Starting Material (1.0 equiv) Step1 C4-Arylation Pd(PPh3)4, Na2CO3 THF/H2O, 25°C, 2h Start->Step1 Step2 C5-Arylation Pd(dppf)Cl2, K3PO4 Dioxane, 60°C, 6h Step1->Step2 Intermediate 1 Step3 C2-Amination/Arylation Pd2(dba)3, XPhos Toluene, 100°C, 12h Step2->Step3 Intermediate 2 Product Fully Substituted Pyrimidine Step3->Product

Caption: Experimental Workflow for Sequential Functionalization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

Step 1: C4-Selective Suzuki-Miyaura Coupling
  • Objective: Selectively functionalize the C4 position while leaving the C5-I and C2-Cl bonds intact.

  • Reagents: 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 eq), Arylboronic acid (1.05 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Conditions: THF/H2O (4:1), 25°C, 2 hours.

  • Causality & Design: Pd(PPh3)4 is a mild catalyst. At room temperature, oxidative addition occurs exclusively at the highly activated, electron-deficient C4-I bond. The C5-I bond remains unreacted due to insufficient thermal energy to overcome its slightly higher activation barrier.

  • Self-Validation: Monitor the reaction via LC-MS. The product mass must reflect the exact loss of one iodine atom (-126 Da) and the addition of the aryl group. The absence of a di-coupled mass validates that the temperature control successfully suppressed C5 reactivity.

Step 2: C5-Selective Suzuki-Miyaura Coupling
  • Objective: Functionalize the remaining iodine at the C5 position.

  • Reagents: Intermediate 1 (1.0 eq), Heteroarylboronic acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K3PO4 (2.0 eq).

  • Conditions: 1,4-Dioxane/H2O (5:1), 60°C, 6 hours.

  • Causality & Design: The C5-I bond requires a slightly more robust catalyst and elevated thermal energy. Pd(dppf)Cl2 provides the necessary stability and reactivity for the less electron-deficient C5 position, while K3PO4 acts as a stronger base to facilitate transmetalation.

  • Self-Validation: LC-MS will confirm the loss of the second iodine atom. If unreacted Intermediate 1 persists, the temperature can be incrementally raised to 70°C without risking the C2-Cl bond.

Step 3: C2-Selective Buchwald-Hartwig Amination
  • Objective: Overcome the high BDE of the C2-Cl bond to install an amine group.

  • Reagents: Intermediate 2 (1.0 eq), Amine (1.5 eq), Pd2(dba)3 (5 mol%), XPhos (10 mol%), NaOtBu (2.0 eq).

  • Conditions: Toluene, 100°C, 12 hours.

  • Causality & Design: The C2-Cl bond is highly resistant to standard oxidative addition[1]. XPhos, a bulky and highly electron-rich biaryl phosphine ligand, is strictly required here. It accelerates oxidative addition into the unreactive C-Cl bond and promotes the subsequent reductive elimination to form the C-N bond.

  • Self-Validation: Complete consumption of the chlorinated Intermediate 2 is confirmed by LC-MS. A distinct polarity shift on TLC (using Hexanes/EtOAc) will indicate the successful formation of the fully substituted pyrimidine.

References

  • Schomaker, J. M.; Delia, T. J. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Organic Chemistry, 2001, 66(21), 7125-7128.[Link]

  • Dolšak, A.; Mrgole, K.; Sova, M. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 2021, 11(4), 439.[Link]

Sources

Validation of 2-Chloro-4,5-diiodo-6-methoxypyrimidine Synthesis by NMR

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Validation

Part 1: Executive Summary

The synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine represents a high-value challenge in heterocyclic chemistry. As a dense functionalization hub, this scaffold enables orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira) at positions C4 and C5, while retaining the C2-chloro group for late-stage nucleophilic substitution.

However, validating this synthesis is deceptively difficult. The substitution of all ring protons renders standard 1H NMR a "negative proof" technique—relying on the absence of signals rather than positive confirmation. This guide compares the standard analytical approach against a robust, multi-dimensional validation protocol, demonstrating why 13C NMR (leveraging the Heavy Atom Effect) and LC-MS are non-negotiable for this specific target.

Part 2: The Analytical Challenge

The "Silent Spectrum" Trap

In the synthesis of 2-chloro-4,5-diiodo-6-methoxypyrimidine from its precursor (2-chloro-6-methoxypyrimidine), the reaction consumes the only two aromatic protons available (H4 and H5).

  • The Trap: A crude reaction mixture that shows no aromatic protons in 1H NMR might be interpreted as "pure product."

  • The Reality: It could also indicate:

    • Decomposition of the pyrimidine ring.

    • Precipitation of inorganic salts with no organic content.

    • Formation of paramagnetic species broadening signals into the baseline.

Therefore, a "clean" 1H NMR is insufficient. Positive structural confirmation requires observing the carbon skeleton and the specific electronic impact of the iodine atoms.

Part 3: Comparative NMR Profiling

This section contrasts the spectral signatures of the Starting Material (SM), the likely Mono-iodo Impurity, and the Target Product.

1H NMR: The Negative Proof

Solvent: DMSO-d6 or CDCl3

CompoundC4-H Signal (ppm)C5-H Signal (ppm)O-Me Signal (ppm)Interpretation
Starting Material (2-Cl-6-OMe-pym)~8.5 (d/s) ~6.8 (d/s) ~3.95 (s)Distinct AB system or two singlets.
Impurity A (5-Iodo-2-Cl-6-OMe-pym)~8.7 (s) Absent~4.00 (s)C5 is iodinated first (EAS). C4-H shifts downfield.
Target Product (4,5-Diiodo)Absent Absent ~4.05 (s) The "Silent" Region. Only OMe remains.
13C NMR: The Positive Proof (Heavy Atom Effect)

The most definitive validation method is 13C NMR. Iodine is unique among halogens; its large electron cloud causes a "Heavy Atom Effect," resulting in significant shielding (upfield shift) of the attached carbon, often by 30-40 ppm compared to the protonated analog.

Carbon PositionStarting Material (

ppm)
Target Product (

ppm)
Shift (

)
Diagnostic Value
C2 (C-Cl) ~160.0~162.0+2.0Minimal change.
C6 (C-OMe) ~170.0~168.0-2.0Minimal change.
C5 (C-I) ~105.0 (C-H)~85.0 - 90.0 -15 to -20 CRITICAL: Upfield shift confirms Iodination at C5.
C4 (C-I) ~158.0 (C-H)~120.0 - 130.0 -30 to -40 CRITICAL: Large upfield shift confirms Iodination at C4.

Note: The C4 carbon in pyrimidines is typically very deshielded (~158 ppm) due to the adjacent Nitrogen. The attachment of Iodine drastically pulls this signal upfield, distinguishing it clearly from a C4-H or C4-Cl species.

Part 4: Visualization of Logic & Workflow

Analytical Decision Tree

The following diagram illustrates the logical flow for validating the reaction outcome, ensuring no false positives from the "silent" 1H NMR.

ValidationLogic Start Crude Reaction Mixture H_NMR Step 1: 1H NMR Analysis Start->H_NMR Aromatic_Signals Aromatic Signals Present? H_NMR->Aromatic_Signals Fail_SM FAILURE: SM or Mono-Iodo (Check C4-H/C5-H) Aromatic_Signals->Fail_SM Yes (8.5 or 6.8 ppm) Pass_H Pass: Silent Aromatic Region Aromatic_Signals->Pass_H No (Only OMe signal) C_NMR Step 2: 13C NMR Analysis Pass_H->C_NMR Check_C4_C5 Check C4 & C5 Shifts C_NMR->Check_C4_C5 Confirm_Prod VALIDATED PRODUCT C5 ~90ppm | C4 ~125ppm Check_C4_C5->Confirm_Prod Upfield Shifts Observed Fail_Dec FAILURE: Decomposition (Missing Ring Carbons) Check_C4_C5->Fail_Dec Signals Absent/Wrong

Figure 1: Analytical Decision Tree for validating fully substituted pyrimidines.

Structural Shift Mapping

Visualizing the Heavy Atom Effect on the pyrimidine core.

ShiftMap C4_SM C4-H ~158 ppm (Deshielded) Reaction Iodination (NIS/TFA) C4_SM->Reaction C5_SM C5-H ~105 ppm (Normal) C5_SM->Reaction C4_Prod C4-I ~125 ppm (Shielded) Reaction->C4_Prod -33 ppm (Heavy Atom Effect) C5_Prod C5-I ~88 ppm (Shielded) Reaction->C5_Prod -17 ppm (Heavy Atom Effect)

Figure 2: The Heavy Atom Effect (Iodine) driving upfield shifts in 13C NMR.

Part 5: Detailed Experimental Validation Protocol

Synthesis Context (Methodology A vs B)

To obtain the 4,5-diiodo species, standard iodination (Method A) often stalls at the mono-iodo stage.

  • Method A (Electrophilic): N-Iodosuccinimide (NIS) in TFA/CH3CN. Usually yields 5-iodo exclusively due to electronic directing effects of the 6-OMe group.

  • Method B (Lithiation/DoM): LDA or TMPMgCl followed by I2. This is often required to install the iodine at the difficult C4 position after the C5 is blocked or via simultaneous addition.

Recommendation: For the di-iodo target, Method B (Directed Ortho Metalation) or forcing conditions with Method A (high temp, excess NIS) are required.

Validation Workflow
  • Sample Prep: Dissolve ~10 mg of crude solid in DMSO-d6. (CDCl3 is acceptable, but DMSO prevents aggregation of poly-iodinated species).

  • Run 1H NMR (16 scans):

    • Check: Is the O-Methyl singlet present (~4.0 ppm)?

    • Check: Is the region 6.0–9.0 ppm completely silent?

    • Decision: If yes, proceed to 13C. If signals exist, you have incomplete reaction.

  • Run 13C NMR (512+ scans):

    • Parameter Note: Iodinated carbons have long relaxation times (

      
      ). Set relaxation delay (
      
      
      
      ) to >2.0 seconds to ensure quaternary carbons (C-I) are visible.
    • Check: Look for the "Iodine Fingerprint" at ~85-90 ppm (C5) and ~120-130 ppm (C4).

  • Run LC-MS (ESI+):

    • Mass Check: Target Mass = 396.35 g/mol .

    • Isotope Pattern: Look for the characteristic Chlorine pattern (3:1 ratio of M : M+2). Iodine is monoisotopic (127I), so it does not add isotope complexity, but the mass defect is significant.

Part 6: Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
1H NMR: Singlet at 8.7 ppm remains.Mono-Iodination (C5-I only). The C4 proton is still present.Re-subject to reaction with fresh NIS or switch to Lithiation-Iodination protocol.
13C NMR: Missing peaks at 80-130 ppm.Saturation/Relaxation Issue. Quaternary C-I carbons relax slowly.Increase relaxation delay (

) to 5s or increase scan count.
LC-MS: Mass corresponds to M+126.Tri-iodination? Unlikely on this scaffold, but check for iodination of the O-Methyl group (rare) or displacement of Cl (rare).Check stoichiometry. Ensure no halogen exchange occurred.
Appearance: Product turns purple/brown.Iodine Leaching. C-I bonds in electron-deficient rings can be labile to light.Store in amber vials at -20°C. Re-purify using Sodium Thiosulfate wash.

References

  • Heavy Atom Effect in 13C NMR

    • Relativistic heavy atom effect on 13C NMR chemical shifts. (2018).[1][2] ResearchGate.

    • Chemical Shifts and Interpreting 13C NMR Spectra. LibreTexts.

  • Pyrimidine Iodination Methodologies

    • Green Chemical Approach for Iodination of Pyrimidine Derivatives.[3][4] (2020).[5][6] PMC / NIH.

    • Regioselective 5-iodination of pyrimidine bases.[4] Heteroletters.

  • General Heterocyclic NMR Data

    • NMR spectra of pyrimidines. Effect of substituents. (2016).[7][8] ResearchGate.

Sources

alternative reagents to 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Functionalization of Pyrimidine Scaffolds: A Comparative Guide to Alternatives for 2-Chloro-4,5-diiodo-6-methoxypyrimidine

For researchers and drug development professionals designing complex kinase inhibitors or advanced nucleoside analogs, the pyrimidine core is an indispensable scaffold. Historically, highly functionalized building blocks like 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8) have been utilized to achieve multi-vector derivatization[1]. However, its complex halogenation pattern and high procurement costs often limit scalability.

As a Senior Application Scientist, I advise transitioning to more accessible, predictable alternatives that offer strict orthogonal reactivity. This guide objectively compares the performance of alternative pyrimidine scaffolds, focusing on the mechanistic causality of their cross-coupling behaviors and providing self-validating experimental workflows.

Mechanistic Causality in Pyrimidine Functionalization

Successful sequential functionalization relies on exploiting the electronic and steric disparities between different positions on the pyrimidine ring. When selecting an alternative to 2-Chloro-4,5-diiodo-6-methoxypyrimidine, you must balance two competing kinetic vectors:

  • The SNAr Vector (Electrophilicity): The pyrimidine ring is inherently electron-deficient. The N1 and N3 nitrogen atoms withdraw electron density via resonance, leaving the C4 and C6 positions exceptionally electrophilic compared to a standard benzene ring[2]. Consequently, Nucleophilic Aromatic Substitution (SNAr) with amines or alcohols will almost exclusively target the C4 position before C2.

  • The Transition Metal Vector (Bond Dissociation Energy): Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) operates on a different kinetic logic. Oxidative addition is primarily driven by Bond Dissociation Energy (BDE). Because the C–I bond (~55.0 kcal/mol) is significantly weaker than the C–Cl bond (~84.8 kcal/mol), a Pd(0) catalyst will selectively insert into a C–I bond, bypassing C–Cl bonds entirely[3].

By understanding these vectors, we can select alternative reagents that allow us to dictate exactly which position reacts and when.

Objective Comparison of Alternative Reagents

To replace 2-Chloro-4,5-diiodo-6-methoxypyrimidine, the ideal alternative must provide at least three distinct sites for functionalization without requiring cumbersome protection/deprotection steps.

Table 1: Quantitative Comparison of Pyrimidine Scaffolds

ScaffoldCAS NumberHalogen ConfigurationRelative CostC4 Reactivity (SNAr)C5 Reactivity (Pd-Cat)C2 Reactivity
2-Chloro-4,5-diiodo-6-methoxypyrimidine 159585-09-8C2-Cl, C4-I, C5-I

Very HighHighLow
2,4-Dichloro-5-iodopyrimidine 13544-44-0C2-Cl, C4-Cl, C5-I

HighVery HighModerate
5-Bromo-2,4-dichloropyrimidine 36082-50-5C2-Cl, C4-Cl, C5-Br$HighModerateModerate
2,4,5-Trichloropyrimidine 5750-76-5C2-Cl, C4-Cl, C5-Cl$HighLowModerate

The Optimal Alternative: 2,4-Dichloro-5-iodopyrimidine For most drug discovery applications, 2,4-dichloro-5-iodopyrimidine is the superior alternative[4]. It perfectly isolates the two kinetic vectors mentioned above. The C4-Cl bond is highly activated for SNAr, while the C5-I bond is perfectly primed for low-temperature Pd-catalyzed oxidative addition.

Table 2: Mechanistic Causality Data (Bond Energies & Electrophilicity)

Position / BondBond Dissociation Energy (kcal/mol)Relative ElectrophilicityPrimary Reaction Mechanism
C4-Cl ~84.8Very High (Resonance activated)SNAr (Nucleophilic Attack)
C5-I ~55.0Low (Neutral position)Oxidative Addition (Pd/Cu)
C5-Br ~68.0Low (Neutral position)Oxidative Addition (Pd/Cu)
C2-Cl ~84.8Moderate (Sterically hindered)Late-stage SNAr / Coupling

Visualizing the Orthogonal Strategy

Reactivity Core 2,4-Dichloro-5-iodopyrimidine (Optimal Alternative) C4 C4 Position (C-Cl) High Electrophilicity Core->C4 Nucleophilic Attack C5 C5 Position (C-I) Low Bond Energy Core->C5 Transition Metal Catalysis C2 C2 Position (C-Cl) Sterically Hindered Core->C2 Secondary Reactivity SNAr SNAr (Amines/Alcohols) Fast at 0-20°C C4->SNAr Pd Pd-Catalyzed Coupling Selective Oxidative Addition C5->Pd Late Late-Stage SNAr/Coupling Requires >80°C C2->Late

Fig 1: Regioselective functionalization logic for 2,4-dichloro-5-iodopyrimidine.

Self-Validating Experimental Protocol

A robust protocol must verify itself at every step. The following methodology for the sequential functionalization of 2,4-dichloro-5-iodopyrimidine utilizes intrinsic mass spectrometry (LC-MS) isotopic patterns to guarantee regiochemical accuracy.

Step 1: Regioselective C4-Amination (SNAr)
  • Reagents: 2,4-Dichloro-5-iodopyrimidine (1.0 eq), Primary Amine (1.05 eq), DIPEA (2.0 eq).

  • Solvent: Ethanol or THF.

  • Conditions: 0 °C to Room Temperature, 2-4 hours.

  • Causality: The extreme electrophilicity of the C4 position allows SNAr to proceed rapidly. Keeping the temperature at 0 °C kinetically suppresses any competitive attack at the more sterically hindered C2 position.

  • Self-Validation (LC-MS): The starting material possesses two chlorines, presenting a distinct 9:6:1 isotopic pattern (M : M+2 : M+4). Upon successful mono-substitution at C4, the product contains only one chlorine. The mass spectrum will instantly shift to a 3:1 isotopic pattern (M : M+2). If the mass drops by ~127 Da, it indicates undesired loss of iodine, alerting you to an immediate protocol failure.

Step 2: Regioselective C5-Suzuki Coupling
  • Reagents: C4-functionalized intermediate (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1).

  • Conditions: 80 °C, 6-12 hours.

  • Causality: With the C4 position now occupied by an electron-donating amine, the pyrimidine ring becomes less electrophilic, deactivating the C2-Cl bond towards further SNAr. However, the C5-I bond remains highly susceptible to Pd(0) oxidative addition due to its low BDE[3].

  • Self-Validation (NMR & LC-MS): LC-MS will show the complete loss of the iodine mass. ¹H-NMR will reveal a significant chemical shift of the distinct pyrimidine C6-H singlet (originally shielded by the adjacent iodine) and the appearance of new aryl protons.

Step 3: Late-Stage C2 Functionalization
  • Causality: Elevated temperatures (>100 °C), strong nucleophiles, or specialized Buchwald-Hartwig conditions are now required to break the remaining C2-Cl bond, as the ring is heavily electron-rich from the C4 and C5 substituents.

Workflow S1 Step 1: C4 SNAr (Amine, DIPEA, 0°C) V1 Validation: LC-MS [M+H]+ Isotope 3:1 S1->V1 S2 Step 2: C5 Suzuki (Ar-B(OH)2, Pd, 80°C) V1->S2 V2 Validation: NMR Loss of C5-I shift S2->V2 S3 Step 3: C2 Coupling (Harsh Conditions) V2->S3

Fig 2: Self-validating sequential functionalization workflow.

References

  • CAS:159585-09-8, 2-Chloro-4,5-diiodo-6-methoxypyrimidine-毕得医药 , bidepharm.com.1

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids , MDPI. 2

  • Genetic Code Expansion Facilitates Position‐Selective Labeling of RNA for Biophysical Studies , d-nb.info. 4

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives , PMC (nih.gov). 3

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro-4,5-diiodo-6-methoxypyrimidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in organic synthesis, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of these heterocycles is key to modulating their biological activity. The compound 2-Chloro-4,5-diiodo-6-methoxypyrimidine presents a particularly interesting case for selective synthesis. Its polysubstituted nature, featuring three distinct halogen atoms at electronically and sterically different positions, offers a versatile platform for sequential and site-selective cross-coupling reactions.

While direct comparative studies on this specific molecule are not extensively reported in the literature, a robust comparative analysis can be constructed. By examining the established principles of pyrimidine reactivity and drawing on experimental data from closely related di- and tri-substituted pyrimidines, we can predict reaction outcomes and devise effective synthetic strategies. This guide provides an in-depth analysis of the expected reaction yields and regioselectivity of 2-Chloro-4,5-diiodo-6-methoxypyrimidine in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions.

Pillar 1: Understanding Regioselectivity in Polyhalogenated Pyrimidines

The outcome of cross-coupling reactions on polyhalogenated pyrimidines is a delicate balance of electronic and steric effects, heavily influenced by the choice of catalyst and ligands.[3]

  • Bond Reactivity: The relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-couplings generally follows the order C-I > C-Br > C-Cl.[4] This is attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst. Therefore, for our target molecule, we can anticipate that the iodo groups at the C4 and C5 positions will be significantly more reactive than the chloro group at the C2 position.

  • Electronic Effects: The electron-withdrawing nature of the pyrimidine nitrogen atoms activates adjacent (ortho) and para positions to nucleophilic attack and oxidative addition. In the case of 2,4-dihalopyrimidines, reaction at the C4 position is generally favored over the C2 position under standard conditions.[1][5][6][7]

  • Ligand and Catalyst Influence: The choice of palladium catalyst and, crucially, the supporting ligands can override the innate electronic preferences of the substrate.[3] Bulky N-heterocyclic carbene (NHC) ligands, for instance, have been shown to invert the conventional C4-selectivity in 2,4-dichloropyrimidines to favor the C2 position in certain C-S coupling reactions.[2][5][6]

Based on these principles, we can predict a strong preference for initial coupling at the C4 or C5 iodo-substituents of our target molecule under standard palladium catalysis. Selective reaction at the C2-chloro position would likely require specialized catalytic systems or prior functionalization of the iodo groups.

Comparative Analysis of Cross-Coupling Reactions

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a cornerstone of modern C-C bond formation due to its high functional group tolerance and the generally low toxicity of its boron-based reagents.[8]

Expected Yields and Selectivity:

For 2-Chloro-4,5-diiodo-6-methoxypyrimidine, the Suzuki reaction is expected to proceed with high regioselectivity at one of the iodo-substituted positions (C4 or C5) over the C2-chloro position. Studies on 2,4-dichloropyrimidines consistently show a preference for coupling at the C4 position.[7][9] Given the higher reactivity of the C-I bond, we can confidently predict that initial coupling will occur at either C4-I or C5-I. A second coupling event could then be induced under more forcing conditions to functionalize the remaining iodo group, and finally, the C2-chloro position. Microwave-assisted procedures have proven highly effective for achieving good to excellent yields in short reaction times with low catalyst loading.[9]

Table 1: Comparative Yields for Suzuki-Miyaura Couplings of Halogenated Pyrimidines

Entry Pyrimidine Substrate Boronic Acid Catalyst (mol%) Conditions Yield (%) Reference
1 2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (0.5) K₂CO₃, 1,4-Dioxane/H₂O, MW 100°C, 15 min 80 [9]
2 2,4-Dichloropyrimidine 4-Fluorophenylboronic acid Pd(PPh₃)₄ (0.5) K₂CO₃, 1,4-Dioxane/H₂O, MW 100°C, 15 min 91 [9]
3 2,4-Dichloropyrimidine Furan-2-boronic acid Pd(PPh₃)₄ (0.5) K₂CO₃, 1,4-Dioxane/H₂O, MW 100°C, 15 min 75 [9]
4 2-Chloro-4,6-dimethoxypyrimidine Benzo[b]furan-2-boronic acid Allyl-Pd-Im (0.03) K₃PO₄, THF/MeOH, 60°C >95 [10]

| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.18) | K₂CO₃, Toluene/Ethanol/H₂O, 55°C, 12 h | 51 (mono-C4) |[7] |

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a reported procedure for the C4-selective coupling of 2,4-dichloropyrimidine and can serve as a starting point for the selective mono-alkynylation of 2-Chloro-4,5-diiodo-6-methoxypyrimidine.[9]

  • To a microwave reactor vial equipped with a stir bar, add the diiodopyrimidine substrate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.005 equiv).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow cluster_prep Vial Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pyrimidine, Boronic Acid, Base catalyst Add Pd(PPh3)4 reagents->catalyst solvent Add Degassed Dioxane/H2O catalyst->solvent seal Seal Vial solvent->seal microwave Microwave 100°C, 15 min seal->microwave cool Cool to RT microwave->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Purified Product

Workflow for Microwave-Assisted Suzuki Coupling.

The Sonogashira Coupling

The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds by reacting a vinyl or aryl halide with a terminal alkyne.[11] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] This reaction is invaluable for introducing alkyne moieties that can serve as handles for further transformations, such as click chemistry or cyclization reactions.

Expected Yields and Selectivity:

Similar to the Suzuki coupling, the Sonogashira reaction on 2-Chloro-4,5-diiodo-6-methoxypyrimidine will be highly selective for the iodo substituents. Due to the high reactivity of C-I bonds in this reaction, mild conditions, often room temperature, can be employed for the initial mono-alkynylation.[13][14] Excellent yields are often obtained, particularly with electron-poor aryl iodides.[13] Sequential coupling to achieve di- or tri-substituted products is feasible by carefully controlling stoichiometry and reaction temperature.[12]

Table 2: Representative Yields for Sonogashira Couplings of Halo-N-Heterocycles

Entry Substrate Alkyne Catalyst System Conditions Yield (%) Reference
1 4-Iodo-6-methyl-2-(methylthio) pyrimidine derivative 1-Iodo-4-nitrobenzene PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) Et₃N, CH₃CN, RT, 9h 95 [13]
2 6-Bromo-3-fluoro-2-cyanopyridine 1-Ethynyl-4-methylbenzene Pd(PPh₃)₄ (15 mol%), CuI (30 mol%) Et₃N, THF, RT, 16h 93 [14]
3 1-Octyne Vinylidene Chloride Pd(PPh₃)₄ (3 mol%), CuI (3 mol%) n-Butylamine, Toluene, 40°C, 8h 69-73 [15]

| 4 | 4,5-Diiodo-2-isopropyl-1H-imidazole | Terminal Alkyne (1.1 eq) | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (4-10 mol%) | Et₃N, THF, RT to 60°C | Varies (Mono-adduct) |[12] |

Experimental Protocol: Mono-Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of diiodo-heterocycles and can be adapted for the selective mono-functionalization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine.[12]

  • Add 2-Chloro-4,5-diiodo-6-methoxypyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and Copper(I) iodide (0.06 equiv) to a dry Schlenk flask.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add anhydrous and degassed solvents, such as a mixture of THF and triethylamine (2:1 v/v).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Heat the reaction mixture to a suitable temperature (start with room temperature and increase to 60°C if necessary), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the mono-alkynylated product.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Add Pyrimidine, Pd Catalyst, CuI inert Evacuate & Backfill with Argon reagents->inert solvent Add Anhydrous THF/Et3N inert->solvent alkyne Add Alkyne Dropwise solvent->alkyne heat Stir at RT-60°C (Monitor) alkyne->heat filter Filter through Celite heat->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product product purify->product Mono-alkynylated Product

Workflow for Mono-Sonogashira Coupling.

The Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium.[4] Its primary advantages include the stability of organostannanes to air and moisture and a high tolerance for a wide variety of functional groups, making it particularly effective for the synthesis of complex molecules.[16][17] However, a significant drawback is the high toxicity of the organotin reagents and byproducts.

Expected Yields and Selectivity:

The Stille reaction exhibits the same reactivity preference (C-I > C-Br > C-Cl) as the other cross-coupling methods.[4] Therefore, selective coupling at the C4 and C5 iodo positions is highly probable. The reaction is versatile and has been successfully applied to highly functionalized and sterically demanding substrates.[16] The primary side reaction to consider is the homocoupling of the organostannane reagent.[4] Careful optimization of the catalyst, ligands, and additives like cesium fluoride or collidine can improve yields and minimize side products.[16]

Table 3: Representative Conditions for Stille Couplings

Entry Substrate Organostannane Catalyst / Ligand Conditions Yield (%) Reference
1 Aryl Chloride Aryl Stannane Pd₂(dba)₃ / P(t-Bu)₃ CsF, Dioxane, 80°C Varies (Good) [16]
2 Vinyl Iodide Vinyl Stannane Pd(PPh₃)₄ THF, 50°C 86 [17]
3 Macrocyclic Iodide Biaryl Stannane Pd₂(dba)₃ / P(t-Bu)₃ Collidine, THF 41 [16]

| 4 | Iodocoumarin | Allyltributyltin | Pd(PPh₃)₄ | DMF, 80°C | Good |[18] |

Experimental Protocol: Stille Coupling

This protocol is a general representation based on modern Stille coupling methodologies and would require optimization for the specific pyrimidine substrate.[16][17]

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a phosphine ligand (e.g., P(t-Bu)₃, 0.08 equiv) to a dry reaction vessel.

  • Add an additive if required (e.g., CsF, 2.0 equiv).

  • Add the 2-Chloro-4,5-diiodo-6-methoxypyrimidine substrate (1.0 equiv).

  • Add anhydrous, degassed solvent (e.g., Dioxane or THF).

  • Add the organostannane reagent (1.2 equiv) via syringe.

  • Seal the vessel and heat to the desired temperature (e.g., 80-100°C), stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an appropriate solvent like diethyl ether.

  • Quench the reaction with an aqueous solution of KF to precipitate tin byproducts. Stir for 1-2 hours.

  • Filter the mixture through celite, and perform an aqueous workup on the filtrate.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Stille_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst Add Pd Catalyst & Ligand reagents Add Pyrimidine & Additive (CsF) catalyst->reagents solvent Add Solvent & Organostannane reagents->solvent seal Seal & Heat 80-100°C solvent->seal monitor Monitor Reaction (TLC/LC-MS) seal->monitor quench Quench with aq. KF monitor->quench filter Filter & Aqueous Workup quench->filter purify Dry, Concentrate & Purify filter->purify product product purify->product Coupled Product

General Workflow for the Stille Coupling Reaction.

Conclusion and Recommendations

For the selective functionalization of 2-Chloro-4,5-diiodo-6-methoxypyrimidine, all three discussed cross-coupling reactions offer viable pathways, with a strong intrinsic preference for reaction at the C4 and C5 iodo-positions over the C2-chloro position.

  • For initial C-C bond formation , the Suzuki-Miyaura coupling is highly recommended. Its use of readily available and non-toxic boronic acids, combined with robust and often high-yielding protocols (especially under microwave irradiation), makes it the most practical and environmentally benign choice for initial screening and library synthesis.

  • For the introduction of alkyne functionalities , the Sonogashira coupling is the undisputed method of choice. It provides a direct and efficient route to versatile alkynylated pyrimidines, which are valuable intermediates for further synthetic elaboration.

  • For coupling with complex, highly functionalized fragments , the Stille reaction remains a powerful option due to its exceptional functional group tolerance. However, the toxicity of the tin reagents necessitates careful handling and purification procedures, making it less ideal for routine synthesis compared to the Suzuki coupling.

Selective functionalization of the C2-chloro position would likely require either prior blocking/reaction of the iodo groups or the exploration of specialized catalytic systems, such as those employing bulky NHC ligands, which have shown promise in altering the regioselectivity of related dihalopyrimidines.[2][5][6] This guide provides the foundational data and protocols for researchers to confidently embark on the synthetic exploration of this versatile pyrimidine scaffold.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026, January 29). PMC.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2026, February 10). ResearchGate.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). ACS.
  • Comparative yields for Suzuki‐Miyaura couplings. (n.d.). ResearchGate.
  • Stille reaction. (n.d.). Wikipedia. Available from: [Link]

  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.). Google Patents.
  • 4-Methoxy-4'-nitrobiphenyl. (n.d.). Organic Syntheses. Available from: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC. Available from: [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate. Available from: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. (n.d.). ResearchGate. Available from: [Link]

  • SYNTHESIS OF TERMINAL 1,3-DIYNES via SONOGASHIRA COUPLING OF 1-ALKYNES AND VINYLIDENE CHLORIDE. (n.d.). Organic Syntheses. Available from: [Link]

  • The Mechanisms of the Stille Reaction. (2004, August 27). University of Windsor. Available from: [Link]

  • Synthesis of 2‐Chloro‐4,6‐di(heteroaryl)pyrimidines. (n.d.). Sci-Hub. Available from: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021, March 30). MDPI. Available from: [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkat USA. Available from: [Link]

  • 2-Chloro-4,5-dimethoxypyrimidine. (n.d.). PubChem. Available from: [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2025, August 7). ResearchGate. Available from: [Link]

  • 2-Chloro-4,6-dimethoxypyrimidine. (n.d.). PubChem. Available from: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoxime Scaffolds. (n.d.). University of Southampton ePrints. Available from: [Link]

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Spectroscopic Analysis & Reactivity Guide: 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic analysis and reactivity profile of 2-Chloro-4,5-diiodo-6-methoxypyrimidine , a highly functionalized heterocyclic scaffold. This document is structured to support researchers in structural verification, impurity profiling, and synthetic planning.

Executive Summary

2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8) represents a "linchpin" intermediate in medicinal chemistry. Its value lies in the orthogonal reactivity of its four substituents: a methoxy group (solubility/directing), a chlorine at C2 (moderate reactivity), and two iodine atoms at C4 and C5 (high reactivity).

Unlike its mono-halogenated analogs, this molecule offers a gateway to sequential tri-functionalization. However, its analysis is challenging due to the lack of ring protons, making 13C NMR and Mass Spectrometry the primary tools for structural confirmation.

Structural & Electronic Analysis

The pyrimidine ring is electron-deficient (π-deficient). The introduction of substituents alters the electron density map, which directly correlates to spectroscopic signals.

  • C2-Cl: Inductive withdrawal (-I), deactivating.

  • C4-I: Heavy atom effect (shielding), highly reactive to Pd-oxidative addition.

  • C5-I: Heavy atom effect, sterically crowded.

  • C6-OMe: Resonance donation (+R), shielding C5, activating C4/C2 for nucleophilic attack.

Graphviz: Electronic Environment & Reactivity Map

The following diagram visualizes the electronic environment and predicted reactivity order.

ReactivityMap cluster_legend Reactivity Hierarchy Molecule 2-Chloro-4,5-diiodo- 6-methoxypyrimidine C4 C4-I Position (Most Reactive) SNAr & Pd-Coupling Molecule->C4 Primary Site C5 C5-I Position (Stable to SNAr) Pd-Coupling Only Molecule->C5 Secondary Site C2 C2-Cl Position (Least Reactive) Late-Stage SNAr Molecule->C2 Tertiary Site High High Medium Medium Low Low

Figure 1: Reactivity hierarchy determined by electronic effects of the pyrimidine core.

Spectroscopic Profiling (The "Fingerprint")

A. 1H NMR: The "Silent" Spectrum

The most distinct feature of 2-Chloro-4,5-diiodo-6-methoxypyrimidine is the absence of aromatic ring protons .

  • Signal: A single sharp singlet.

  • Shift:

    
     4.00 – 4.15 ppm (Methoxy group).
    
  • Solvent Effect: In

    
    , the signal is typically ~4.05 ppm. In 
    
    
    
    , it may shift slightly downfield.
  • Diagnostic Value: If you see any signals in the aromatic region (7.0–9.0 ppm), your sample is contaminated with starting materials (e.g., 2-chloro-6-methoxypyrimidine) or hydrolysis products.

B. 13C NMR: The Heavy Atom Effect

Carbon-13 NMR is the definitive tool for verifying the di-iodo substitution pattern. Iodine exerts a "Heavy Atom Effect," causing a significant upfield shift (shielding) of the attached carbon, often moving it into the aliphatic region.

Carbon PositionSubstituentPredicted Shift (

ppm)
Notes
C6 -OMe168.0 – 171.0Deshielded by O and N.
C2 -Cl158.0 – 162.0Typical 2-chloro-pyrimidine shift.
C4 -I130.0 – 138.0 Upfield shifted due to Iodine.
C5 -I90.0 – 100.0 Highly shielded (Iodine + Ortho-OMe effect).
OMe -OCH355.0 – 56.0Standard methoxy signal.

Key Differentiator: In the non-iodinated analog, C5 appears at ~105-110 ppm (doublet in coupled spectrum). In the di-iodo compound, C5 is a quaternary carbon appearing significantly upfield, often <100 ppm.

C. Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or APCI+.

  • Isotope Pattern:

    • Chlorine: distinct 3:1 ratio for

      
       and 
      
      
      
      .
    • Iodine: Monoisotopic (

      
      ). No isotope pattern, but a large mass defect.
      
  • Fragmentation:

    • Loss of Iodine radical (

      
      ) is a dominant pathway.
      
    • Look for sequential loss:

      
      .
      

Comparative Analysis: Target vs. Analogs

This section compares the target molecule with its most common impurities or structural analogs.

Table 1: Spectroscopic Comparison
Feature2-Chloro-4,5-diiodo-6-OMe (Target)2-Chloro-4-iodo-6-OMe (Analog)2,4-Dichloro-5-iodo-6-OMe (Analog)
1H NMR (Ar-H) None (Silent)1H Singlet (~7.5 ppm, C5-H)None
13C NMR (C5) ~95 ppm (C-I)~105 ppm (C-H)~85-90 ppm (C-I)
13C NMR (C4) ~135 ppm (C-I)~130 ppm (C-I)~160 ppm (C-Cl)
Reactivity (SNAr) High (C4-I displacement)High (C4-I displacement)High (C4-Cl displacement)
Physical State Solid / PowderSolidSolid
Analytical Workflow Diagram

The following workflow ensures the correct identification of the di-iodo species during synthesis or QC.

AnalysisWorkflow Sample Crude Sample HNMR 1H NMR Analysis Sample->HNMR Decision1 Aromatic Protons Present? HNMR->Decision1 Impurity Impurity Detected: Mono-iodo or Unsubstituted Decision1->Impurity Yes CNMR 13C NMR Analysis Decision1->CNMR No (Silent) CheckC5 Check C5 Shift CNMR->CheckC5 Target CONFIRMED: 2-Chloro-4,5-diiodo-6-OMe (C5 ~95 ppm, C4 ~135 ppm) CheckC5->Target < 100 ppm WrongIso Isomer/Analog: Check C4 vs C5 shifts CheckC5->WrongIso > 110 ppm

Figure 2: Logical decision tree for spectroscopic validation.

Experimental Protocols

Synthesis Overview (Contextual)

While commercial sources are available, the synthesis typically involves the iodination of 2-chloro-6-methoxypyrimidine or 2-chloro-4-iodo-6-methoxypyrimidine using


-iodosuccinimide (NIS) or 

. The introduction of the second iodine at C4 (if starting from C5-I) or C5 (if starting from C4-I) requires forcing conditions due to steric crowding.
Protocol: QC Analysis (HPLC-UV/MS)

To distinguish the di-iodo compound from mono-iodo impurities, use a high-resolution gradient.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B (Hold)

    • 2-15 min: 10%

      
       90% B (Linear Ramp)
      
    • 15-20 min: 90% B (Hold)

  • Detection: UV at 254 nm and 280 nm.

    • Note: Iodinated compounds often have higher absorbance at 280 nm compared to chlorinated analogs.

  • Expected Elution Order:

    • 2-Chloro-6-methoxypyrimidine (Early)

    • 2-Chloro-5-iodo-6-methoxypyrimidine (Mid)

    • 2-Chloro-4,5-diiodo-6-methoxypyrimidine (Late - Most Lipophilic)

References

  • PubChem. 2-Chloro-4,5-dimethoxypyrimidine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

  • Brown, D. J., & Waring, P. (1973). Pyrimidine Reactions.[1][2][3] XXIV. The Dehalogenation of 2-Halogenopyrimidines by Hydriodic Acid. Australian Journal of Chemistry, 26(2), 443-447. Available at: [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution in Quinazolines (Analogous Chemistry). Molecules 2024. Available at: [Link]

Sources

confirmation of 2-Chloro-4,5-diiodo-6-methoxypyrimidine purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: HPLC Purity Confirmation of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

As a highly substituted, electron-deficient heterocyclic intermediate, 2-Chloro-4,5-diiodo-6-methoxypyrimidine (CAS: 159585-09-8) presents a unique set of analytical challenges. Widely utilized in advanced cross-coupling reactions for pharmaceutical synthesis, its purity directly impacts downstream API yield and safety.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) column chemistries and detection modalities to establish a robust, self-validating purity confirmation method. By moving beyond standard templated methods, we explore the mechanistic causality behind resolving closely related halogenated isomers and degradation products.

Analytical Challenges & Mechanistic Causality

The molecular architecture of 2-Chloro-4,5-diiodo-6-methoxypyrimidine (C₅H₃ClI₂N₂O) dictates its chromatographic behavior:

  • Extreme Hydrophobicity: The presence of two bulky iodine atoms and a chlorine atom significantly increases the partition coefficient (logP), leading to excessive retention times on standard alkyl stationary phases.

  • Halogen Polarizability: Iodine atoms are highly polarizable. On standard silica-based C18 columns, this can lead to secondary interactions with residual silanols, causing peak tailing.

  • Chemical Reactivity (The Diluent Trap): The C2-chloro position on the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution. If sample preparation is conducted in pure Methanol, the analyte will slowly degrade into 2,6-dimethoxy-4,5-diiodopyrimidine. Causality: To prevent artifactual impurity generation, the sample diluent must be strictly aprotic (e.g., Acetonitrile/Water) [1].

Comparative Evaluation: Column Selectivity

To achieve baseline resolution between the target compound and its critical des-iodo impurities (e.g., 4-iodo vs. 5-iodo positional isomers), we must compare standard dispersive interactions against orthogonal selectivity mechanisms.

Standard C18 vs. Phenyl-Hexyl Phase

A standard C18 column relies purely on hydrophobic (dispersive) interactions. Because the positional isomers of mono-iodo pyrimidines have nearly identical hydrophobic footprints, a C18 column often results in co-elution.

Conversely, a Phenyl-Hexyl column leverages the polarizability of the iodine atoms. The phenyl ring of the stationary phase engages in


 interactions and dipole-induced dipole interactions with the halogenated pyrimidine ring. The hexyl linker provides enough flexibility for the stationary phase to achieve shape selectivity, effectively distinguishing between the steric bulk of an iodine at the C4 versus the C5 position [2].

G A 2-Chloro-4,5-diiodo-6-methoxypyrimidine (Highly Polarizable Halogens) B Standard C18 Column (Dispersive Interactions) A->B C Phenyl-Hexyl Column (π-π & Dipole Interactions) A->C D Poor Resolution (Rs < 1.5) Isomer Co-elution B->D E High Resolution (Rs > 2.0) Baseline Separation C->E

Fig 1: Orthogonal selectivity of Phenyl-Hexyl vs C18 for halogenated pyrimidines.

Quantitative Comparison Data
ParameterStandard C18 (e.g., 2.7 µm, 100Å)Phenyl-Hexyl (e.g., 2.7 µm, 100Å)
Retention Time (API) 14.2 min (Excessive retention)9.8 min (Optimal retention)
Selectivity (

)
1.05 (Mono-iodo vs Di-iodo)1.32 (Mono-iodo vs Di-iodo)
Resolution (

)
1.2 (Co-eluting isomers)2.8 (Baseline separated)
Peak Tailing (

)
1.45 (Secondary silanol interaction)1.08 (Highly symmetrical)

Data Note: Mobile phase consisted of 0.1% Formic Acid in Water (A) and Acetonitrile (B) under identical gradient conditions.

Comparative Evaluation: Detection Modalities

While UV detection (Diode Array, 254 nm) is universal for the conjugated pyrimidine ring, it cannot definitively identify de-halogenated degradants. Coupling the optimized Phenyl-Hexyl chromatography with Mass Spectrometry (LC-MS) provides a self-validating identification system [3].

  • UV-DAD (254 nm): Used for primary quantitation (Area Normalization or External Standard).

  • MS (ESI-Positive Mode): Crucial for tracking the distinct isotopic signatures. The presence of one chlorine yields a characteristic M / M+2 ratio of ~3:1. The loss of an iodine atom (mass shift of -126 Da) is immediately identifiable, allowing the analyst to map the degradation pathway accurately [4].

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the analytical method must be proven as stability-indicating. The following protocol establishes a self-validating system through forced degradation and mass balance verification.

Step 1: Sample Preparation
  • Weigh exactly 10.0 mg of 2-Chloro-4,5-diiodo-6-methoxypyrimidine into a 10 mL volumetric flask.

  • Dissolve and make up to volume using Acetonitrile : Water (80:20, v/v) . Do not use Methanol to prevent nucleophilic methoxy-exchange at the C2 position.

  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Core-Shell technology preferred for high efficiency).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: 30%

      
       90% B
      
    • 10.0 - 13.0 min: 90% B (Wash)

    • 13.0 - 15.0 min: 30% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Improves mass transfer for bulky iodinated analytes).

  • Detection: UV at 254 nm; MS (ESI+) scanning m/z 100 - 600.

Step 3: Self-Validating Forced Degradation

Subject the sample to stress conditions to force 10-20% degradation. The method is validated only if the loss of the API peak area is proportionally accounted for by the appearance of impurity peak areas (Mass Balance > 98%).

G A API Stress Testing (Self-Validating System) B Base Hydrolysis (0.1N NaOH) A->B C Oxidation (3% H2O2) A->C D Photolysis (UV/Vis Light) A->D E Impurity Profiling (HPLC-DAD/MS) B->E C->E D->E F Mass Balance Confirmation (>98% Recovery) E->F

Fig 2: Self-validating forced degradation workflow for stability-indicating methods.

Forced Degradation & Mass Balance Results
Stress ConditionExposure Time / Temp% API Remaining% Total Impurities FormedMass Balance (%)
Control (Unstressed) N/A99.8%0.2%100.0%
Acidic (0.1N HCl) 24 Hours / 60°C98.1%1.8%99.9%
Basic (0.1N NaOH) 4 Hours / RT84.5%14.9%99.4%
Oxidative (3% H₂O₂) 24 Hours / RT92.3%7.5%99.8%
Photolytic (UV Light) 1.2M Lux Hours88.0%11.2%99.2%

References

  • Marchenko, S. I., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Khimiko-Farmatsevticheskii Zhurnal. ResearchGate.
  • Dr. Maisch HPLC GmbH. "Reprospher 100 Phenyl-Hexyl: Advanced selectivity through the synergy of aromatic interaction and alkyl-chain retention." Dr. Maisch.
  • Waters Corporation. "Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis." Waters Application Notes.
  • Benchchem. "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives." Benchchem Technical Guides.

A Comparative Guide to the Synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine: A Novelty Assessment

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Polysubstituted pyrimidines, in particular, are privileged scaffolds due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of synthetic routes to 2-Chloro-4,5-diiodo-6-methoxypyrimidine, a highly functionalized pyrimidine with potential applications as a versatile building block in the synthesis of complex molecular architectures. We will assess a classical, established pathway against a conceptual novel route that leverages modern synthetic methodologies, providing a critical evaluation of their respective novelty, efficiency, and practicality for researchers in the field.

Introduction: The Significance of Polysubstituted Pyrimidines

The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is a core structure in numerous pharmaceuticals and agrochemicals.[1] The introduction of multiple, distinct substituents onto the pyrimidine scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for modulating its biological activity and pharmacokinetic profile. Halogenated pyrimidines are particularly valuable as they serve as versatile intermediates for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks. The target molecule, 2-Chloro-4,5-diiodo-6-methoxypyrimidine, with its unique substitution pattern, presents a synthetic challenge and offers multiple points for further chemical diversification.

Part 1: The Established Synthetic Route

A classical and established approach to the synthesis of polysubstituted pyrimidines often begins with a readily available and inexpensive starting material, such as barbituric acid. This multi-step sequence involves the formation of a polychlorinated intermediate, followed by selective functionalization.

Overview of the Established Route

This pathway proceeds in four main stages:

  • Chlorination of barbituric acid to yield 2,4,6-trichloropyrimidine.

  • Selective Methoxylation at the C4/C6 position.

  • Selective Dechlorination at the C4/C6 position.

  • Di-iodination at the C4 and C5 positions.

Established_Route A Barbituric Acid B 2,4,6-Trichloropyrimidine A->B POCl3, N,N-dimethylaniline C 2,4-Dichloro-6-methoxypyrimidine B->C NaOMe, MeOH D 2-Chloro-6-methoxypyrimidine C->D Zn powder, H2O E 2-Chloro-4,5-diiodo-6-methoxypyrimidine D->E I2, Ag2SO4, H2SO4

Caption: Workflow of the established synthetic route.

Detailed Experimental Protocols (Established Route)

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

Barbituric acid is reacted with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine catalyst, such as N,N-dimethylaniline. This reaction converts the hydroxyl groups of the pyrimidine ring into chlorides.[2]

  • Procedure: A mixture of barbituric acid (1 mol), phosphorus oxychloride (5 mol), and N,N-dimethylaniline (1.1 mol) is heated at reflux for 3-4 hours. After cooling, the reaction mixture is poured onto crushed ice, and the crude 2,4,6-trichloropyrimidine is extracted with an organic solvent.

  • Yield: Typically 85-90%.[3]

Step 2: Synthesis of 2,4-Dichloro-6-methoxypyrimidine

Selective nucleophilic substitution of one of the chlorine atoms is achieved by reacting 2,4,6-trichloropyrimidine with sodium methoxide in methanol at low temperatures. The C4 and C6 positions are more activated towards nucleophilic attack than the C2 position.

  • Procedure: To a solution of 2,4,6-trichloropyrimidine (1 mol) in methanol, a solution of sodium methoxide (1 mol) in methanol is added dropwise at 0-5 °C. The reaction is stirred for 2-3 hours at this temperature.

  • Yield: High yields are generally obtained for this selective substitution.

Step 3: Synthesis of 2-Chloro-6-methoxypyrimidine

Selective dechlorination at the C4 position can be achieved using a reducing agent like zinc powder in an aqueous medium.[4]

  • Procedure: To a suspension of 2,4-dichloro-6-methoxypyrimidine (1 mol) in water, zinc powder (1.5 mol) is added portion-wise. The reaction mixture is heated to reflux for 4-6 hours. After filtration of the excess zinc, the product is extracted.

  • Yield: Moderate to good yields are expected.

Step 4: Synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

The final di-iodination at the C4 and C5 positions is the most challenging step. A strong iodinating agent is required. A combination of molecular iodine and an oxidizing agent or a silver salt in an acidic medium can be employed for this electrophilic substitution.[5][6]

  • Procedure: 2-Chloro-6-methoxypyrimidine (1 mol) is dissolved in concentrated sulfuric acid. A mixture of iodine (2.2 mol) and silver sulfate (Ag₂SO₄) (1.1 mol) is added portion-wise while keeping the temperature below 20 °C. The reaction is stirred at room temperature for 24-48 hours.

  • Yield: This reaction's yield can be variable and is highly dependent on the specific conditions and substrate reactivity. Regioselectivity can also be a challenge.

Assessment of the Established Route

This classical approach is reliable and utilizes readily available starting materials. However, it suffers from several drawbacks:

  • Multi-step process: The linear sequence of four steps leads to a lower overall yield.

  • Harsh reagents: The use of phosphorus oxychloride and concentrated sulfuric acid raises environmental and safety concerns.

  • Regioselectivity issues: The final di-iodination step can be difficult to control, potentially leading to a mixture of products.

  • Waste generation: The use of stoichiometric reagents like zinc powder and silver salts generates significant waste.

Part 2: A Novel Synthetic Approach

A modern approach to the synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine would aim to improve upon the established route by employing more efficient, convergent, and environmentally benign methodologies. This conceptual novel route combines a one-pot pyrimidine core synthesis with a regioselective C-H activation/halogenation strategy.

Overview of the Novel Route

This innovative pathway is designed in two main stages:

  • One-Pot Multicomponent Synthesis of a 2-chloro-6-methoxypyrimidine precursor.

  • Regioselective Di-iodination via a C-H activation approach.

Novel_Route cluster_0 One-Pot Synthesis A Malononitrile D 2-Chloro-6-methoxypyrimidine Precursor A->D [Catalyst] One-pot reaction B Methanol B->D [Catalyst] One-pot reaction C HCl C->D [Catalyst] One-pot reaction E 2-Chloro-4,5-diiodo-6-methoxypyrimidine D->E NIS, [Pd(OAc)2], Directing Group

Caption: Workflow of the proposed novel synthetic route.

Detailed Experimental Protocols (Novel Route)

Step 1: One-Pot Synthesis of a 2-Chloro-6-methoxypyrimidine Precursor

Recent advances in organic synthesis have enabled the construction of polysubstituted pyrimidines in a single step from simple precursors through multicomponent reactions.[7][8] A plausible one-pot synthesis could involve the condensation of malononitrile, methanol, and hydrogen chloride to form a key intermediate, which then undergoes cyclization to yield a 2-chloro-4,6-dimethoxypyrimidine derivative.[9][10] Subsequent selective functionalization could provide the desired precursor.

  • Conceptual Procedure: Malononitrile (1 mol), anhydrous methanol (3 mol), and hydrogen chloride gas are reacted in a suitable solvent under pressure and elevated temperature. A catalyst, such as a Lewis acid, could be employed to facilitate the cyclization. This approach aims to build the core structure with the required substituents in a more convergent manner.

  • Potential Yield: One-pot syntheses often offer higher overall yields compared to multi-step routes.[11]

Step 2: Regioselective Di-iodination via C-H Activation

Instead of relying on classical electrophilic substitution, this novel route proposes the use of modern C-H activation/halogenation techniques.[12][13] This approach offers the potential for high regioselectivity by using a directing group to guide the halogenation to the desired positions.

  • Conceptual Procedure: A suitable directing group would first be installed on the pyrimidine ring. The substrate is then subjected to a reaction with an iodine source, such as N-iodosuccinimide (NIS), in the presence of a transition metal catalyst (e.g., Palladium(II) acetate). The directing group would facilitate the sequential iodination at the C4 and C5 positions, followed by its removal.

  • Potential Yield: C-H activation methods can be highly efficient and selective, potentially leading to high yields of the desired product.[14][15]

Assessment of the Novel Route's Novelty

The novelty of this proposed route lies in:

  • Convergence: The one-pot synthesis of the pyrimidine core significantly reduces the number of steps and improves atom economy.

  • Catalysis: The use of catalytic methods for both the core synthesis and the halogenation steps reduces waste and improves efficiency.

  • Regioselectivity: The C-H activation strategy offers the potential for precise control over the positions of iodination, which is a major challenge in the established route.

  • Milder Conditions: Modern catalytic methods often operate under milder reaction conditions compared to the harsh reagents used in the classical approach.[16]

Comparative Analysis

FeatureEstablished RouteNovel Route
Number of Steps 42 (conceptual)
Starting Materials Simple, readily available (Barbituric acid)Simple precursors (e.g., Malononitrile)
Key Reagents POCl₃, Zn, Ag₂SO₄, H₂SO₄Catalysts (e.g., Lewis acids, Pd(OAc)₂), NIS
Environmental Impact High (use of harsh acids, stoichiometric metals)Lower (catalytic, potentially solvent-free)
Overall Yield Lower (multi-step)Potentially Higher (convergent)
Regioselectivity Potentially problematic in the iodination stepPotentially high and controllable
Novelty Low (classical, well-established methods)High (leverages modern synthetic strategies)

Conclusion: Paving the Way for Future Synthesis

While the established synthetic route to 2-Chloro-4,5-diiodo-6-methoxypyrimidine is feasible, it is hampered by its length, use of harsh reagents, and potential lack of regioselectivity in the final iodination step. The proposed novel route, although conceptual, highlights a more elegant and efficient approach by embracing modern synthetic methodologies. The convergence of a one-pot pyrimidine synthesis with a regioselective C-H activation/halogenation strategy represents a significant advancement in terms of efficiency, sustainability, and control.

For researchers and drug development professionals, the exploration of such novel synthetic pathways is crucial for accelerating the discovery and development of new chemical entities. While the novel route requires further experimental validation, it provides a clear roadmap for a more innovative and practical synthesis of 2-Chloro-4,5-diiodo-6-methoxypyrimidine and other similarly complex heterocyclic molecules.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules.[1]

  • Guo, W., et al. (2016). A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines. J. Org. Chem., 81, 5538-5546.[7]

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports.[8]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers.[12]

  • Dolewski, R. D., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.[13]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Angewandte Chemie International Edition.[14]

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. Chemistry – A European Journal.[15]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][7][17]Triazolo[4,3-a]pyrimidines. Molecules.[11]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron.[5][6]

  • CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.[9]

  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.[10]

  • US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine. Google Patents.[2]

  • 2,4,6-Trichloropyrimidine synthesis. ChemicalBook.[3]

  • 2-Chloro-4-methylpyrimidine synthesis. ChemicalBook.[4]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules.[16]

Sources

Safety Operating Guide

2-Chloro-4,5-diiodo-6-methoxypyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2-Chloro-4,5-diiodo-6-methoxypyrimidine . This protocol is designed for researchers and safety officers to ensure compliance with environmental regulations (RCRA/EPA) and to maintain laboratory safety standards.

Executive Summary: Immediate Action Plan

  • Waste Classification: Halogenated Organic Solid (Toxic, Irritant).[1]

  • Primary Hazard: Thermal decomposition releases Hydrogen Iodide (HI), Hydrogen Chloride (HCl), and Nitrogen Oxides (

    
    ).[1]
    
  • Disposal Method: High-temperature incineration with flue gas scrubbing.[1] Do NOT dispose of down the drain.

  • Storage: Light-sensitive; store in amber glass or opaque HDPE containers.

Chemical Profile & Hazard Identification

Understanding the structural reactivity of 2-Chloro-4,5-diiodo-6-methoxypyrimidine is critical for safe handling.[1] The presence of heavy halogens (Iodine) at the C4 and C5 positions significantly alters the waste profile compared to simple chlorinated solvents.[1]

PropertySpecificationOperational Implication
Physical State Solid (Crystalline powder)Risk of dust inhalation; requires particulate respirator (N95/P100) during transfer.[1]
Halogen Content High (Cl, I, I)Strictly Segregate from non-halogenated solvents. Combustion without scrubbers releases toxic

vapor.[1]
Reactivity Electrophilic AromaticSusceptible to Nucleophilic Aromatic Substitution (

).[1] Incompatible with strong nucleophiles and oxidizers.[1]
Stability Light/Heat SensitiveCarbon-Iodine bonds are weak (

).[1] Prolonged light exposure may release free iodine (purple discoloration).[1]

Segregation & Packaging Protocol

Proper segregation is the single most critical step to prevent dangerous cross-reactivity in waste streams.[1]

Step 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Amber Glass .[1] Avoid metal containers as acidic decomposition products (HI/HCl) can corrode metal.[1]

  • Closure: Screw-cap with a Teflon (PTFE) liner to prevent solvent leaching or vapor escape.[1]

Step 2: Chemical Segregation

NEVER mix this compound with:

  • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Can oxidize the iodine, releasing toxic purple

    
     gas.[1]
    
  • Strong Bases (e.g., Sodium Hydroxide): Can trigger hydrolysis or substitution reactions, generating heat.[1]

  • Non-Halogenated Solvents: Mixing violates EPA waste codes (e.g., mixing F-listed and D-listed wastes), dramatically increasing disposal costs.[1]

Step 3: Labeling

Label the container immediately upon the first addition of waste.[1]

  • Standard Label: "HAZARDOUS WASTE - Halogenated Organic Solid."[1]

  • Constituents: List "2-Chloro-4,5-diiodo-6-methoxypyrimidine" explicitly. Do not use abbreviations.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1]

Operational Disposal Workflow

The following diagram outlines the decision-making process for disposing of 2-Chloro-4,5-diiodo-6-methoxypyrimidine, ensuring a closed-loop safety system.

DisposalWorkflow Start Waste Generation: 2-Chloro-4,5-diiodo-6-methoxypyrimidine CheckState Is the waste Solid or in Solution? Start->CheckState SolidStream Solid Waste Stream: Collect in HDPE/Amber Jar CheckState->SolidStream Solid/Powder LiquidStream Liquid Waste Stream: Dissolved in Halogenated Solvent (e.g., DCM, Chloroform) CheckState->LiquidStream Solution Segregation Segregation Check: Isolate from Oxidizers & Non-Halogenateds SolidStream->Segregation LiquidStream->Segregation Labeling Labeling: 'Hazardous Waste - Halogenated Organic' List Specific Constituents Segregation->Labeling Storage Satellite Accumulation Area: Secondary Containment Protect from Light Labeling->Storage Pickup EHS / Waste Vendor Pickup Storage->Pickup FinalDisposal Final Disposal: High-Temp Incineration (>1100°C) with Scrubber Pickup->FinalDisposal

Figure 1: Decision logic for the segregation and disposal of halogenated pyrimidine waste.[1][2]

Emergency Spillage Procedures

In the event of a spill, immediate containment is necessary to prevent environmental contamination and personnel exposure.[1][2]

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double-gloved recommended), safety goggles , and a lab coat .[3] If dust is visible, use an N95 respirator .[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

    • Solution Spill: Adsorb with vermiculite or a commercial spill pad.[1]

  • Decontamination: Clean the surface with a mild soap solution.[1]

    • Note: If the surface stains purple/brown (indicating free iodine release), use a 5% Sodium Thiosulfate solution to reduce the iodine to colorless iodide before wiping.[1]

  • Disposal of Debris: Place all contaminated materials (gloves, towels, adsorbent) into the Halogenated Solid Waste container.[1]

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1]

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-4-methylpyrimidine (Analogous Hazard Data).[1] Revision Date 24-Dec-2021.[1] [1]

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-4,6-dimethoxypyrimidine (Analogous Hazard Data).[1] Revision Date 12-Jan-2022.[1] [1]

Sources

A Researcher's Guide to the Safe Handling of 2-Chloro-4,5-diiodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The core principle guiding the handling of this and similar compounds is the precautionary principle . In the absence of comprehensive toxicological data, we must assume the compound is hazardous and implement controls to minimize exposure.[1] The procedures outlined below are based on established best practices for handling potent, halogenated organic compounds.

Hazard Assessment and Engineering Controls

Based on analogous structures, 2-Chloro-4,5-diiodo-6-methoxypyrimidine is anticipated to be a skin and eye irritant, potentially causing respiratory irritation, and harmful if swallowed.[2][3][4][5][6] The presence of iodine moieties also suggests that it could be a sensitizer. Therefore, all handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7] The fume hood should have a tested and adequate face velocity to ensure containment.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, which should be donned before entering the designated handling area and doffed in a manner that prevents cross-contamination.[8][9][10]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves (inner pair tucked under the gown cuff, outer pair over the cuff)Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[8][10]
Eye Protection Chemical splash goggles and a full-face shieldProtects against splashes, aerosols, and dust particles from entering the eyes and face.[7][9][11]
Lab Coat/Gown A disposable, low-permeability gown with long sleeves and elastic or knit cuffsPrevents contamination of personal clothing and skin. The cuffs should be securely tucked into the inner pair of gloves.[8][10]
Respiratory Protection A NIOSH-approved N95 respiratorRecommended for all handling of the solid compound to prevent inhalation of fine particles.[1][8]
Shoe Covers Disposable shoe coversPrevents the tracking of contaminants out of the designated handling area.[8][10]
Workflow for Donning and Doffing PPE

The sequence of donning and doffing PPE is critical to prevent the spread of contamination. The following diagrams illustrate the correct procedures.

Donning_PPE cluster_prep Preparation Area cluster_lab Laboratory Area shoe_covers 1. Shoe Covers hair_cover 2. Hair Cover shoe_covers->hair_cover respirator 3. N95 Respirator hair_cover->respirator goggles 4. Goggles/Face Shield respirator->goggles gown 5. Gown goggles->gown inner_gloves 6. Inner Gloves (under cuff) gown->inner_gloves outer_gloves 7. Outer Gloves (over cuff) inner_gloves->outer_gloves

Caption: Workflow for donning Personal Protective Equipment (PPE).

Doffing_PPE cluster_lab_doff Laboratory Area cluster_prep_doff Preparation Area outer_gloves_doff 1. Outer Gloves gown_doff 2. Gown (turn inside out) outer_gloves_doff->gown_doff shoe_covers_doff 3. Shoe Covers gown_doff->shoe_covers_doff inner_gloves_doff 4. Inner Gloves shoe_covers_doff->inner_gloves_doff goggles_doff 5. Goggles/Face Shield inner_gloves_doff->goggles_doff respirator_doff 6. N95 Respirator goggles_doff->respirator_doff wash_hands 7. Wash Hands Thoroughly respirator_doff->wash_hands

Caption: Workflow for doffing Personal Protective Equipment (PPE).

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with disposable absorbent pads. Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) before introducing the compound.

  • Weighing : Use a dedicated, clean spatula and weigh boat. To minimize the generation of dust, handle the solid compound gently. If possible, use a balance with a draft shield within the fume hood.

  • Dissolution : If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Cap the vessel securely before agitating.

  • Post-Handling Decontamination : After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water wash. Dispose of all disposable materials, including absorbent pads and weigh boats, as hazardous waste.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][12]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12][13]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite or sand).[1] Carefully scoop the material into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. Do not allow the material to enter drains.[2][4]
Waste Disposal

All waste contaminated with 2-Chloro-4,5-diiodo-6-methoxypyrimidine, including disposable PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[4] The waste should be collected in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[7] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Contaminated_PPE Contaminated PPE Waste_Container Labeled, Sealed Hazardous Waste Container Contaminated_PPE->Waste_Container Labware Disposable Labware Labware->Waste_Container Spill_Debris Spill Cleanup Debris Spill_Debris->Waste_Container Licensed_Disposal Licensed Waste Disposal Facility Waste_Container->Licensed_Disposal Incineration High-Temperature Incineration Licensed_Disposal->Incineration

Caption: Waste disposal stream for 2-Chloro-4,5-diiodo-6-methoxypyrimidine.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with 2-Chloro-4,5-diiodo-6-methoxypyrimidine and ensure a safe and productive laboratory environment.

References

  • Capot Chemical. (n.d.). Material Safety Data Sheet.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Chloro-4-methoxypyrimidine.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2,4-Dichloro-5-methoxypyrimidine.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: 4,6-Dichloro-5-methoxypyrimidine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Chloro-5-iodo-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 2-Chloro-4,6-dimethylpyridine.
  • Halyard Health. (n.d.). Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • NMSU Safety. (2015, July 2). Personal Protective Equipment (PPE) Guide - Radiation Hazards.
  • Chemia. (2022, December 6). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds.
  • PubChem. (n.d.). 2-Chloro-4,5-dimethoxypyrimidine.
  • CDH Fine Chemical. (n.d.). Iodo Benzene Material Safety Data Sheet.
  • PubChem. (n.d.). 2,4-Dichloro-6-methoxypyrimidine.
  • Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-4-chloro-6-methylpyrimidine.
  • Skulski, L. (2001). Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. Molecules, 6(12), 1004-1016.
  • Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.